6-Methoxy-2,3-dihydro-1H-inden-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIPIBKCOYHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432785 | |
| Record name | 6-Methoxy-1-Indanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-81-5 | |
| Record name | 6-Methoxy-1-Indanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Chiral Indanamine
An In-depth Technical Guide to the Synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a high-value chiral building block pivotal in the synthesis of several pharmacologically active molecules. Its most notable application is as a key intermediate in the production of Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The therapeutic efficacy of such drugs is intrinsically linked to the specific stereochemistry of their components, making the enantioselective synthesis of this amine a critical challenge for medicinal and process chemists.
This guide provides a comprehensive overview of the principal synthetic strategies to obtain (R)-6-methoxy-2,3-dihydro-1H-inden-1-amine, moving from classical resolution techniques to modern asymmetric catalysis. We will delve into the mechanistic rationale behind each approach, offering field-proven insights into the experimental choices that govern yield, purity, and enantioselectivity. The focus is on providing a robust, scientifically grounded framework for researchers and drug development professionals to select and optimize the most suitable synthetic route for their specific needs.
The Foundational Precursor: Synthesis of 6-Methoxy-1-indanone
Nearly all synthetic pathways to the target amine converge on a common precursor: 6-methoxy-1-indanone.[2][3] The reliable and scalable production of this ketone is the logical starting point for any synthesis campaign. The most prevalent method involves an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid.
The typical synthesis begins with the formation of the more reactive acid chloride, which is then cyclized in the presence of a Lewis acid. Polyphosphoric acid (PPA) is a frequently used reagent that serves as both the catalyst and solvent for the cyclization step.
Caption: Key pathways for the synthesis of racemic 6-methoxy-1-aminoindan.
Part B: Diastereomeric Salt Resolution
The core of this strategy lies in the reaction of the racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. [4][5] Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., methanol or ethanol). Add 0.5 molar equivalents of the chiral resolving agent (e.g., L-(-)-Tartaric acid).
-
Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, and subsequently in an ice bath. The less soluble diastereomeric salt will preferentially crystallize out.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify with an aqueous base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the free (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the enantiomerically enriched product.
| Resolving Agent | Typical Solvent | Advantage/Disadvantage |
| L-(-)-Tartaric Acid | Methanol/Ethanol | Readily available, cost-effective. May require multiple recrystallizations. |
| (1R)-(-)-Camphor-10-sulfonic acid | Isopropanol | Often yields high diastereomeric excess. More expensive. |
| N-Acetyl-L-phenylalanine | Ethanol/Water | Can provide excellent separation. Cost can be a factor. |
Causality and Trustworthiness: The success of this method hinges on the significant solubility difference between the two diastereomeric salts. The choice of solvent is critical; it must be one in which this solubility difference is maximized. The process is self-validating through polarimetry and chiral HPLC analysis at each stage to confirm the enhancement of enantiomeric excess. The theoretical maximum yield for this process is 50%; however, the unwanted enantiomer can often be recovered and racemized for recycling, improving the overall process economy.
Strategy 2: Asymmetric Synthesis
Modern synthetic chemistry favors asymmetric methods that create the desired enantiomer directly, avoiding the inherent 50% yield limitation of classical resolution. [6]These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Sub-Strategy 2A: Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination is one of the most efficient methods for synthesizing chiral amines directly from ketones. [7]This transformation can be achieved using chemical catalysts or, increasingly, through biocatalysis.
Biocatalytic Reductive Amination: The use of enzymes, such as ω-transaminases (TAs) or amine dehydrogenases (AmDHs), offers exceptional selectivity under mild, aqueous conditions. [8][9]Transaminases, for example, catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate.
Caption: Biocatalytic asymmetric reductive amination workflow.
Experimental Protocol: Biocatalytic ARA
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add the 6-methoxy-1-indanone substrate, an amine donor (e.g., isopropylamine, typically in excess), and the required cofactor (e.g., pyridoxal 5'-phosphate for TAs).
-
Enzyme Addition: Add the selected ω-transaminase enzyme (as a lyophilizate or whole-cell catalyst).
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress using HPLC.
-
Work-up: Once the reaction reaches completion, acidify the mixture to protonate the product amine, extract to remove unreacted substrate, then basify the aqueous layer and extract the final product into an organic solvent.
Expertise and Causality: The enzyme's active site is a chiral environment that binds the substrate in a specific orientation, forcing the addition of the amino group to only one face of the ketone, leading to high enantiomeric excess (>99% ee is common). [10]The reaction is often driven to completion by using a large excess of the amine donor or by removing the ketone byproduct.
Sub-Strategy 2B: Asymmetric Ketone Reduction and Stereochemical Inversion
This powerful, multi-step strategy relies on establishing the chiral center via a highly controlled asymmetric reduction of the ketone, followed by a subsequent reaction that inverts the stereochemistry to yield the desired product.
Step 1: Asymmetric Reduction to (S)-6-Methoxy-1-indanol The prochiral ketone is reduced to the chiral (S)-alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which uses a borane reagent with a chiral oxazaborolidine catalyst, is a classic and highly effective method. [11] Step 2: Stereoinversion via Nucleophilic Substitution The resulting (S)-alcohol is converted into the (R)-amine through a two-step sequence that proceeds with an overall inversion of configuration. a. Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group, typically a sulfonate ester like a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. b. SN2 Displacement: The activated (S)-tosylate is then reacted with a nitrogen nucleophile, such as sodium azide. This reaction proceeds via an SN2 mechanism, which inherently inverts the stereocenter. The resulting (R)-azide is then reduced (e.g., via catalytic hydrogenation) to the final (R)-amine.
Caption: Pathway involving asymmetric reduction followed by stereoinversion.
Trustworthiness and Mechanistic Insight: This route is highly reliable because the stereochemical outcome is controlled by two well-understood, high-fidelity reactions: the asymmetric reduction and the SN2 displacement. The integrity of the process is validated by confirming the enantiomeric excess of the alcohol intermediate and the final amine product. The causality is clear: the high enantioselectivity of the initial reduction directly translates to the high enantiopurity of the final product, provided the subsequent SN2 reaction proceeds cleanly without racemization.
Comparative Analysis of Synthetic Strategies
| Parameter | Chiral Resolution | Asymmetric Reductive Amination (Bio) | Asymmetric Reduction + Inversion |
| Overall Yield | Low (Theoretically ≤50%) | High | Moderate to High |
| Enantiomeric Excess | Moderate to High (>98% achievable) | Excellent (>99%) | Excellent (>99%) |
| Number of Steps | 2-3 (from racemate) | 1 (from ketone) | 3 (from ketone) |
| Atom Economy | Poor | Excellent | Moderate |
| Scalability | Excellent | Good (requires bioreactor) | Good |
| Key Advantage | Established technology, lower catalyst cost | High efficiency and selectivity, green process | High reliability, predictable outcome |
| Key Disadvantage | Inherent yield limitation | Enzyme cost/availability, process development | Multiple steps, use of hazardous reagents (azide) |
Conclusion and Future Outlook
The synthesis of (R)-6-methoxy-2,3-dihydro-1H-inden-1-amine can be approached through several effective strategies, each with distinct advantages and disadvantages. The classical method of chiral resolution remains a workhorse for industrial-scale synthesis due to its robustness and the low cost of resolving agents, despite its inherent yield limitations.
For modern drug development, where efficiency, sustainability, and high enantiopurity are paramount, asymmetric synthesis is the preferred approach. Biocatalytic asymmetric reductive amination stands out as a particularly elegant and "green" solution, offering a direct, single-step conversion from the ketone with exceptional selectivity. [8]The pathway involving asymmetric reduction followed by stereoinversion provides a highly reliable and mechanistically transparent route to the target, leveraging two of the most dependable transformations in asymmetric synthesis.
The choice of synthetic route will ultimately depend on the specific project requirements, including scale, cost constraints, available equipment, and development timelines. As the field advances, the development of novel, more active, and stable enzymes and more efficient transition-metal catalysts will continue to refine and improve the synthesis of this and other critical chiral amines, further empowering the development of next-generation therapeutics.
References
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents.
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available from: [Link]
-
Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed. Available from: [Link]
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica. Available from: [Link]
-
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | 168903-23-9 - J&K Scientific. Available from: [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC - NIH. Available from: [Link]
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. Available from: [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. Available from: [Link]
-
Recent advances in catalytic asymmetric synthesis - Frontiers. Available from: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available from: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
-
Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence - University of Groningen. Available from: [Link]
- US6548710B2 - Process for preparing 1-indanones - Google Patents.
-
Catalytic Asymmetric Olefin Metathesis. Available from: [Link]
-
Cu-catalyzed-[1][12]asymmetric methoxy rearrangement of N-methoxyanilines: mechanistic insight - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Indanone synthesis - Organic Chemistry Portal. Available from: [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available from: [Link]
-
Asymmetric reductive amination of 1-indanone derivatives by using... - ResearchGate. Available from: [Link]
-
Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed. Available from: [Link]
-
Advanced Organic Chemistry: Asymmetric Carbonyl Reduction - YouTube. Available from: [Link]
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. Available from: [Link]
-
Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) - ResearchGate. Available from: [Link]
-
Rapid Development of an Enantioselective Synthesis of ( R )-1Hydroxy7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid | Request PDF - ResearchGate. Available from: [Link]
-
Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH - RSC Publishing. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available from: [Link]
-
Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC - NIH. Available from: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. Available from: [Link]
-
Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. Available from: [Link]
Sources
- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 6-Methoxy-1-indanone | 13623-25-1 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of a Chiral Scion
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, a chiral aminoindan derivative, represents a molecule of significant strategic importance in contemporary drug discovery and medicinal chemistry. Its rigid, conformationally restricted scaffold, combined with the stereochemistry at the C1 position and the electronic influence of the methoxy group, makes it a highly sought-after chiral building block. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, analytical characterization, and pharmacological potential, designed to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage this versatile intermediate.
The significance of this molecule is underscored by its role as a key precursor in the synthesis of pharmacologically active agents, most notably as an intermediate for monoamine oxidase-B (MAO-B) inhibitors like Rasagiline, used in the treatment of Parkinson's disease.[1] Furthermore, the aminoindan core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] The methoxy substituent, in particular, can profoundly influence a molecule's binding affinity, physicochemical properties, and metabolic stability.[3]
This document will delve into the nuanced aspects of its stereoselective synthesis, providing a rationale for methodological choices. It will further present a comprehensive analytical profile to ensure identity and purity, and explore the pharmacological landscape of this and related compounds, offering insights into its potential applications in neuroscience and beyond.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is fundamental for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| CAS Number | 168903-23-9 | |
| Appearance | Expected to be a liquid or low-melting solid | General Chemical Knowledge |
| Boiling Point | Not explicitly found for the (S)-enantiomer, but related aminoindanes are high-boiling liquids. | General Chemical Knowledge |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and chloroform. | General Chemical Knowledge |
| pKa | Not explicitly found, but the primary amine is expected to be basic. | General Chemical Knowledge |
Enantioselective Synthesis: Pathways to a Single Stereoisomer
The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, the development of efficient enantioselective synthetic routes to (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is of paramount importance. Two primary strategies are prevalent: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.
Strategy 1: Asymmetric Reduction of a Prochiral Oxime Ether
This approach offers an elegant and direct route to the desired (S)-enantiomer. The key step involves the enantioselective reduction of the corresponding oxime ether of 6-methoxy-1-indanone.
Experimental Workflow: Asymmetric Oxime Ether Reduction
Caption: Asymmetric synthesis via oxime ether reduction.
Detailed Protocol:
-
Oximation of 6-Methoxy-1-indanone:
-
To a solution of 6-methoxy-1-indanone (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base like pyridine (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-methoxy-1-indanone oxime, which can be purified by recrystallization or chromatography.
-
-
O-Alkylation of the Oxime:
-
To a solution of 6-methoxy-1-indanone oxime (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
After the evolution of hydrogen ceases, add an alkylating agent, for instance, benzyl bromide (1.1 eq), and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude O-benzyl oxime, which is then purified by column chromatography.
-
-
Asymmetric Reduction:
-
Prepare the chiral reducing agent in situ by reacting borane-THF complex with a chiral amino alcohol (e.g., (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol) in an anhydrous solvent like THF at a controlled temperature.[4]
-
Add a solution of the 6-methoxy-1-indanone O-benzyl oxime in THF to the chiral reducing agent at a low temperature (e.g., 0-5 °C).[5]
-
Stir the reaction mixture at this temperature until the reduction is complete, as monitored by TLC.
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine by column chromatography to yield the enantiomerically enriched product.
-
Causality Behind Experimental Choices: The use of a chiral amino alcohol in conjunction with borane creates a chiral environment that directs the hydride delivery to one face of the C=N double bond, leading to the preferential formation of the (S)-enantiomer. The choice of the specific chiral auxiliary is critical for achieving high enantioselectivity.[4]
Strategy 2: Enzymatic Resolution of Racemic Amine
This strategy involves the synthesis of the racemic amine followed by the selective reaction of one enantiomer catalyzed by an enzyme, allowing for the separation of the two enantiomers.
Experimental Workflow: Enzymatic Resolution
Caption: Synthesis and enzymatic resolution of racemic amine.
Detailed Protocol:
-
Synthesis of Racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine:
-
Perform a reductive amination of 6-methoxy-1-indanone (1.0 eq) using a suitable amine source such as ammonium formate or ammonia and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.
-
Work up the reaction by quenching any excess reducing agent, followed by extraction and purification to obtain the racemic amine.
-
-
Enzymatic Kinetic Resolution:
-
Dissolve the racemic amine (1.0 eq) in an organic solvent (e.g., toluene).
-
Add an acyl donor, such as ethyl acetate, and an immobilized lipase, for example, Candida antarctica lipase B (CALB).
-
Incubate the mixture with gentle agitation at a controlled temperature. The enzyme will selectively acylate the (R)-enantiomer.
-
Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining (S)-amine. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted amine and the acylated product.[6]
-
-
Separation and Isolation:
-
After the desired conversion is reached, filter off the immobilized enzyme.
-
The resulting mixture contains the unreacted (S)-amine and the (R)-N-acetylated amine.
-
Separate these two compounds by column chromatography or by an acid-base extraction. The basic (S)-amine can be extracted into an acidic aqueous solution, leaving the neutral (R)-amide in the organic phase.
-
Neutralize the acidic aqueous layer and extract the pure (S)-amine with an organic solvent. Dry and concentrate to obtain the final product.
-
Self-Validating System: The progress of the enzymatic resolution must be carefully monitored by chiral HPLC to ensure that the reaction is stopped at the optimal point for maximum enantiomeric excess of the desired (S)-enantiomer.
Analytical Characterization: Confirming Structure and Purity
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the benzylic proton at C1, and the aliphatic protons of the five-membered ring. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy protons will be a sharp singlet around δ 3.8 ppm. The benzylic proton at C1 will likely be a triplet or a more complex multiplet in the region of δ 4.0-4.5 ppm. The protons on the five-membered ring will appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm).[7]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon (around δ 55 ppm), the benzylic carbon at C1 (around δ 50-60 ppm), and the aliphatic carbons of the indan ring.[8]
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry of aminoindanes typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the loss of small neutral molecules and the formation of stable carbocations. A key fragmentation pathway for 1-aminoindanes involves the formation of an indene ion (m/z 115-117) and a tropylium ion (m/z 91).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong band around 1250 cm⁻¹.
-
C-N stretching: A band in the 1000-1200 cm⁻¹ region.[9]
Pharmacological Profile and Applications in Drug Discovery
The pharmacological interest in (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine stems from its structural similarity to known neuroactive compounds and its utility as a synthetic intermediate.
Monoamine Oxidase-B (MAO-B) Inhibition
The primary application of chiral 1-aminoindanes is in the synthesis of MAO-B inhibitors. Rasagiline, which is (R)-N-propargyl-1-aminoindan, is a potent irreversible inhibitor of MAO-B.[1] While (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a precursor, it is plausible that the parent amine itself may exhibit some MAO-B inhibitory activity, although likely less potent than its N-propargylated derivative. The methoxy substituent could influence the binding affinity and selectivity for MAO-B.[10]
Signaling Pathway: MAO-B Inhibition in Parkinson's Disease
Caption: Inhibition of MAO-B by Rasagiline increases dopamine levels.
Potential as a Monoamine Transporter Ligand
Derivatives of indatraline, which share the aminoindan scaffold, are known to bind to dopamine, serotonin, and norepinephrine transporters. A study on methoxy-substituted indatraline analogues revealed that the position of the methoxy group significantly affects binding affinity and selectivity.[11] Specifically, a 6-methoxy derivative of indatraline showed high affinity for both serotonin and norepinephrine transporters while retaining reasonable affinity for the dopamine transporter.[11] This suggests that (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine could be a valuable starting point for the development of novel monoamine reuptake inhibitors for the treatment of depression, anxiety, and other neuropsychiatric disorders.
Entactogenic and Psychoactive Properties
Aminoindanes are a class of compounds that can exhibit entactogenic effects, similar to MDMA. These effects are primarily mediated by the release of serotonin.[12] While the specific psychoactive profile of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine has not been extensively reported in the scientific literature, its structural similarity to other psychoactive aminoindanes suggests that it may possess some activity at serotonergic and dopaminergic receptors. Further research is required to elucidate its specific receptor binding profile and functional activity.
Conclusion: A Versatile Scaffold for Future Discovery
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral building block of considerable value in drug discovery. Its efficient enantioselective synthesis, well-defined physicochemical properties, and the proven therapeutic relevance of the aminoindan scaffold make it an attractive starting point for the development of novel therapeutics. The insights provided in this technical guide, from detailed synthetic considerations to an exploration of its pharmacological potential, are intended to empower researchers to fully exploit the capabilities of this important molecule in their quest for new and improved medicines. The continued exploration of derivatives of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine holds significant promise for the discovery of novel agents targeting a range of neurological and psychiatric disorders.
References
-
ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Retrieved from [Link]
-
Wikipedia. (2024). Entactogen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9836453, (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]
-
Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(1), 1-8. Retrieved from [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. PMC. Retrieved from [Link]
-
SciSpace. (n.d.). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between the FTIR spectra of 7-methoxy-1-tetralone,. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. PMC. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). In Vitro and in Vivo Anti-Inflammatory Effects of 4-methoxy-5- hydroxycanthin-6-one, a Natural Alkaloid From Picrasma Quassioides. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. Retrieved from [Link]
-
MDPI. (2019). Selective Inhibition of Human Monoamine Oxidase B by Acacetin 7-Methyl Ether Isolated from Turnera diffusa (Damiana). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]
-
ejournal.upi.edu. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylthioamphetamin. Retrieved from [Link]
-
Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Retrieved from [Link]
-
MDPI. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Retrieved from [Link]
-
MDPI. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. Retrieved from [Link]
-
eScholarship. (n.d.). Probing enantioinduction in confined chiral spaces through asymmetric oxime reductions. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
wwjmrd. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]
-
Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Retrieved from [Link]
-
ResearchGate. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Retrieved from [Link]
-
J&K Scientific. (n.d.). (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Asymmetric reduction of oxime ethers promoted by chiral spiroborate esters with an O3BN framework. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]
-
SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
-
ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]
-
IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]
-
ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]
Sources
- 1. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric reduction of oxime ethers promoted by chiral spiroborate esters with an O3BN framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 8. rsc.org [rsc.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Methoxy-1-aminoindan Hydrochloride (CAS Number: 103028-80-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-1-aminoindan hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its analytical characterization, discusses its significant applications in drug development, and summarizes essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development.
Introduction
6-Methoxy-1-aminoindan hydrochloride, with the CAS number 103028-80-4, is a primary amine of the indane class of compounds. Its rigid bicyclic structure, comprised of a benzene ring fused to a cyclopentane ring, and the presence of a methoxy and an amino group, make it a valuable building block in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions.
One of the most notable applications of 6-Methoxy-1-aminoindan is its role as a crucial precursor in the synthesis of Rasagiline.[1] Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease. The specific stereoisomer, (R)-1-aminoindan, is the key chiral intermediate for Rasagiline, highlighting the importance of stereoselective synthesis and resolution of 6-Methoxy-1-aminoindan.
This guide will provide a detailed exploration of the synthesis of 6-Methoxy-1-aminoindan hydrochloride, its analytical characterization, and its pivotal role in the development of neuroprotective and other therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Methoxy-1-aminoindan hydrochloride is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 103028-80-4 | [2] |
| Molecular Formula | C₁₀H₁₄ClNO | [2] |
| Molecular Weight | 199.68 g/mol | |
| Appearance | Off-white to light yellow crystalline powder (typical) | |
| Solubility | Soluble in water and methanol. | |
| Melting Point | Not definitively reported, but expected to be a high-melting solid. |
Synthesis of 6-Methoxy-1-aminoindan Hydrochloride
The synthesis of 6-Methoxy-1-aminoindan hydrochloride is a multi-step process that begins with the preparation of the corresponding indanone precursor, followed by a reductive amination reaction.
Synthesis of 6-Methoxy-1-indanone
The precursor, 6-methoxy-1-indanone, can be synthesized through various methods, with a common approach being the intramolecular Friedel-Crafts acylation of a substituted propanoic acid.
Figure 1: General scheme for the synthesis of 6-methoxy-1-indanone.
Experimental Protocol: Synthesis of 6-Methoxy-1-indanone
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 3-(3-methoxyphenyl)propanoic acid.
-
Reagent Addition: Add polyphosphoric acid (PPA) to the flask. The weight ratio of PPA to the starting acid is typically around 10:1.
-
Heating: Heat the mixture with stirring to a temperature of 80-100°C. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-methoxy-1-indanone.
Reductive Amination to 6-Methoxy-1-aminoindan Hydrochloride
The conversion of 6-methoxy-1-indanone to 6-Methoxy-1-aminoindan is typically achieved through reductive amination.[3][4] This process involves the reaction of the ketone with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced to the corresponding amine.
Figure 2: Reductive amination of 6-methoxy-1-indanone to form the hydrochloride salt.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 6-methoxy-1-indanone in a suitable solvent, such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: To the solution containing the imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.
-
Monitoring: The progress of the reduction is monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic to liberate the free amine.
-
Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
Salt Formation: The combined organic extracts are dried and concentrated. The resulting crude 6-methoxy-1-aminoindan is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.
-
Purification: The precipitated 6-Methoxy-1-aminoindan hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
The identity and purity of 6-Methoxy-1-aminoindan hydrochloride are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While a specific, publicly available, fully assigned spectrum for 6-Methoxy-1-aminoindan hydrochloride is not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR Spectral Features (in a solvent like DMSO-d₆):
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns for the substituted benzene ring.
-
Benzylic Proton (CH-NH₂): A multiplet around δ 4.0-4.5 ppm.
-
Methoxy Protons (OCH₃): A singlet around δ 3.7-3.9 ppm.
-
Aliphatic Protons (CH₂): Multiplets in the range of δ 1.8-3.0 ppm.
-
Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm.
-
Benzylic Carbon (CH-NH₂): A signal around δ 55-65 ppm.
-
Methoxy Carbon (OCH₃): A signal around δ 55 ppm.
-
Aliphatic Carbons (CH₂): Signals in the range of δ 25-40 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-Methoxy-1-aminoindan, the free base has a molecular weight of 163.22 g/mol .[5] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. Characteristic fragmentation would likely involve the loss of the amino group and cleavage of the cyclopentane ring.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z 163
-
Loss of NH₂: m/z 146
-
Fragments from ring cleavage: Various smaller fragments corresponding to the indane skeleton.
Chiral Separation
Since 6-Methoxy-1-aminoindan is a chiral molecule, the separation of its enantiomers is crucial, especially for its application in the synthesis of stereospecific drugs like Rasagiline. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.
General Protocol for Chiral HPLC Separation:
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from cellulose or amylose, is often effective for separating enantiomers of amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation.
-
Detection: UV detection is suitable due to the presence of the aromatic ring.
Alternatively, chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[6] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Applications in Drug Development
The primary application of 6-Methoxy-1-aminoindan hydrochloride in drug development is as a key intermediate in the synthesis of Rasagiline. The (R)-enantiomer of 1-aminoindan is propargylated to yield (R)-N-propargyl-1-aminoindan (Rasagiline).
Figure 3: Synthesis of Rasagiline from (R)-6-Methoxy-1-aminoindan.
The methoxy group in 6-methoxy-1-aminoindan can serve as a handle for further chemical modifications or may be a necessary substituent in the final active pharmaceutical ingredient. In the case of Rasagiline synthesis, a subsequent demethylation step would be required to arrive at the final structure which has a hydroxyl group at the corresponding position. The aminoindan scaffold itself is present in a variety of neurologically active compounds, and derivatives of 6-methoxy-1-aminoindan may be explored for their own therapeutic potential.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation. In case of contact, wash the affected area with soap and water.
-
Eye Contact: May cause serious eye irritation. In case of contact, flush eyes with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Harmful if swallowed. Seek immediate medical attention if ingested.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
6-Methoxy-1-aminoindan hydrochloride is a valuable and versatile chemical intermediate with significant importance in the pharmaceutical industry, most notably as a precursor for the anti-Parkinson's drug, Rasagiline. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in drug development. This technical guide provides a foundational overview to aid researchers and scientists in their work with this important compound. Further research into the specific biological activities of 6-methoxy-1-aminoindan and its derivatives may reveal new therapeutic applications.
References
- Sethi, M. K., et al. (2021). Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 86-94.
-
ChemSynthesis. (2024). 6-methoxy-1-indanone. Retrieved from [Link]
-
IndiaMART. (n.d.). 6-Methoxy-1-Aminoindane Hydrochloride, Liquid. Retrieved from [Link]
- Google Patents. (2016). Method for preparing (S)-1-aminoindane through dynamic kinetic resolution.
- Google Patents. (2020). Synthetic method of 6-methoxy-1-tetralone.
- Groger, H. (2016). Reductive aminations by imine reductases: from milligrams to tons. Frontiers in Chemistry, 4, 33.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ProQuest. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
AFG Bioscience LLC. (2016). (R)-(-)-1-Aminoindane hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - (R)-1-Aminoindane hydrochloride. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. fishersci.com [fishersci.com]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scbt.com [scbt.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pipharm.com [pipharm.com]
An In-depth Technical Guide to the Characterization of Racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine
This guide provides a comprehensive overview of the synthesis and detailed characterization of racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical research and development. The methodologies outlined herein are grounded in established analytical principles, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction and Significance
6-Methoxy-2,3-dihydro-1H-inden-1-amine is a primary amine derivative of the indane scaffold. The indane core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific regioisomer, with a methoxy group at the 6-position, is of particular interest as it serves as a precursor for various therapeutic agents. For instance, the parent compound, 1-aminoindane, is a crucial building block for Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The introduction of a methoxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
This guide focuses on the racemic form of the compound, which contains an equal mixture of the (R)- and (S)-enantiomers. A thorough characterization of the racemate is the foundational first step before proceeding to chiral resolution and the development of enantiomerically pure drugs.[3][4] Understanding the properties of the racemic mixture is critical for developing effective synthesis, purification, and separation protocols.
Synthesis Pathway: From Ketone to Amine
The most common and efficient synthesis of racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine begins with the corresponding ketone, 6-Methoxy-1-indanone. The synthesis proceeds via a two-step reductive amination process, starting with the formation of an oxime intermediate, followed by its reduction to the target primary amine. This method is widely adopted due to its high yields and operational simplicity.[1]
Overall Synthesis Reaction:
-
Step 1: Oximation: 6-Methoxy-1-indanone reacts with hydroxylamine hydrochloride in the presence of a base to form 6-Methoxy-2,3-dihydro-1H-inden-1-one oxime.
-
Step 2: Reduction: The oxime intermediate is then reduced to the final amine product, 6-Methoxy-2,3-dihydro-1H-inden-1-amine. A common reducing agent for this transformation is Raney Nickel (Al-Ni alloy) under alkaline conditions.[1]
Caption: Workflow for the synthesis of racemic 6-Methoxy-1-aminoindane.
Experimental Protocol: Synthesis
-
Oximation:
-
To a solution of 6-Methoxy-1-indanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).[1]
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents) dropwise while stirring.
-
Heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid. The oxime product will precipitate and can be collected by filtration.
-
-
Reduction:
-
Suspend the dried 6-Methoxy-1-indanone oxime (1 equivalent) in an alkaline solution (e.g., 20% sodium hydroxide in ethanol/water).[1]
-
Carefully add Raney Nickel catalyst (a slurry in water) portion-wise at a controlled temperature (e.g., 50-55 °C).[1]
-
Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC or GC).
-
After completion, filter off the catalyst. The filtrate is then extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine as an oil.[1]
-
Physicochemical and Spectroscopic Characterization
Once synthesized, a rigorous characterization is essential to confirm the identity, structure, and purity of the compound.
Physicochemical Properties
The fundamental physical properties of the target compound are summarized below. These values are critical for handling, storage, and downstream process development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| Appearance | Expected to be an oil or low-melting solid | [1] |
| Boiling Point | 301.4 °C at 760 mmHg (Predicted for HCl salt) | [6] |
| LogP | 2.34 (Predicted) | [5][6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm. The substitution pattern on the aromatic ring will lead to a specific splitting pattern.
-
Methine Proton (C1-H): A multiplet around δ 4.0-5.0 ppm, coupled to the adjacent methylene protons.[1]
-
Methoxy Protons (OCH₃): A sharp singlet around δ 3.7-3.9 ppm.[7]
-
Methylene Protons (C2-H₂ & C3-H₂): Complex multiplets in the aliphatic region, typically between δ 1.5-3.5 ppm, due to geminal and vicinal coupling.[8]
-
Amine Protons (NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
-
Aromatic Carbons: Signals in the δ 110-160 ppm range. The carbon attached to the methoxy group will be significantly downfield.
-
Methine Carbon (C1): A signal around δ 50-60 ppm.
-
Methoxy Carbon (OCH₃): A signal around δ 55 ppm.[9]
-
Methylene Carbons (C2 & C3): Signals in the aliphatic region, typically δ 25-40 ppm.
-
Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Molecular Ion (M⁺): For 6-Methoxy-2,3-dihydro-1H-inden-1-amine (C₁₀H₁₃NO), the exact mass is 163.0997 g/mol . In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) should be observed at m/z = 163.[5]
-
Fragmentation Pattern: Common fragmentation pathways for aminoindanes involve the loss of the amino group or cleavage of the five-membered ring. The presence of the methoxy group will also influence the fragmentation.
Protocol for MS Analysis:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A characteristic broad absorption in the 3300-3500 cm⁻¹ region, typical for a primary amine.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong absorption band around 1250 cm⁻¹.
Chromatographic Purity and Chiral Separation
For any compound intended for pharmaceutical use, purity is paramount. For a chiral compound, this includes both chemical and enantiomeric purity.
Purity Assessment (HPLC/GC)
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the chemical purity of the synthesized racemic mixture. A standard reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) would be a suitable starting point. A single major peak in the chromatogram would indicate high chemical purity.
Chiral Resolution
Separating the racemic mixture into its constituent (R)- and (S)-enantiomers is a critical step. This process, known as chiral resolution, is necessary because enantiomers often exhibit different pharmacological activities.[10]
Two primary methods for chiral resolution are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent, e.g., tartaric acid or mandelic acid).[3][11] This creates a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[4]
-
Chiral Chromatography: This is a powerful analytical and preparative technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating chiral amines.[10][12]
Caption: Logical workflow for chiral resolution via diastereomeric salt formation.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase, such as a Lux Cellulose-2 or Lux Amylose-2 column.[10]
-
Mobile Phase: A normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol or acetonitrile) can be used. The choice will depend on the column and may require screening.[10] Additives like diethylamine may be required to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the racemic amine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. An isocratic elution is typically used.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). Two well-separated peaks of equal area should be observed for the racemate.
Conclusion
The comprehensive characterization of racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine is a cornerstone for its application in advanced drug discovery and development. The integration of synthetic protocols with a suite of analytical techniques—NMR, MS, IR, and both achiral and chiral chromatography—provides a self-validating system for confirming the compound's identity, purity, and structure. This guide furnishes the necessary protocols and theoretical underpinnings to empower researchers to confidently synthesize and characterize this valuable pharmaceutical intermediate, paving the way for the development of novel therapeutics.
References
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007). CN101062897A.
-
6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. LookChem. Retrieved January 24, 2026. [Link]
-
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. J&K Scientific. Retrieved January 24, 2026. [Link]
-
Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2023). ResearchGate. [Link]
-
Xie, L., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 147, 307-318. [Link]
-
(S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE. LookChem. Retrieved January 24, 2026. [Link]
-
1H-Indene, 2,3-dihydro-1,6-dimethyl-. NIST WebBook. Retrieved January 24, 2026. [Link]
- Method for preparing (S)-1-aminoindane through dynamic kinetic resolution. (2017). CN105061218B.
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(45), 30588-30598. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 438-467. [Link]
-
Azov, V. A. (2009). Resolution of racemic amine mixtures. Science of Synthesis, 40.1. [Link]
-
1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved January 24, 2026. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations, 8(10), 165. [Link]
-
NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2011). ResearchGate. [Link]
-
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. PubChem. Retrieved January 24, 2026. [Link]
-
Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. (2020). ResearchGate. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2002). Arkat USA. [Link]
- Process for the racemization of enantiomerically enriched 1-aminoindane. (2020). EP3247697B1.
-
PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. (2017). EP3068746A1. EPO. [Link]
-
Electronic Supplementary Information. (2016). The Royal Society of Chemistry. [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). The Royal Society of Chemistry. [Link]
-
6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. PubChem. Retrieved January 24, 2026. [Link]
Sources
- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 5. (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE|lookchem [lookchem.com]
- 6. lookchem.com [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
Chemical structure of 6-Methoxy-2,3-dihydro-1H-inden-1-amine
An In-depth Technical Guide to 6-Methoxy-2,3-dihydro-1H-inden-1-amine
Authored by: A Senior Application Scientist
Introduction
6-Methoxy-2,3-dihydro-1H-inden-1-amine is a synthetically versatile primary amine built upon a methoxy-substituted indane framework. The indane scaffold itself is a privileged structure in medicinal chemistry, and the introduction of an amine at the C1 position and a methoxy group on the aromatic ring creates a molecule of significant interest for drug discovery and development. This compound serves as a crucial building block and key intermediate in the synthesis of various pharmacologically active agents. Notably, derivatives of this structure are prominent in the development of treatments for neurodegenerative disorders, particularly as monoamine oxidase B (MAO-B) inhibitors.[1][2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The core of 6-Methoxy-2,3-dihydro-1H-inden-1-amine consists of a bicyclic system where a benzene ring is fused to a cyclopentane ring. The structure is characterized by a methoxy group (-OCH₃) at position 6 of the aromatic ring and a primary amine group (-NH₂) at position 1 of the aliphatic ring.
Caption: General synthetic workflow from indanone to indanamine.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-one oxime
-
To a solution of 6-methoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the oxime product.
Step 2: Reduction to 6-Methoxy-2,3-dihydro-1H-inden-1-amine
-
In a pressure vessel, suspend the oxime (1 equivalent) in an alcoholic solvent (e.g., ethanol or methanol) containing aqueous ammonia.
-
Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture with vigorous stirring.
-
After the reaction is complete (monitored by TLC or disappearance of hydrogen uptake), cool the vessel, and carefully filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or crystallization of a suitable salt (e.g., hydrochloride) to yield the final amine.
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. The expected data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. [3][4][5]
-
¹H NMR:
-
Aromatic Protons: Three protons on the aromatic ring will appear in the δ 6.5-7.5 ppm region, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Benzylic Proton (C1-H): The proton attached to the amine-bearing carbon will appear as a multiplet (typically a triplet or quartet depending on coupling) around δ 4.0-4.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.7-3.9 ppm.
-
Aliphatic Protons (C2-H₂ & C3-H₂): The four protons on the cyclopentane ring will appear as complex multiplets in the δ 1.8-3.0 ppm range.
-
Amine Protons (-NH₂): A broad singlet will appear over a wide range (δ 1.5-3.5 ppm), which will disappear upon D₂O exchange. [4][5]
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon attached to the methoxy group will be the most downfield (around 160 ppm).
-
Benzylic Carbon (C1): The carbon bearing the amine group will resonate around δ 55-65 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Aliphatic Carbons (C2, C3): Signals for the other two sp³ hybridized carbons will appear in the δ 25-40 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying key functional groups. [4]
-
N-H Stretch: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300-3400 cm⁻¹ region due to symmetric and asymmetric N-H stretching. [6]* C-H Stretch (Aromatic): Absorptions will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
N-H Bend: A scissoring vibration for the primary amine is typically observed in the 1580-1650 cm⁻¹ region. * C=C Stretch (Aromatic): Peaks will be present in the 1450-1600 cm⁻¹ range.
-
C-O Stretch (Aryl Ether): A strong absorption band is expected around 1250 cm⁻¹.
-
C-N Stretch: A medium to weak band will appear in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): The compound has an odd number of nitrogen atoms, so according to the Nitrogen Rule, its molecular ion peak will have an odd m/z value (C₁₀H₁₃NO, MW = 163.22). The high-resolution mass should be consistent with the exact mass.
-
Key Fragmentation: A primary fragmentation pathway is the loss of the C1-substituent (amine group) or alpha-cleavage, leading to characteristic fragment ions. The loss of a methyl radical (•CH₃) from the methoxy group is also a possible fragmentation.
Applications in Drug Development
The 6-methoxy-1-aminoindan scaffold is a cornerstone for several classes of therapeutic agents.
Monoamine Oxidase B (MAO-B) Inhibitors
This is the most prominent application. Parkinson's disease is linked to depleted dopamine levels in the brain, and MAO-B is a key enzyme responsible for dopamine metabolism. [2]Inhibiting MAO-B increases dopamine availability. 2,3-dihydro-1H-inden-1-amine derivatives form the basis of potent and selective MAO-B inhibitors. [2]
-
Rasagiline: A well-known anti-Parkinson's drug, Rasagiline is (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine. It is synthesized from an aminoindan precursor, highlighting the importance of the parent scaffold. [1]The methoxy-substituted analogue provides a point for further chemical modification to optimize properties like selectivity and potency.
Caption: Role as a scaffold for MAO-B inhibitor development.
Other Potential Applications
Research has also explored derivatives of the related 6-methoxy-1-indanone structure for other activities. For instance, various derivatives have been synthesized and evaluated for analgesic and anti-inflammatory properties, suggesting that the core indane structure can be adapted for multiple therapeutic targets. [7]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazards: While specific data for this exact compound is limited, analogous amines and indane derivatives are often classified as irritants. Assume the compound may cause skin and serious eye irritation. [8][9][10]May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9][11]Avoid contact with skin, eyes, and clothing. [10][11]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.
Conclusion
6-Methoxy-2,3-dihydro-1H-inden-1-amine is more than a simple chemical intermediate; it is a highly valuable scaffold that provides access to complex and pharmacologically significant molecules. Its structural features—a rigid bicyclic core, a chiral center, and functional groups amenable to further modification—make it an object of continued interest in synthetic and medicinal chemistry. A thorough understanding of its structure, properties, and synthesis is fundamental for any researcher aiming to leverage this potent building block in the design and development of next-generation therapeutics, particularly in the field of neuropharmacology.
References
-
LookChem. 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]
-
LookChem. (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE. [Link]
-
J&K Scientific. (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | 168903-23-9. [Link]
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]
-
ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. [Link]
- Google Patents.
-
PubMed. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. [Link]
-
PubChem. 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. [Link]
-
Acme Synthesis. Safety Data Sheet for 2-Amino-6-methoxy-3-nitropyridine. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
Chemistry LibreTexts. 24.10 Spectroscopy of Amines. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
ResearchGate. NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. [Link]
-
PubChemLite. (1r)-6-methoxy-2,3-dihydro-1h-inden-1-ol. [Link]
-
PubChem. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
-
Wiley Online Library. Supplementary Information for Catalytic Hydroboration of Imines. [Link]
- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
Sources
- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. file.leyan.com [file.leyan.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 6-Methoxy-2,3-dihydro-1H-inden-1-amine: Molecular Weight, Synthesis, and Analytical Characterization
This technical guide provides a comprehensive overview of 6-Methoxy-2,3-dihydro-1H-inden-1-amine, a significant heterocyclic amine intermediate in pharmaceutical research and development. This document delves into its core physicochemical properties, with a primary focus on its molecular weight, and extends to its synthetic pathways and modern analytical characterization methodologies. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.
Core Molecular Properties and Structural Elucidation
A precise understanding of a compound's molecular properties is the bedrock of all subsequent experimental work, from reaction stoichiometry to analytical quantification. 6-Methoxy-2,3-dihydro-1H-inden-1-amine, often utilized in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors, is no exception.[1]
Molecular Formula and Weight
The identity and purity of a chemical entity are fundamentally tied to its molecular weight. It is crucial to distinguish between the free base form of the amine and its common salt forms, as this directly impacts the mass used in experimental calculations.
The free base, (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, has the molecular formula C₁₀H₁₃NO.[2] Its calculated molecular weight is approximately 163.22 g/mol .[2][3] For high-resolution mass spectrometry applications, the exact mass is a more precise measure, representing the mass of a molecule with a specific isotopic composition.
Conversely, this amine is often supplied and used as a hydrochloride salt to improve its stability and handling properties. The hydrochloride salt has a molecular formula of C₁₀H₁₃NO·HCl and a correspondingly higher molecular weight of 199.68 g/mol .[4]
The following table summarizes these critical quantitative descriptors.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO·HCl | [2],[4] |
| Average Molecular Weight | 163.22 g/mol | 199.68 g/mol | [2][3],[4] |
| Exact Mass | 163.099714038 Da | 199.0763918 Da | [3],[4] |
| CAS Number | 168903-23-9 ((S)-enantiomer) | 103028-80-4 (racemic HCl) | [2],[4] |
Chemical Structure and Computed Properties
The structure, consisting of a dihydroindene core with a methoxy group on the aromatic ring and an amine group on the five-membered ring, dictates its chemical behavior. Key computed properties that predict its behavior in biological and chromatographic systems include the LogP (a measure of lipophilicity) and the Polar Surface Area (PSA).
These values suggest a moderate degree of lipophilicity, which has implications for its solubility, membrane permeability, and choice of chromatographic conditions for analysis.
Synthetic Pathway: From Indanone to Indanamine
The most common and industrially relevant synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-amine proceeds from its corresponding ketone precursor, 6-Methoxy-1-indanone. This transformation is a classic example of reductive amination, often proceeding through an oxime intermediate.
The causality behind this multi-step approach is rooted in chemical selectivity and reaction kinetics. Direct reductive amination can be challenging and may lead to side products. Converting the ketone to an oxime provides a stable, isolatable intermediate that can be cleanly reduced to the primary amine under specific conditions.
Caption: General synthesis workflow from ketone to amine.
Experimental Protocol: Oxime Formation and Reduction
The following protocol is a representative example based on established chemical literature for the synthesis of similar indanamines.[5]
Step 1: Oxime Formation
-
To a solution of 6-Methoxy-1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and an appropriate base (e.g., sodium hydroxide solution, 2.0 eq).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid.
-
The oxime product typically precipitates and can be collected by filtration, washed with water, and dried.
Step 2: Reduction of the Oxime
-
Suspend the dried 6-Methoxy-1-indanone oxime (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a reducing agent, such as Raney Nickel, under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at a controlled temperature (e.g., 50-60 °C) for several hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
After completion, carefully filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure to yield the crude 6-Methoxy-2,3-dihydro-1H-inden-1-amine. Further purification may be achieved by distillation or crystallization of a suitable salt.
This self-validating system relies on TLC or GC at each stage to confirm the conversion of starting material to product before proceeding, ensuring high final purity and yield.
Analytical Characterization Workflow
Accurate identification and quantification of 6-Methoxy-2,3-dihydro-1H-inden-1-amine require robust analytical techniques. The combination of liquid chromatography for separation and mass spectrometry for detection provides the highest degree of specificity and sensitivity.[6]
Caption: Standard analytical workflow for amine quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred method for separating the target amine from its precursors, impurities, and degradation products.[7][8]
-
Stationary Phase: A C18 reverse-phase column is typically effective due to the compound's moderate lipophilicity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is standard. The acidic modifier ensures the amine is protonated, leading to better peak shape.
-
Detection: UV detection can be used, but for higher specificity, coupling to a mass spectrometer is recommended.
Mass Spectrometry (MS)
Mass spectrometry provides definitive structural confirmation and is essential for trace-level quantification.[9]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for amines, as the basic nitrogen atom is readily protonated to form the [M+H]⁺ ion.
-
Expected Ions:
-
For the free base: The primary ion observed will be the protonated molecule at m/z 164.1.
-
For the hydrochloride salt: The salt will dissociate in solution, and the same protonated molecule at m/z 164.1 will be observed.
-
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification, fragmentation of the parent ion (m/z 164.1) can be performed. Common fragmentation pathways for such structures involve the loss of ammonia (NH₃) or cleavage of the dihydroindene ring system, providing a unique fingerprint for the molecule.
This combined analytical approach (LC-MS/MS) ensures that the compound is not only detected but is also accurately quantified and its identity confirmed, which is a cornerstone of quality control in drug development.[6]
Conclusion
6-Methoxy-2,3-dihydro-1H-inden-1-amine is a valuable chemical intermediate whose effective use hinges on a precise understanding of its fundamental properties. This guide has established its molecular weight in both its free base (163.22 g/mol ) and hydrochloride salt (199.68 g/mol ) forms, outlined a common synthetic route from 6-Methoxy-1-indanone, and detailed a robust LC-MS/MS workflow for its analytical characterization. By integrating this technical knowledge, researchers and scientists can proceed with confidence in the synthesis and application of this important molecule.
References
-
PubChem. 6-methoxy-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. National Center for Biotechnology Information. Available from: [Link]
-
LookChem. 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. LookChem. Available from: [Link]
-
PubChem. 6-methoxy-2,3-dihydro-1H-inden-5-amine. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one. Pharmaffiliates. Available from: [Link]
-
NIST. 1H-Indene, 2,3-dihydro-1,6-dimethyl-. National Institute of Standards and Technology. Available from: [Link]
- Google Patents. Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
-
LookChem. (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE. LookChem. Available from: [Link]
-
PubChem. 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]
-
J&K Scientific. (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. J&K Scientific Ltd. Available from: [Link]
-
Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available from: [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut. Available from: [Link]
-
PubMed. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride. Google Patents.
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. Available from: [Link]
-
Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. Available from: [Link]
-
PubMed. Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 6-methoxy-2,3-dihydro-1H-inden-5-amine | C10H13NO | CID 134579895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 6. Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. jocpr.com [jocpr.com]
- 9. arkat-usa.org [arkat-usa.org]
A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1-aminoindan
Introduction: The Importance of Spectroscopic Characterization
6-Methoxy-1-aminoindan belongs to the aminoindan class of compounds, which are recognized for their diverse pharmacological activities. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity for therapeutic use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing a detailed fingerprint of the molecule's atomic and molecular structure.
The addition of a methoxy group to the aminoindan scaffold introduces specific spectral signatures that can be used for its unambiguous identification. Understanding these signatures is crucial for chemists working on the synthesis, purification, and analysis of 6-Methoxy-1-aminoindan and its derivatives.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Figure 1: Chemical structure of 6-Methoxy-1-aminoindan.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 6-Methoxy-1-aminoindan is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, methoxy, and amine protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of 1-aminoindan and methoxy-substituted aromatic compounds.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic-H (C4, C5, C7) | 6.7 - 7.2 | Multiplet | 3H | The electron-donating methoxy group will influence the precise shifts of the aromatic protons. |
| Methine-H (C1) | ~4.1 - 4.3 | Triplet or dd | 1H | This proton is adjacent to the amino group and the aromatic ring, leading to a downfield shift. |
| Methoxy-H (-OCH₃) | ~3.8 | Singlet | 3H | A characteristic sharp singlet for the methoxy group protons. |
| Aliphatic-H (C2) | ~1.8 - 2.5 | Multiplet | 2H | These protons are diastereotopic and will likely show complex splitting patterns. |
| Aliphatic-H (C3) | ~2.7 - 3.0 | Multiplet | 2H | These protons are adjacent to the aromatic ring, resulting in a downfield shift compared to C2 protons. |
| Amine-H (-NH₂) | Broad singlet | 2H | The chemical shift is variable and depends on solvent and concentration. The peak may be broad due to quadrupole broadening and exchange. |
Causality in Proton Chemical Shifts:
-
Aromatic Protons: The methoxy group at C6 is an ortho, para-director and an activating group, which will shield the aromatic protons, causing them to appear at slightly lower chemical shifts compared to unsubstituted indane.
-
C1 Proton: The proximity to the electronegative nitrogen atom and the deshielding effect of the aromatic ring result in a significant downfield shift for the proton at the stereocenter.
-
Aliphatic Protons: The protons on C3 are deshielded by the adjacent aromatic ring (benzylic position) and thus appear further downfield than the protons on C2.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Aromatic-C (quaternary) | 130 - 160 | Includes the carbon attached to the methoxy group (most downfield) and the bridgehead carbons. |
| Aromatic-CH | 110 - 130 | The electron-donating methoxy group will cause shielding of the ortho and para carbons. |
| Methine-C (C1) | ~55 - 65 | The carbon atom bearing the amino group. |
| Methoxy-C (-OCH₃) | ~55 | A characteristic signal for the methoxy carbon.[1] |
| Aliphatic-CH₂ (C3) | ~30 - 40 | Benzylic carbon, shifted downfield. |
| Aliphatic-CH₂ (C2) | ~25 - 35 |
Expertise in Carbon Chemical Shift Prediction: The chemical shift of the methoxy carbon is a reliable indicator of its position on the aromatic ring.[1] For a methoxy group on a benzene ring, the ¹³C chemical shift is typically around 55-56 ppm.[1]
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of 6-Methoxy-1-aminoindan is expected to show characteristic absorption bands for the amine, aromatic, and ether functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching | Medium (two bands for primary amine) |
| C-H (aromatic) | 3000 - 3100 | Stretching | Medium to weak |
| C-H (aliphatic) | 2850 - 3000 | Stretching | Medium to strong |
| C=C (aromatic) | 1450 - 1600 | Ring stretching | Medium to strong (multiple bands) |
| C-N (amine) | 1020 - 1250 | Stretching | Medium |
| C-O (ether) | 1000 - 1300 | Asymmetric and symmetric stretching | Strong |
Trustworthiness of IR Assignments: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a reliable indicator of a primary amine (-NH₂). The strong absorption bands associated with the C-O stretching of the methoxy group and the C=C stretching of the aromatic ring are also highly characteristic.
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of 6-Methoxy-1-aminoindan directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula for 6-Methoxy-1-aminoindan is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol .
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, 6-Methoxy-1-aminoindan is expected to show a prominent molecular ion peak and characteristic fragment ions.
| m/z | Proposed Fragment | Notes |
| 163 | [M]⁺ | Molecular ion. Expected to be reasonably intense. |
| 148 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 146 | [M - NH₃]⁺ | Loss of ammonia. |
| 132 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 117 | [Indene]⁺ | A common fragment in the mass spectra of indane derivatives. |
| 91 | [Tropylium ion]⁺ | A common fragment from benzylic cleavage. |
Authoritative Grounding in Fragmentation: The fragmentation of aminoindanes often involves the formation of stable indane or indene ions.[2] The presence of a nitrogen atom means the molecular ion will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.
Fragmentation Pathway
Figure 3: Proposed mass spectral fragmentation pathway for 6-Methoxy-1-aminoindan.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of 6-Methoxy-1-aminoindan in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Method:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature ramp, for example, starting at 100 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 400.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 6-Methoxy-1-aminoindan. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers and drug development professionals can gain valuable insights into the expected NMR, IR, and MS data for this compound. The detailed experimental protocols serve as a practical reference for acquiring high-quality data for structural confirmation and purity analysis. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will facilitate the interpretation of such future experimental data.
References
-
PubChem. (+-)-1-Aminoindan. National Center for Biotechnology Information. [Link]
-
ResearchGate. Mass spectral fragmentation of eight aminoindanes. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
Sources
An In-depth Technical Guide to the Solubility of 6-Methoxy-2,3-dihydro-1H-inden-1-amine in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility characteristics of 6-Methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in the synthesis of pharmaceuticals. We will explore the physicochemical properties governing its solubility, predict its behavior in various organic solvent classes, and provide robust, field-proven methodologies for experimental solubility determination. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing pharmaceutical development through a deep understanding of molecular behavior.
Introduction: The Significance of 6-Methoxy-2,3-dihydro-1H-inden-1-amine
6-Methoxy-2,3-dihydro-1H-inden-1-amine is a primary amine derivative of indane, notable for its role as a crucial building block in medicinal chemistry. Its structure is foundational for the synthesis of several neurologically active compounds. For instance, the closely related compound 2,3-dihydro-1H-inden-1-amine is a direct precursor to Rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] Given its importance, a thorough understanding of its physical properties, particularly its solubility, is paramount for optimizing synthesis, purification, and handling protocols.
Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a critical factor in developing viable formulations. A comprehensive solubility profile enables scientists to avoid costly downstream challenges, such as poor yield, difficult isolations, or inadequate bioavailability.
Physicochemical Properties and Theoretical Solubility Principles
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities and hydrogen bonding capabilities will be miscible.
Molecular Profile of 6-Methoxy-2,3-dihydro-1H-inden-1-amine
The structure of 6-Methoxy-2,3-dihydro-1H-inden-1-amine features a moderately nonpolar indane backbone, a polar primary amine group (-NH₂), and a methoxy group (-OCH₃). This combination of features creates a molecule with balanced lipophilic and hydrophilic characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [2] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| LogP (octanol-water partition coefficient) | 2.34150 | [2][4] |
| Polar Surface Area (PSA) | 35.25 Ų | [2][4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
The LogP value of ~2.34 indicates a moderate degree of lipophilicity, suggesting the compound will favor organic solvents over water but is not excessively greasy.[2][4] The Polar Surface Area (PSA) of 35.25 Ų, along with the presence of two hydrogen bond donors (from the -NH₂) and two acceptors (the nitrogen and oxygen lone pairs), signifies a strong capacity for hydrogen bonding.[2][4] This is a critical determinant of its solubility in polar solvents.[5]
The Role of Intermolecular Forces
The solubility of this amine in a given organic solvent is determined by the balance of the following forces:
-
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents.
-
Dipole-Dipole Interactions: The polar C-N, N-H, and C-O bonds create a net molecular dipole, allowing for favorable interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).
-
Van der Waals Forces (London Dispersion Forces): The bicyclic indane structure provides a significant nonpolar surface area for interactions with nonpolar solvents (e.g., toluene, hexanes).
Predicted Solubility Profile in Common Organic Solvents
Based on the physicochemical properties, we can predict the solubility of 6-Methoxy-2,3-dihydro-1H-inden-1-amine across different solvent classes. Aliphatic amines generally show good solubility in polar organic solvents.[6] The solubility tends to decrease as the carbon chain of the solute increases, but for a molecule of this size, solubility in many organic media is expected to be substantial.[7][8]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents act as both hydrogen bond donors and acceptors, readily solvating the amine and methoxy groups. The alkyl portions of the alcohols interact favorably with the indane backbone. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Acetone | High to Medium | These solvents are polar and can accept hydrogen bonds from the amine group. Their inability to donate hydrogen bonds may slightly reduce solubility compared to protic solvents, but strong dipole-dipole interactions still promote dissolution. THF and Acetone are mentioned as suitable solvents for related syntheses.[1] |
| Nonpolar Aromatic | Toluene, Benzene | Medium to Low | The aromatic ring of toluene can interact with the benzene ring of the indane structure via π-stacking. However, the polarity of the amine and methoxy groups limits solubility. Toluene is used as a solvent in related syntheses, indicating at least moderate solubility under reaction conditions.[9] |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium | DCM is a polar aprotic solvent capable of dissolving a wide range of organic compounds. However, primary amines can be incompatible with chloroform and carbon tetrachloride.[6] Caution is advised. |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low | The significant polarity and hydrogen bonding capability of the solute are mismatched with the nonpolar, non-hydrogen-bonding nature of these solvents. The energy required to break the solute-solute hydrogen bonds is not compensated by solute-solvent interactions. |
Experimental Determination of Solubility: A Validated Protocol
While predictions are useful, empirical measurement is essential for definitive data. The shake-flask method is the gold standard for determining equilibrium solubility and provides a robust, self-validating system.[10]
The Shake-Flask Method for Equilibrium Solubility
This method measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature under equilibrium conditions.
Protocol:
-
Preparation: Add an excess amount of solid 6-Methoxy-2,3-dihydro-1H-inden-1-amine to a known volume of the selected organic solvent in a sealed, inert vial (e.g., a glass vial with a PTFE-lined cap). The presence of visible, undissolved solid is crucial.
-
Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can validate the minimum time required.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentration to ensure accuracy.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
High-Throughput Screening: Nephelometry
For rapid screening, kinetic solubility can be assessed using nephelometry.[11][12][13] This technique measures the turbidity caused by the precipitation of a compound from a stock solution (typically in DMSO) when added to an aqueous or organic medium.[13][14] While faster, it may not always correlate directly with equilibrium solubility but is invaluable for early-stage drug discovery.[12][13]
Visualizing the Workflow and Key Relationships
Diagrams can clarify complex experimental workflows and theoretical relationships.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Caption: Factors Influencing the Solubility of the Target Compound.
Conclusion
6-Methoxy-2,3-dihydro-1H-inden-1-amine possesses a balanced molecular structure with both polar, hydrogen-bonding functional groups and a nonpolar hydrocarbon framework. This duality results in high solubility in polar organic solvents, particularly protic solvents like methanol and ethanol, and moderate solubility in a range of aprotic and aromatic solvents. Its solubility is predicted to be low in nonpolar aliphatic solvents such as hexane. For definitive quantitative data, the shake-flask method coupled with HPLC analysis provides a reliable and accurate approach. A thorough understanding and experimental validation of this compound's solubility are critical for streamlining its use in pharmaceutical synthesis and development, ultimately contributing to more efficient and robust manufacturing processes.
References
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
-
6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride - LookChem. LookChem.com. Available from: [Link]
-
6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | C11H12O2 | CID 231178. PubChem. Available from: [Link]
-
(S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE - LookChem. LookChem.com. Available from: [Link]
-
6-methoxy-2,3-dihydro-1H-inden-1-ol | C10H12O2. PubChem. Available from: [Link]
-
6-methoxy-2,3-dihydro-1H-inden-5-amine | C10H13NO. PubChem. Available from: [Link]
-
23.1: Properties of amines. Chemistry LibreTexts. (2024). Available from: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. (2023). Available from: [Link]
- CN111333494A - Synthetic method of 6-methoxy-1-tetralone. Google Patents.
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. (2011). Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Physical Properties of Amines. BYJU'S. Available from: [Link]
-
Physical Properties of Amines. CK-12 Foundation. (2024). Available from: [Link]
-
N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. Available from: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023). Available from: [Link]
-
How does branching increase the solubility in amines? Quora. (2018). Available from: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available from: [Link]
Sources
- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. 6-methoxy-2,3-dihydro-1H-inden-5-amine | C10H13NO | CID 134579895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. rheolution.com [rheolution.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Pivotal Role of 6-Methoxy-2,3-dihydro-1H-inden-1-amine in Medicinal Chemistry: A Technical Guide
Foreword: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to multiple biological targets. The indanamine skeleton, and specifically its 6-methoxy substituted derivative, 6-Methoxy-2,3-dihydro-1H-inden-1-amine, represents a compelling example of such a scaffold. Its rigid, bicyclic structure provides a defined orientation for pendant functional groups, making it an ideal template for the design of potent and selective therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, pharmacological significance, and diverse applications of 6-Methoxy-2,3-dihydro-1H-inden-1-amine and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathways to a Versatile Building Block
The accessibility of a chemical scaffold is paramount to its utility in drug discovery. 6-Methoxy-2,3-dihydro-1H-inden-1-amine is primarily synthesized from its corresponding ketone precursor, 6-methoxy-1-indanone. The synthetic journey typically involves two key stages: the formation of the indanone core and its subsequent conversion to the primary amine.
Synthesis of the 6-Methoxy-1-Indanone Precursor
A common and efficient method for the preparation of 6-methoxy-1-indanone involves an intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative.
Experimental Protocol: Synthesis of 6-Methoxy-1-Indanone
-
Step 1: Acylation of Anisole. Anisole is reacted with an acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Step 2: Reduction of the Ketone. The keto group of the butanoic acid derivative is reduced to a methylene group, typically through a Clemmensen or Wolff-Kishner reduction, yielding 4-(4-methoxyphenyl)butanoic acid.
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization). The resulting carboxylic acid is treated with a strong acid, such as polyphosphoric acid or Eaton's reagent, to induce intramolecular acylation, leading to the formation of the five-membered ring and yielding 6-methoxy-1-indanone.
Conversion to 6-Methoxy-2,3-dihydro-1H-inden-1-amine
The transformation of the ketone to the amine is most commonly achieved through reductive amination. This process involves the formation of an imine or oxime intermediate, followed by reduction.
Experimental Protocol: Reductive Amination of 6-Methoxy-1-Indanone
-
Step 1: Oxime Formation. 6-Methoxy-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form 6-methoxy-1-indanone oxime.
-
Step 2: Reduction of the Oxime. The oxime is then reduced to the primary amine. A common method involves the use of a reducing agent like sodium borohydride in the presence of a nickel catalyst (alumino nickel) in an alkaline solution[1].
-
Alternative Step 2: Direct Reductive Amination. Alternatively, the ketone can be directly converted to the amine in a one-pot reaction using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an ammonia source (e.g., ammonium acetate)[2].
Chiral Synthesis: The 1-position of the indanamine core is a chiral center, and the stereochemistry at this position is often crucial for biological activity. Enantiomerically pure 6-Methoxy-2,3-dihydro-1H-inden-1-amine can be obtained through chiral resolution of the racemic mixture using chiral acids or through asymmetric synthesis, for instance, by employing chiral catalysts or enzymes in the reduction step[3].
The Cornerstone Application: Neuroprotective Agents and Monoamine Oxidase-B Inhibition
The most prominent role of the 6-methoxy-indanamine scaffold in medicinal chemistry is as a key building block for inhibitors of monoamine oxidase B (MAO-B). MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, particularly dopamine.[4][5] Inhibition of MAO-B increases the levels of dopamine in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[6][7]
Mechanism of Action of Indanamine-Based MAO-B Inhibitors
Derivatives of 2,3-dihydro-1H-inden-1-amine, such as the anti-Parkinson's drug rasagiline, are irreversible inhibitors of MAO-B.[1] They form a covalent bond with the flavin cofactor of the enzyme, leading to its inactivation. This inhibition prevents the breakdown of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[8][9]
Caption: Neuroprotective signaling pathways influenced by MAO-B inhibitors.
Expanding Therapeutic Horizons: Beyond Neurodegeneration
The versatility of the 6-methoxy-indanamine scaffold extends beyond its application in neurodegenerative disorders. Derivatives have shown promise in other therapeutic areas, highlighting the broad potential of this chemical entity.
Anti-inflammatory and Analgesic Properties
Studies on derivatives of 6-methoxy-2,3-dihydro-1H-inden-1-one, the direct precursor to the amine, have demonstrated significant anti-inflammatory and analgesic activities. [10]Certain derivatives exhibited potent inhibition of paw edema in animal models, comparable to the standard drug indomethacin. [10]This suggests that the 6-methoxy-indanone/indanamine core could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.
| Compound Derivative | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Inhibition) | Reference |
| Compound D8 | 65% | 56.68% | [10] |
| Compound E8 | 54% | Not Reported | [10] |
| Indomethacin (Standard) | 72% | Not Applicable | [10] |
| Morphine (Standard) | Not Applicable | 84.17% | [10] |
Potential in Oncology and Cardiovascular Disease
While less explored, the indane framework has been investigated for its potential in oncology and cardiovascular medicine. The rigid structure can serve as a scaffold to present pharmacophoric groups in a precise orientation for interaction with various receptors and enzymes implicated in these diseases. Further research into the derivatization of 6-Methoxy-2,3-dihydro-1H-inden-1-amine could unveil novel candidates for these challenging therapeutic areas.
Future Perspectives and Conclusion
6-Methoxy-2,3-dihydro-1H-inden-1-amine stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic accessibility, coupled with its proven utility in the development of potent MAO-B inhibitors with neuroprotective properties, solidifies its importance in the pursuit of treatments for neurodegenerative diseases. The emerging evidence for its role in anti-inflammatory and analgesic applications further broadens its therapeutic potential.
Future research should focus on:
-
Elucidation of Structure-Activity Relationships: A deeper understanding of how modifications to the 6-methoxy-indanamine core affect potency, selectivity, and pharmacokinetic properties for various targets.
-
Exploration of Novel Therapeutic Targets: Expanding the investigation of this scaffold against a wider range of biological targets in areas such as oncology, immunology, and cardiovascular disease.
-
Development of Advanced Synthetic Methodologies: Including more efficient and stereoselective synthetic routes to access a diverse library of derivatives for biological screening.
References
-
Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. PMC. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. [Link]
-
Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. NIH. [Link]
-
Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. PubMed Central. [Link]
-
Protection by 6-aminonicotinamide Against Oxidative Stress in Cardiac Cells. PubMed. [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
-
Cardiovascular effects of 6-nitrodopamine, adrenaline, noradrenaline, and dopamine in normotensive and hypertensive rats. PMC. [Link]
-
Trait: Dopamine Metabolism (MAO) | FitnessGenes®. FitnessGenes. [Link]
-
Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. PubMed. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone. PubMed. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
-
Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. MDPI. [Link]
-
Mechanisms Involved in the Adverse Cardiovascular Effects of Selective Cyclooxygenase-2 Inhibitors. MDPI. [Link]
-
Cardiovascular effects of intracisternal 6-hydroxydopamine and of subsequent lesions of the ventrolateral medulla coinciding with the Al group of noradrenaline cells in the rabbit. PubMed. [Link]
-
Dopaminergic pathways. Wikipedia. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
-
Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. PMC. [Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]
-
Cardiovascular effects of cyclooxygenase-2 inhibitors. PubMed. [Link]
-
Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia. [Link]
-
Dopamine metabolism and the action of monoamine oxidase. Abbreviations:... ResearchGate. [Link]
-
Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease | Request PDF. ResearchGate. [Link]
Sources
- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 9. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Pharmacological Activity of 6-Methoxy-2,3-dihydro-1H-inden-1-amine
Introduction: Unveiling a Scaffold of Neuromodulatory Potential
6-Methoxy-2,3-dihydro-1H-inden-1-amine is a fascinating molecule, primarily recognized as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] While its direct biological activities are not extensively documented in publicly available literature, the recurring presence of its structural motif in potent neuromodulatory agents suggests a significant untapped potential. This guide delves into the prospective pharmacological landscape of this compound, drawing insights from its derivatives and structurally related molecules to propose a rational framework for its investigation as a novel therapeutic agent. Researchers and drug development professionals will find a comprehensive overview of its potential targets, methodologies for its evaluation, and a forward-looking perspective on its place in modern pharmacology.
The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[3] The specific substitution pattern of a methoxy group at the 6-position and an amine at the 1-position in 6-Methoxy-2,3-dihydro-1H-inden-1-amine provides a unique electronic and steric profile that warrants a thorough investigation of its intrinsic pharmacological properties. This document will serve as a technical roadmap for unlocking this potential.
Deconstructing the Pharmacological Hypothesis: Learning from Molecular Relatives
The potential pharmacological activities of 6-Methoxy-2,3-dihydro-1H-inden-1-amine can be inferred from the known biological effects of its close structural analogs and derivatives. This section will explore these connections to build a compelling case for its investigation in several key areas of neuropharmacology.
Monoamine Oxidase Inhibition: A Link to Neuroprotection
One of the most significant connections for 6-Methoxy-2,3-dihydro-1H-inden-1-amine is its role as a precursor to Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B).[4] Rasagiline is a cornerstone therapy for Parkinson's disease, where its inhibition of MAO-B leads to increased dopamine levels in the brain.[4] This strong precedent suggests that the 1-aminoindan moiety itself is a key pharmacophore for MAO-B interaction.
Further strengthening this hypothesis, novel derivatives of 2,3-dihydro-1H-inden-1-amine have been designed and synthesized as potent and selective human MAO-B inhibitors.[5] These studies underscore the potential of the core scaffold to bind to the active site of MAO-B. It is therefore highly plausible that 6-Methoxy-2,3-dihydro-1H-inden-1-amine possesses intrinsic MAO-B inhibitory activity, which could be a primary focus of its pharmacological characterization.
Modulation of Monoamine Transporters: A Gateway to Affective Disorder Therapeutics
Derivatives of the closely related compound indatraline, which feature a methoxy substitution, have demonstrated significant affinity for monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[6] Specifically, a 6-methoxy derivative of an indatraline analogue displayed high affinity for both SERT and NET, while retaining reasonable affinity for DAT.[6] This suggests that the 6-methoxy-1-aminoindan scaffold could be a promising template for developing inhibitors of monoamine transporters. Such compounds have established therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Furthermore, the structurally similar compound 5-methoxy-6-methyl-2-aminoindan (MMAI) is known as a selective serotonin releasing agent.[7] This activity profile, centered on the serotonergic system, provides another compelling reason to investigate the interaction of 6-Methoxy-2,3-dihydro-1H-inden-1-amine with serotonin-related targets.
Adenosine Receptor Antagonism: A Non-Dopaminergic Approach to Neurological Disorders
Recent research has highlighted the therapeutic potential of targeting adenosine A1 and A2A receptors for neurological conditions, particularly Parkinson's disease.[8] Notably, methoxy-substituted 2-benzylidene-1-indanone derivatives, which share the same core indanone structure as the precursor to our topic compound, have been identified as potent antagonists of both A1 and A2A adenosine receptors.[8] This indicates that the indane nucleus is well-suited for interaction with these G-protein coupled receptors. The potential for dual antagonism of A1 and A2A receptors presents an attractive non-dopaminergic strategy for symptomatic relief in Parkinson's disease.
Anti-inflammatory and Analgesic Potential
Beyond the central nervous system, derivatives of 6-methoxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[9] In preclinical models, certain derivatives exhibited significant inhibition of paw edema and demonstrated analgesic effects comparable to standard drugs.[9] This suggests that the 6-methoxyindan scaffold may also possess peripheral activities that could be harnessed for the treatment of inflammatory conditions and pain.
Proposed Investigational Workflow: A Roadmap to Pharmacological Characterization
A systematic and multi-tiered approach is essential to comprehensively evaluate the pharmacological profile of 6-Methoxy-2,3-dihydro-1H-inden-1-amine. The following experimental workflow is proposed, starting with in vitro screening and progressing to in vivo validation.
Caption: Potential dopaminergic modulation pathways.
Conclusion and Future Directions
6-Methoxy-2,3-dihydro-1H-inden-1-amine stands as a molecule with considerable, yet largely unexplored, pharmacological potential. The strong evidence from its derivatives points towards a promising profile as a modulator of key targets in the central nervous system, including MAO-B, monoamine transporters, and adenosine receptors. The proposed investigational workflow provides a robust framework for systematically characterizing its activities and validating its therapeutic potential.
Future research should focus on a comprehensive in vitro screening followed by targeted in vivo studies to confirm its mechanism of action and efficacy in relevant disease models. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogues, could lead to the optimization of its potency and selectivity for specific targets, ultimately paving the way for the development of novel therapeutics for a range of neurological and psychiatric disorders. This in-depth technical guide serves as a foundational document to inspire and direct these future research endeavors.
References
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]
-
van der Walt, E., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. RSC Advances, 9(3), 1533-1544. [Link]
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007).
-
Kwiecień, H., & Stańska, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1349–1377. [Link]
-
Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2023). Chemistry & Biodiversity. [Link]
-
PubChem. (n.d.). 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]
-
J&K Scientific. (n.d.). (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. [Link]
-
Rothman, R. B., et al. (2003). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 46(20), 4374-4383. [Link]
-
Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13. [Link]
-
Luedtke, R. R., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Chemical Neuroscience, 9(10), 2535-2549. [Link]
-
Arif, M., et al. (2022). 6-Methoxyflavone improves anxiety, depression, and memory by increasing monoamines in mice brain: HPLC analysis and in silico studies. Journal of Food Biochemistry, 46(7), e14175. [Link]
-
Xie, Z., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 147, 397-408. [Link]
-
LookChem. (n.d.). 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]
-
Lokhandwala, M. F., & Buckley, J. P. (1977). Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives. Journal of Pharmacy and Pharmacology, 29(9), 567-569. [Link]
-
Hutsell, B. A., et al. (2018). N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. ACS Chemical Neuroscience, 9(10), 2550-2559. [Link]
-
LookChem. (n.d.). (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE. [Link]
-
Powell, D. A., et al. (2016). Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. Journal of Medicinal Chemistry, 59(5), 2023-2037. [Link]
-
Anantharam, V., et al. (2007). Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson's Disease. The Journal of Neuroscience, 27(48), 13256-13268. [Link]
-
Powell, S. L., et al. (2007). In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent. Journal of Agricultural and Food Chemistry, 55(26), 10733-10740. [Link]
-
Miller, G. M. (2011). Trace amine–associated receptor 1 and the analeptic drugs. Biochemical Pharmacology, 82(2), 119-129. [Link]
Sources
- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Enantioselective Synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
Introduction: The Significance of a Chiral Amine
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in the synthesis of numerous pharmacologically active compounds. Its most notable application is as a key intermediate in the manufacture of Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The stereochemistry at the C1 position is paramount to the therapeutic efficacy of Rasagiline, necessitating a robust and highly enantioselective synthetic route. Traditional methods often rely on classical resolution of a racemic mixture, which is inherently inefficient, with a maximum theoretical yield of only 50%.[3] This application note details a highly efficient and scalable asymmetric synthesis protocol, leveraging the power of transition metal-catalyzed asymmetric transfer hydrogenation to produce the desired (R)-enantiomer with high yield and excellent enantiomeric excess.
Strategic Approach: Asymmetric Transfer Hydrogenation
The core of this protocol is the asymmetric transfer hydrogenation (ATH) of a prochiral ketoxime, 6-methoxy-2,3-dihydro-1H-inden-1-one oxime. This strategy offers several advantages over other asymmetric methods:
-
High Enantioselectivity: Modern chiral catalysts for ATH are capable of achieving excellent levels of stereocontrol.
-
Operational Simplicity: The reaction is typically carried out under mild conditions and does not require high-pressure hydrogenation equipment.
-
Cost-Effectiveness: Transfer hydrogenation often utilizes inexpensive and readily available hydrogen donors like formic acid or isopropanol.[4]
The overall synthetic pathway is a two-step process commencing from the commercially available 6-methoxy-1-indanone.
Mechanism of Enantioselection
The enantioselectivity of the transfer hydrogenation is governed by the formation of a chiral metal complex in situ. In this protocol, we will utilize a Rhodium-based catalyst with a chiral diamine ligand. The proposed catalytic cycle involves the following key steps:
-
Formation of the Active Catalyst: The Rhodium precursor reacts with the chiral ligand to form the active catalytic species.
-
Coordination of the Hydrogen Donor: The hydrogen donor (e.g., formic acid) coordinates to the metal center and, upon decomposition, generates a metal-hydride species.
-
Substrate Binding: The prochiral ketoxime coordinates to the chiral metal-hydride complex. The facial selectivity of this coordination is directed by the steric and electronic properties of the chiral ligand, leading to the preferential formation of one diastereomeric intermediate over the other.
-
Hydride Transfer: The hydride is transferred from the metal to the carbon of the C=N bond of the oxime.
-
Product Release and Catalyst Regeneration: The resulting chiral amine is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Experimental Protocol
Part 1: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-one oxime (Intermediate I)
This initial step converts the commercially available ketone into the corresponding oxime, which is the substrate for the key asymmetric reduction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Methoxy-1-indanone | ≥97% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | 99% | Acros Organics |
| Sodium acetate | Anhydrous, 99% | Fisher Scientific |
| Ethanol | 200 Proof | Decon Labs |
| Deionized Water | - | In-house |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methoxy-1-indanone (10.0 g, 61.7 mmol).
-
Add ethanol (100 mL) and stir until the solid is fully dissolved.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (6.4 g, 92.5 mmol) and sodium acetate (7.6 g, 92.5 mmol) in deionized water (30 mL).
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly add cold deionized water (100 mL) to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to afford the desired oxime (Intermediate I).
Part 2: Enantioselective Synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
This is the core asymmetric step of the synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Methoxy-2,3-dihydro-1H-inden-1-one oxime | As prepared above | - |
| [Rh(cod)Cl]₂ | 98% | Strem Chemicals |
| (R,R)-TsDPEN | 98% | Sigma-Aldrich |
| Formic Acid | ≥95% | EMD Millipore |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| 2-Propanol | Anhydrous, 99.5% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99% | Fisher Scientific |
| Hydrochloric Acid | 2 M in Diethyl Ether | Sigma-Aldrich |
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (Nitrogen or Argon), add [Rh(cod)Cl]₂ (30.3 mg, 0.061 mmol) and (R,R)-TsDPEN (44.8 mg, 0.123 mmol) to a dry Schlenk flask. Add anhydrous 2-propanol (10 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a separate 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add the 6-methoxy-2,3-dihydro-1H-inden-1-one oxime (Intermediate I) (5.0 g, 28.2 mmol).
-
Add anhydrous 2-propanol (50 mL) and stir to dissolve the oxime.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine by carefully mixing formic acid (6.5 g, 141 mmol) and triethylamine (5.7 g, 56.4 mmol).
-
Add the formic acid/triethylamine mixture to the solution of the oxime.
-
Transfer the pre-formed catalyst solution to the main reaction flask via cannula.
-
Heat the reaction mixture to 40 °C and stir for 24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
For purification and stable storage, dissolve the crude amine in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Synthetic Workflow Diagram
Caption: Overall workflow for the enantioselective synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity, purity, and enantiomeric excess.
| Analysis | Expected Result |
| Yield | 85-95% (for the ATH step) |
| Appearance | White to off-white solid (HCl salt) |
| ¹H NMR | Spectrum consistent with the structure |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free amine |
| Enantiomeric Excess | ≥98% (determined by chiral HPLC) |
Chiral HPLC Conditions (Example):
-
Column: Chiralcel OD-H
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; insufficient reaction time. | Ensure all reagents for catalyst formation are dry and the reaction is under an inert atmosphere. Extend reaction time and monitor by TLC/HPLC. |
| Low Enantioselectivity | Impure chiral ligand; incorrect catalyst to ligand ratio. | Use high-purity (R,R)-TsDPEN. Ensure a slight excess of ligand relative to the Rh precursor. |
| Difficult Isolation | Incomplete precipitation of the HCl salt. | Ensure the crude amine is dissolved in a minimal amount of ether before adding the HCl solution. Cool the mixture in an ice bath to promote precipitation. |
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine via asymmetric transfer hydrogenation. The method is scalable, high-yielding, and provides the target molecule with excellent enantiopurity, making it a valuable alternative to classical resolution techniques for both academic research and industrial drug development.
References
-
Chen, C. Y., et al. (2010). A practical and scalable synthesis of rasagiline. Organic Process Research & Development, 14(4), 838-841. Available at: [Link]
-
Höllmann, C., et al. (2017). One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Green Chemistry, 19(2), 385-389.[5] Available at: [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric catalysis by architectural and functional molecular engineering: practical amination and hydrogenation of ketones. Angewandte Chemie International Edition, 40(1), 40-73. Available at: [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. Available at: [Link]
-
Xie, Z. L., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 147, 367-378.[1] Available at: [Link]
- Teva Pharmaceutical Industries Ltd. (1995). Pharmaceutical compositions comprising rasagiline and process for their preparation. WO 95/11016 A.
-
Wikipedia. (2023). Enantioselective reduction of ketones.[4] Retrieved from [Link]
Sources
- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2389927A1 - Pharmaceutical formulations of rasagiline - Google Patents [patents.google.com]
- 3. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Chiral Resolution of 6-Methoxy-1-aminoindan: A Comprehensive Guide to Application and Protocol
The enantiomers of 6-Methoxy-1-aminoindan serve as critical building blocks in the synthesis of various pharmacologically active molecules. Obtaining these enantiomers in high purity is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a detailed exploration of the principal methods for the chiral resolution of racemic 6-Methoxy-1-aminoindan, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and provide actionable protocols for diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.
Diastereomeric Salt Formation: The Classical Approach
Diastereomeric salt formation is a robust and scalable method for the resolution of racemic amines.[1] This technique leverages the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[2] These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]
The choice of the resolving agent and the crystallization solvent are critical variables that dictate the efficiency of the resolution. For the resolution of a basic compound like 6-Methoxy-1-aminoindan, chiral acids are the resolving agents of choice.[2] Naturally occurring and readily available chiral acids such as tartaric acid and mandelic acid are often excellent candidates.[1][4][5]
Protocol: Resolution of (±)-6-Methoxy-1-aminoindan using L-(-)-Tartaric Acid
This protocol is based on established methods for the resolution of the closely related compound, 1-aminoindan.[5]
Materials:
-
(±)-6-Methoxy-1-aminoindan
-
L-(-)-Tartaric acid
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper
-
Buchner funnel and flask
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-6-Methoxy-1-aminoindan in 100 mL of anhydrous methanol.
-
In a separate flask, dissolve an equimolar amount of L-(-)-tartaric acid in 50 mL of warm anhydrous methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Stir the resulting solution at room temperature for 1-2 hours. A precipitate should begin to form.
-
Slowly cool the mixture in an ice bath for another 1-2 hours to maximize crystallization.
-
-
Fractional Crystallization:
-
Collect the crystalline precipitate by vacuum filtration using a Buchner funnel. This solid is enriched in one of the diastereomeric salts.
-
Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities.
-
The mother liquor, which is enriched in the other diastereomer, can be collected and processed separately to recover the other enantiomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystalline salt in 100 mL of water.
-
Add 1 M NaOH solution dropwise with vigorous stirring until the pH of the solution is basic (pH > 10) and all the solid has dissolved.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 6-Methoxy-1-aminoindan.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC or SFC analysis (see Section 3).
-
Table 1: Key Parameters for Diastereomeric Salt Resolution
| Parameter | Recommended Condition | Rationale |
| Resolving Agent | L-(-)-Tartaric Acid | A readily available and cost-effective chiral dicarboxylic acid known to effectively resolve aminoindans.[5] |
| Solvent | Methanol | Provides good solubility for both the amine and the resolving agent, while allowing for differential solubility of the diastereomeric salts upon cooling.[5] |
| Molar Ratio (Amine:Acid) | ~1:1 | A 1:1 molar ratio is a common starting point for the resolution of primary amines with dicarboxylic acids.[5] |
| Crystallization Temperature | 0-5 °C (Ice Bath) | Lower temperatures generally decrease the solubility of the diastereomeric salt, promoting higher recovery of the less soluble diastereomer. |
Diagram 1: Workflow for Diastereomeric Salt Resolution
Caption: Workflow for the resolution of 6-Methoxy-1-aminoindan via diastereomeric salt formation.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers.[4] This technique utilizes an enzyme, typically a lipase, to selectively catalyze a reaction with one enantiomer of a racemic mixture at a much faster rate than the other.[6] For racemic amines, this often involves an acylation reaction. The result is a mixture of the acylated product of one enantiomer and the unreacted, and thus enantiomerically enriched, other enantiomer. These two compounds, having different functional groups, can then be easily separated by standard chemical methods.
Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a widely used and highly effective biocatalyst for the kinetic resolution of chiral amines.[7][8]
Protocol: Enzymatic Kinetic Resolution of (±)-6-Methoxy-1-aminoindan
Materials:
-
(±)-6-Methoxy-1-aminoindan
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate, isopropyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add 5.0 g of (±)-6-Methoxy-1-aminoindan, 200 mL of anhydrous toluene, and an equimolar amount of ethyl acetate.
-
Add activated 4 Å molecular sieves to ensure anhydrous conditions.
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Seal the flask and stir the mixture at a constant temperature (e.g., 40-50 °C) in an incubator shaker.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC or TLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the acylated amine and the unreacted amine. Separate these two compounds by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
-
Analysis:
-
Determine the enantiomeric excess of the separated, unreacted amine and the acylated amine product by chiral HPLC or SFC.
-
Table 2: Key Parameters for Enzymatic Kinetic Resolution
| Parameter | Recommended Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | A highly versatile and enantioselective lipase for the resolution of amines.[7][8] Immobilization facilitates easy recovery and reuse. |
| Acylating Agent | Ethyl acetate or Isopropyl acetate | Common, inexpensive, and effective acyl donors for lipase-catalyzed reactions. |
| Solvent | Toluene or MTBE | Anhydrous, non-polar organic solvents are generally preferred to maintain enzyme activity and prevent unwanted hydrolysis. |
| Temperature | 40-50 °C | A moderately elevated temperature can increase the reaction rate without significantly denaturing the enzyme. |
| Reaction Monitoring | Chiral HPLC/SFC | Essential for stopping the reaction at ~50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate. |
Diagram 2: Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of 6-Methoxy-1-aminoindan.
Chiral Chromatography: High-Resolution Separation
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative technique for the direct separation of enantiomers.[9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[10]
For primary amines like 6-Methoxy-1-aminoindan, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[11] Chiral SFC is increasingly popular for chiral separations due to its high efficiency, speed, and reduced use of organic solvents compared to HPLC.[12][13]
Protocol: Chiral SFC Method Development for 6-Methoxy-1-aminoindan
This protocol outlines a screening approach to identify a suitable chiral stationary phase and mobile phase for the separation of 6-Methoxy-1-aminoindan enantiomers.
Instrumentation and Materials:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector
-
A selection of chiral columns (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.)
-
(±)-6-Methoxy-1-aminoindan standard
-
Carbon dioxide (SFC grade)
-
Methanol, Ethanol, Isopropanol (HPLC or SFC grade)
-
Additives (e.g., isopropylamine, diethylamine)
Screening Procedure:
-
Sample Preparation:
-
Prepare a stock solution of (±)-6-Methoxy-1-aminoindan in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
-
Initial Screening Conditions:
-
Columns: Screen a set of 3-4 polysaccharide-based chiral columns.
-
Mobile Phase: A common starting point is a gradient elution. For example, a gradient from 5% to 40% methanol in CO₂ over 5-10 minutes.
-
Additive: For basic compounds like 6-Methoxy-1-aminoindan, a small amount of a basic additive (e.g., 0.1% isopropylamine) in the co-solvent is often necessary to improve peak shape and resolution.
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at a wavelength where the compound has good absorbance (e.g., 254 nm).
-
-
Optimization:
-
Based on the initial screening results, select the column that shows the best separation or baseline resolution.
-
Optimize the separation by adjusting the co-solvent (e.g., trying ethanol or isopropanol), the gradient slope, the flow rate, and the temperature. Isocratic conditions can be developed for improved simplicity and scalability.
-
Table 3: Typical Starting Conditions for Chiral SFC Screening
| Parameter | Condition | Rationale |
| Chiral Stationary Phases | Polysaccharide-based (e.g., Chiralpak series) | Broad applicability and high success rate for a wide range of chiral compounds, including amines.[11] |
| Mobile Phase | CO₂ / Methanol (with 0.1% Isopropylamine) | Methanol is a common and effective co-solvent in SFC. A basic additive is crucial for good peak shape of basic analytes.[13] |
| Elution Mode | Gradient (5-40% co-solvent) | An efficient way to screen for a suitable mobile phase composition in a short amount of time. |
| Temperature | 40 °C | A common starting temperature that provides good efficiency and solubility. |
| Back Pressure | 150 bar | Ensures the mobile phase remains in a supercritical or subcritical state. |
Diagram 3: Logical Flow for Chiral Method Development
Sources
- 1. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. asianpubs.org [asianpubs.org]
- 11. ymc.eu [ymc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. afmps.be [afmps.be]
Application Note: A Comprehensive Guide to the Synthesis of Rasagiline
Audience: Researchers, scientists, and drug development professionals
Abstract: This document provides a detailed technical guide for the synthesis of (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, known as Rasagiline. Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), widely prescribed for the treatment of idiopathic Parkinson's disease.[1][2] This guide focuses on the prevalent and industrially scalable synthetic pathway commencing from 1-indanone. We will elucidate the core chemical transformations, including reductive amination, N-propargylation, and the critical chiral resolution step required to isolate the therapeutically active (R)-enantiomer. Each section provides not only a step-by-step protocol but also delves into the underlying chemical principles and rationale for procedural choices, ensuring a robust and reproducible synthesis.
Introduction and Synthetic Strategy
Rasagiline's therapeutic efficacy is rooted in its specific stereochemistry; the (R)-enantiomer is significantly more active as an MAO-B inhibitor than its (S)-counterpart.[3] Therefore, a successful synthesis must incorporate a highly efficient method for chiral separation. The chemical structure of Rasagiline is (1R)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine.[4]
The most common synthetic routes begin with the achiral ketone, 1-indanone.[5] The overall strategy involves three key stages:
-
Formation of the Amine: Conversion of the keto group of 1-indanone into a primary amine to produce racemic 1-aminoindan.
-
Introduction of the Propargyl Group: Alkylation of the primary amine with a propargylating agent.
-
Chiral Resolution: Separation of the resulting racemic mixture to isolate the desired (R)-enantiomer.
An alternative, though less common, approach involves resolving the intermediate 1-aminoindan before proceeding with the N-propargylation of the enantiopure (R)-1-aminoindan. This guide will focus on the former strategy, which resolves the N-propargylated intermediate.
A Note on the Starting Material: The specified precursor, 6-Methoxy-2,3-dihydro-1H-inden-1-amine, would lead to the synthesis of a 6-methoxy analog of Rasagiline. The synthesis of Rasagiline itself requires the unsubstituted indane ring system, for which 1-indanone is the appropriate starting material.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of N-propargyl-1-(R)aminoindan (rasagiline) in models of motor and cognition disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. guidechem.com [guidechem.com]
N-propargylation of 6-Methoxy-1-aminoindan protocol
An Application Guide: Protocol for the N-propargylation of 6-Methoxy-1-aminoindan
Abstract
This document provides a comprehensive protocol for the N-propargylation of 6-Methoxy-1-aminoindan, a critical synthetic transformation for creating valuable intermediates in drug discovery and materials science. The propargyl group serves as a versatile functional handle for subsequent modifications, most notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition.[1] The target molecule, N-(prop-2-yn-1-yl)-6-methoxy-1H-inden-1-amine, is a structural analog of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2][3] This guide details the reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and essential safety precautions, designed for researchers in organic synthesis and medicinal chemistry.
Reaction Principle and Mechanism
The N-propargylation of 6-Methoxy-1-aminoindan is a nucleophilic substitution reaction (SN2). The primary amine's nitrogen atom, acting as a nucleophile, attacks the electrophilic methylene carbon of propargyl bromide. A non-nucleophilic base is crucial for scavenging the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
Causality of Component Selection:
-
Propargyl Bromide: A common and effective electrophile for introducing the propargyl moiety.[4] However, other propargyl halides or sulfonates can also be used.
-
Potassium Carbonate (K₂CO₃): An inexpensive, moderately strong inorganic base that is largely insoluble in many organic solvents. Its heterogeneous nature can help moderate the reaction rate and simplify work-up, as it can be easily filtered off.
-
Acetonitrile (CH₃CN): A polar aprotic solvent that effectively dissolves the starting amine and facilitates the SN2 mechanism without interfering with the reaction.
A significant challenge in the propargylation of primary amines is the potential for over-alkylation, leading to the formation of a tertiary amine, N,N-bis(propargyl)-6-methoxy-1-aminoindan.[2] This side product can be difficult to remove.[2] The protocol below mitigates this by carefully controlling the stoichiometry, using only a slight excess of the propargylating agent and maintaining a moderate reaction temperature.
Caption: Figure 1: Simplified SN2 mechanism for N-propargylation and potential over-alkylation side reaction.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Methoxy-1-aminoindan | >98% | Sigma-Aldrich | Store under inert gas. |
| Propargyl bromide (80% in toluene) | Stabilized | Sigma-Aldrich | Highly toxic, lachrymator, and flammable. Handle in a fume hood.[5][6] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Dry in an oven at 120 °C for 4 hours before use. |
| Acetonitrile (CH₃CN) | Anhydrous, >99.8% | VWR | Use from a sealed bottle or dry over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction and chromatography. |
| Hexanes | ACS Grade | - | For chromatography. |
| Deionized Water | - | - | For work-up. |
| Brine (Saturated NaCl solution) | - | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic phase. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
Equipment:
-
Round-bottom flasks and stir bars
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Methoxy-1-aminoindan (1.63 g, 10.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Add 40 mL of anhydrous acetonitrile via syringe. Stir the resulting suspension at room temperature for 10 minutes.
Step 2: Addition of Propargyl Bromide
-
Slowly add propargyl bromide (80% solution in toluene, 1.34 mL, ~12.0 mmol, 1.2 eq) to the stirring suspension at room temperature using a syringe.
-
Rationale: Slow addition helps to control the initial exotherm of the reaction and minimize the formation of the dialkylated side product.
-
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to 60 °C using a heating mantle.
-
Let the reaction stir at this temperature for 6-12 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
Step 4: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The water washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 10:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 3:1 Hexanes:Ethyl Acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(prop-2-yn-1-yl)-6-methoxy-1H-inden-1-amine.
-
Expected Yield: 75-85%.
-
Characterization of N-(prop-2-yn-1-yl)-6-methoxy-1H-inden-1-amine
-
Physical Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): The spectrum should be consistent with the desired structure. Key expected signals include:
-
Aromatic protons (multiplets, ~6.7-7.2 ppm).
-
Indane methine proton (CH-NH, triplet, ~4.5 ppm).
-
Methoxy group protons (-OCH₃, singlet, ~3.8 ppm).
-
Propargyl methylene protons (-CH₂-C≡CH, doublet, ~3.4-3.6 ppm).
-
Indane methylene protons (multiplets, ~1.8-2.9 ppm).
-
Acetylenic proton (-C≡CH, triplet, ~2.2 ppm).
-
Amine proton (-NH-, broad singlet, variable).
-
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₅NO [M+H]⁺: 202.12. Found: 202.1.
-
Infrared (IR) Spectroscopy:
-
~3300 cm⁻¹ (alkyne C-H stretch).
-
~2120 cm⁻¹ (alkyne C≡C stretch, weak).
-
~1600 cm⁻¹ (aromatic C=C stretch).
-
Safety Precautions
-
Propargyl Bromide: This reagent is highly toxic, corrosive, a lachrymator (causes tearing), and extremely flammable.[5][6][7] It must be handled exclusively in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber).[7] All equipment must be grounded to prevent static discharge.[6]
-
General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[8] Perform the reaction under an inert atmosphere to prevent moisture from affecting the reagents and to ensure safety.
Experimental Workflow Diagram
Caption: Figure 2: A flowchart illustrating the major steps of the synthesis from setup to final product characterization.
References
-
Title: Synthesis of propargyl bromide derivative 7. Reagents and conditions Source: ResearchGate URL: [Link]
- Title: US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives Source: Google Patents URL
-
Title: Synthesis and Reactivity of Propargylamines in Organic Chemistry Source: ResearchGate URL: [Link]
-
Title: A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) Source: Der Pharma Chemica URL: [Link]
-
Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI URL: [Link]
-
Title: Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides Source: PubMed Central URL: [Link]
-
Title: Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction Source: ACS Publications URL: [Link]
-
Title: Propargylamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of 4-amino-5-allenylisoxazoles via gold(i)-catalysed propargyl aza-Claisen rearrangement Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: ChemInform Abstract: Solvent-Free Addition Reaction of Propargyl Bromide and Aldimines Mediated by Activated Zinc Powder. Source: ResearchGate URL: [Link]
-
Title: Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction Source: PubMed Central (PMC) URL: [Link]
-
Title: Mechanochemical Regioselective [3+3] Annulation of 6-Amino Uracil with Propargyl Alcohols Catalyzed by a Brønsted Acid/Hexafluoroisopropanol Source: PubMed URL: [Link]
-
Title: Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside Source: Taylor & Francis eBooks URL: [Link]
-
Title: Synthesis of propargylic amines Source: Organic Chemistry Portal URL: [Link]
-
Title: Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B Source: PubMed Central (PMC) URL: [Link]
-
Title: 5-Hydroxy-N-Propargyl-1(R)-Aminoindan Source: PubChem URL: [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargylamine - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Synthesis of Potent MAO-B Inhibitors Utilizing 6-Methoxy-2,3-dihydro-1H-inden-1-amine
Introduction: The Strategic Importance of MAO-B Inhibition and the Inden-1-amine Scaffold
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases dopaminergic activity and has been established as a key therapeutic strategy in the management of Parkinson's disease and other neurodegenerative disorders.[2][3] The irreversible inhibitor rasagiline, (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a cornerstone of this therapeutic class, valued for its high selectivity and potency.[2][4]
The 2,3-dihydro-1H-inden-1-amine core is a privileged scaffold in the design of MAO-B inhibitors. Its rigid structure allows for precise orientation within the active site of the enzyme, contributing to high binding affinity. This application note provides a comprehensive guide to the synthesis of potent MAO-B inhibitors based on the 6-methoxy-2,3-dihydro-1H-inden-1-amine backbone, a promising analog of rasagiline. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and discuss the critical aspects of stereochemistry and structure-activity relationships (SAR).
Synthetic Strategy: A Multi-step Approach to Chiral MAO-B Inhibitors
The synthesis of enantiomerically pure (R)-N-propargyl-6-methoxy-2,3-dihydro-1H-inden-1-amine, a potent MAO-B inhibitor, is a multi-step process that requires careful control of stereochemistry. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for (R)-N-propargyl-6-methoxy-2,3-dihydro-1H-inden-1-amine.
Part 1: Synthesis of Racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine
The synthesis commences with the reductive amination of 6-methoxy-1-indanone. This foundational step converts the ketone into the corresponding racemic amine, which serves as the substrate for subsequent chiral resolution.
Protocol 1.1: Reductive Amination of 6-Methoxy-1-indanone
Rationale: This protocol utilizes sodium borohydride for the reduction of an intermediate imine, formed in situ from the ketone and an amine source. This is a widely employed and robust method for the synthesis of amines from carbonyl compounds.
Materials:
-
6-Methoxy-1-indanone
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6-methoxy-1-indanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting aqueous residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine. The product can be purified by column chromatography if necessary.
Part 2: Chiral Resolution of Racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine
The separation of the racemic amine into its constituent enantiomers is a critical step, as the MAO-B inhibitory activity resides primarily in the (R)-enantiomer.[5] Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a reliable and scalable method.[6]
Protocol 2.1: Diastereomeric Salt Formation and Fractional Crystallization
Rationale: This protocol employs L-(+)-tartaric acid as the chiral resolving agent. The reaction of the racemic amine with L-tartaric acid forms a pair of diastereomeric salts with different solubilities.[7] The less soluble diastereomer can be selectively crystallized and isolated.
Materials:
-
Racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine
-
L-(+)-tartaric acid
-
Methanol or ethanol
-
Filtration apparatus (Büchner funnel)
-
Crystallization dish
Procedure:
-
Dissolve the racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine (1 equivalent) in warm methanol in a flask.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched diastereomeric salt of the (R)-amine and L-tartaric acid.
-
The mother liquor contains the more soluble diastereomeric salt of the (S)-amine. This can be retained for racemization and recycling of the unwanted enantiomer.
Part 3: Isolation and N-propargylation of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
Once the desired diastereomeric salt is isolated, the enantiomerically pure (R)-amine is liberated by basification. The final step is the introduction of the propargyl group, which is essential for the irreversible inhibition of MAO-B.
Protocol 3.1: Liberation of the (R)-Amine
Rationale: Treatment of the diastereomeric salt with a base neutralizes the tartaric acid, liberating the free amine, which can then be extracted into an organic solvent.
Materials:
-
Enriched (R)-amine L-tartrate salt
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane (DCM) or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the diastereomeric salt in a mixture of water and dichloromethane.
-
Add aqueous sodium hydroxide solution dropwise with vigorous stirring until the pH of the aqueous layer is >10.
-
Continue stirring until all the solid has dissolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-6-methoxy-2,3-dihydro-1H-inden-1-amine.
Protocol 3.2: N-propargylation
Rationale: This protocol involves the alkylation of the primary amine with propargyl bromide in the presence of a base. The base is necessary to deprotonate the amine, increasing its nucleophilicity.
Materials:
-
(R)-6-methoxy-2,3-dihydro-1H-inden-1-amine
-
Propargyl bromide (or propargyl chloride)
-
Potassium carbonate or triethylamine
-
Acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the (R)-amine (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add propargyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (R)-N-propargyl-6-methoxy-2,3-dihydro-1H-inden-1-amine.
Part 4: Racemization and Recycling of the (S)-enantiomer
To improve the overall efficiency of the synthesis, the unwanted (S)-enantiomer from the mother liquor of the chiral resolution can be racemized and recycled.[8]
Protocol 4.1: Racemization of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
Rationale: The racemization can be achieved by heating the (S)-enantiomer in the presence of a strong base and a hydrogen transfer catalyst, or by converting it to an imine and then reducing it back to the racemic amine. A common method involves heating with a base like potassium tert-butoxide.[9]
Materials:
-
(S)-6-methoxy-2,3-dihydro-1H-inden-1-amine (obtained from the mother liquor of the resolution step after basification)
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the (S)-amine in DMSO.
-
Add a catalytic amount of potassium tert-butoxide.
-
Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the loss of optical activity using a polarimeter.
-
Once racemization is complete, cool the mixture and work up by partitioning between water and an organic solvent to recover the racemic amine.
-
The recovered racemic amine can be reintroduced into the chiral resolution step (Protocol 2.1).
Mechanism of MAO-B Inhibition
The N-propargyl group introduced in the final synthetic step is crucial for the mechanism of irreversible inhibition of MAO-B. The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the propargylamine, which then forms a covalent adduct with the N5 atom of the flavin, leading to the inactivation of the enzyme.[3]
Figure 2: Simplified mechanism of irreversible MAO-B inhibition by a propargylamine-containing inhibitor.
Structure-Activity Relationship (SAR) and Data
The inhibitory potency and selectivity of inden-1-amine derivatives against MAO-A and MAO-B are highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom.
| Compound | R | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Rasagiline | H | 412 | 4.43 | ~93 | [10] |
| Hypothetical 6-Methoxy Analog | 6-OCH₃ | Data not available | Potent inhibition expected | Selectivity may be modulated | - |
The introduction of an electron-donating group like methoxy at the 6-position is expected to influence the electronic properties of the aromatic ring and its interaction with the enzyme's active site. While precise data is pending experimental validation, it is plausible that the 6-methoxy substitution could modulate the selectivity profile, potentially affecting the binding affinity for both MAO-A and MAO-B. Studies on other substituted rasagiline analogs have shown that even small changes to the inden-1-amine scaffold can significantly alter inhibitory activity.[11]
Conclusion
The 6-methoxy-2,3-dihydro-1H-inden-1-amine scaffold represents a promising starting point for the development of novel and potent MAO-B inhibitors. The synthetic protocols outlined in this application note provide a robust framework for the preparation of the enantiomerically pure (R)-N-propargyl derivative. The key steps of reductive amination, chiral resolution, and N-propargylation are well-established and can be implemented with standard laboratory equipment. The ability to racemize and recycle the unwanted (S)-enantiomer enhances the overall efficiency of the synthesis. Further investigation into the specific MAO-B inhibitory activity and selectivity of the 6-methoxy analog is warranted to fully elucidate its therapeutic potential.
References
-
Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. [Link]
-
PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. [Link]
-
Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. [Link]
-
(R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B. [Link]
-
Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. [Link]
- US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Deriv
-
Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. [Link]
- CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution.
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
-
Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. [Link]
-
Solvent-free synthesis of propargylamines: an overview. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
mao-b inhibitor rasagiline: Topics by Science.gov. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. [Link]
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]
-
Chiral resolution. [Link]
- WO2013054346A2 - A process for the preparation of n-propragyl 1-amino indane and pharmaceutically acceptable salts thereof.
-
Method for the Racemization of Optically Active Amino Acids. [Link]
- EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane.
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]
Sources
- 1. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 2. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 9. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rasagiline Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Rasagiline and the Rationale for Analogue Synthesis
Rasagiline, marketed as Azilect®, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2] Its primary therapeutic application is in the management of Parkinson's disease, where it can be used as a monotherapy in the early stages or as an adjunct to levodopa in more advanced cases.[3] The enzyme MAO-B is a key player in the degradation of dopamine in the brain.[3] By inhibiting MAO-B, rasagiline increases the levels of dopamine, a neurotransmitter crucial for motor control, thereby alleviating the motor symptoms of Parkinson's disease.[4]
The mechanism of action involves the formation of a covalent bond between the propargylamine moiety of rasagiline and the N5 nitrogen of the flavin cofactor of MAO-B, leading to irreversible inactivation of the enzyme.[5][6] Beyond its symptomatic effects, preclinical studies have suggested that rasagiline may also possess neuroprotective properties, potentially slowing the progression of the disease.[7]
The development of rasagiline analogues is a promising avenue for enhancing its therapeutic profile. By systematically modifying the chemical structure of rasagiline, researchers aim to:
-
Improve Potency and Selectivity: Fine-tuning the molecular structure can lead to analogues with higher affinity and selectivity for MAO-B over MAO-A, potentially reducing off-target effects.
-
Enhance Pharmacokinetic Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a more favorable dosing regimen.
-
Introduce Novel Therapeutic Activities: The synthesis of hybrid molecules, incorporating pharmacophores from other drugs, can yield compounds with dual or multiple mechanisms of action, offering new therapeutic strategies for complex neurodegenerative diseases like Alzheimer's disease.[7]
This application note provides a comprehensive guide to the experimental synthesis of rasagiline analogues, covering the preparation of key precursors, two primary synthetic routes, and detailed protocols for purification and characterization.
General Synthetic Strategy
The synthesis of rasagiline analogues can be broadly divided into two main stages: the preparation of the chiral 1-aminoindan core and the subsequent introduction of the propargyl group or its derivatives. Two principal synthetic methodologies are detailed: direct N-alkylation and reductive amination.
Figure 1: General workflow for the synthesis of Rasagiline analogues.
PART 1: Synthesis of Chiral 1-Aminoindan Precursors
The stereochemistry of the 1-aminoindan core is crucial for the biological activity of rasagiline, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[1] Therefore, obtaining enantiomerically pure (R)-1-aminoindan or its substituted derivatives is a critical first step.
Chiral Resolution of Racemic 1-Aminoindan
A common and effective method for obtaining enantiomerically pure (R)-1-aminoindan is the chiral resolution of the racemate using a chiral resolving agent, such as L-(+)-tartaric acid. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5]
Protocol 1: Chiral Resolution with L-(+)-Tartaric Acid
-
Dissolution: Dissolve racemic 1-aminoindan (1.0 eq) in a suitable solvent, such as methanol or ethanol, at an elevated temperature (e.g., 50-60 °C).
-
Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, also at an elevated temperature. Add the tartaric acid solution dropwise to the 1-aminoindan solution with continuous stirring.
-
Crystallization: Slowly cool the mixture to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization of the less soluble diastereomeric salt, (R)-1-aminoindan-L-tartrate.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base, such as 10% aqueous sodium hydroxide, until the pH is basic (pH > 10).
-
Extraction: Extract the liberated (R)-1-aminoindan with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-aminoindan.
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Synthesis of Substituted 1-Aminoindans
The synthesis of rasagiline analogues with substituents on the aromatic ring requires the preparation of the corresponding substituted 1-aminoindans. A general approach involves the synthesis of a substituted 1-indanone followed by its conversion to the amine.
Protocol 2: Synthesis of 6-Fluoro-1-aminoindan
This protocol is a two-step process starting from 3-(4-fluorophenyl)propanoic acid.
Step 1: Synthesis of 6-Fluoro-1-indanone
-
Cyclization: 3-(4-fluorophenyl)propanoic acid can be cyclized to 6-fluoro-1-indanone using a strong acid catalyst, such as polyphosphoric acid or via a Friedel-Crafts acylation of the corresponding acid chloride.[8][9] A literature procedure describes the use of Tb(OTf)₃ as a catalyst for this cyclization.[6]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures.
-
Work-up and Purification: After completion, the reaction mixture is quenched with ice water and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Step 2: Conversion of 6-Fluoro-1-indanone to 6-Fluoro-1-aminoindan
-
Oxime Formation: React 6-fluoro-1-indanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to form the corresponding oxime.
-
Reduction: The oxime is then reduced to the primary amine using a suitable reducing agent, such as sodium borohydride with a nickel catalyst or catalytic hydrogenation over palladium on carbon.
-
Purification: The resulting racemic 6-fluoro-1-aminoindan is purified by standard techniques and can then be subjected to chiral resolution as described in Protocol 1.
PART 2: Synthesis of Rasagiline Analogues
With the chiral 1-aminoindan precursors in hand, the next step is the introduction of the propargyl group to the amino function.
N-Alkylation Method
This is a classical and widely used method for the synthesis of rasagiline and its analogues. It involves the reaction of the primary amine with a propargyl halide or sulfonate in the presence of a base.
Figure 2: N-Alkylation reaction for the synthesis of Rasagiline analogues.
Protocol 3: N-Alkylation with Propargyl Bromide
-
Reaction Setup: In a round-bottom flask, dissolve (R)-1-aminoindan or a substituted analogue (1.0 eq) in an anhydrous solvent such as acetonitrile.
-
Addition of Base: Add a base, such as anhydrous potassium carbonate (2.0-3.0 eq), to the solution.
-
Addition of Alkylating Agent: Slowly add propargyl bromide (1.1-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reductive Amination Method
Reductive amination is an alternative strategy that involves the reaction of a ketone (e.g., a substituted 1-indanone) with an amine (e.g., propargylamine) in the presence of a reducing agent. This method can be advantageous as it can sometimes be performed as a one-pot reaction.
Figure 3: Reductive amination route to Rasagiline analogues.
Protocol 4: Reductive Amination of a Substituted 1-Indanone
-
Reaction Setup: To a solution of the substituted 1-indanone (1.0 eq) and propargylamine (1.2 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Resolution: Purify the crude racemic product by flash column chromatography. The resulting racemate will then need to be resolved using a chiral resolving agent as described in Protocol 1.
PART 3: Purification and Characterization
Purification by Flash Column Chromatography
The purification of the synthesized rasagiline analogues is typically achieved by flash column chromatography. Given the basic nature of the amine products, special considerations are necessary to avoid tailing and ensure good separation.
Recommended Conditions for Amine Purification:
-
Stationary Phase: While standard silica gel can be used, it is often advantageous to use an amine-functionalized silica or to add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent to neutralize the acidic sites on the silica.[10][11]
-
Eluent System: A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol. The polarity of the eluent will need to be optimized based on the polarity of the specific analogue.
Characterization of Rasagiline Analogues
The identity, purity, and structure of the synthesized analogues must be confirmed using a combination of analytical techniques.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Information |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | Rf value of the product compared to starting materials. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and enantiomeric excess (ee) measurement (with a chiral column). | Retention time, peak area (for purity), and separation of enantiomers. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | ¹H and ¹³C NMR spectra providing information on the chemical environment of each proton and carbon atom.[7][8][12][13][14][15] |
Example Characterization Data for Rasagiline:
-
¹H NMR (CDCl₃): Chemical shifts for the aromatic protons of the indan ring, the aliphatic protons of the five-membered ring, and the protons of the propargyl group.
-
¹³C NMR (CDCl₃): Resonances for all carbon atoms in the molecule.
-
MS (ESI+): m/z = 172.1 [M+H]⁺.[4]
PART 4: Biological Evaluation
The primary biological activity of rasagiline analogues is their ability to inhibit MAO-B. This is typically assessed using an in vitro enzyme inhibition assay.
Protocol 5: In Vitro MAO-B Inhibition Assay
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine.
-
Detection: The activity of the enzyme is measured by monitoring the formation of the product, often using a fluorometric or spectrophotometric method.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by incubating the enzyme with a range of inhibitor concentrations.
Table 2: MAO-B Inhibitory Activity of Rasagiline and Selected Analogues
| Compound | MAO-B IC₅₀ (nM) | Reference |
| Rasagiline | 14 (human brain) | [3] |
| Selegiline | ~14 (human brain) | [3] |
| 4-Hydroxy-N-propargyl-1-(R)-aminoindan | Varies with assay conditions | [5] |
| 6-Hydroxy-N-propargyl-1-(R)-aminoindan | Varies with assay conditions | [5] |
| Novel Furan-based Chalcone Analogue (KD9) | 15 | [16] |
| Biphenyl Piperazine Derivative (Compound 30) | 53 | [17] |
Conclusion
The synthetic protocols and analytical methods detailed in this application note provide a robust framework for the development of novel rasagiline analogues. By systematically exploring the chemical space around the rasagiline scaffold, researchers can identify new compounds with improved therapeutic properties, potentially leading to more effective treatments for Parkinson's disease and other neurodegenerative disorders. The careful application of the described purification and characterization techniques is essential to ensure the quality and integrity of the synthesized compounds, which is a prerequisite for meaningful biological evaluation.
References
- Finberg, J. P., & Youdim, M. B. (2002). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British journal of pharmacology, 137(7), 953–960.
- Binda, C., Hubálek, F., Li, M., Herzig, Y., Sterling, J., Edmondson, D. E., & Mattevi, A. (2005). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of medicinal chemistry, 48(26), 8148–8154.
- Yıldırım, S., Göktaş, M. T., Köprülü, T. K., Beydemir, Ş., & Çavuşoğlu, B. K. (2022). Synthesis, biological evaluation, and molecular docking studies of new furan-based chalcone compounds as monoamine oxidase inhibitors. Journal of Biochemical and Molecular Toxicology, 36(1), e22934.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Cui, D. M., Zhang, C., Kawamura, M., & Shimada, S. (2004). A new catalytic Friedel–Crafts acylation of arenes with carboxylic acids using a catalytic amount of Tb(OTf)3. Tetrahedron Letters, 45(8), 1741-1745.
- Marchese, G., & Fotheringham, I. (2021). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Biomolecules, 11(12), 1839.
- Konda, R. K., Challa, G., Chandu, B. R., & Shaik, R. P. (2015). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 107, 306-312.
- BenchChem. (2023). A Head-to-Head Comparison: Mao-B-IN-25 and Rasagiline for MAO-B Inhibition.
- Johnson, M. P., Frescas, S. P., Oberlender, R., & Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of medicinal chemistry, 34(5), 1662–1668.
- Halaby, M. S., El-Sayed, M. A. A., El-Gamal, K. M., & El-Gazzar, M. G. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular Diversity, 27(4), 1497-1522.
- Guidechem. (n.d.). How to Synthesize 6-Fluoro-1-indanone?.
- Ferguson, G., & Lough, A. J. (2015). 6-Fluoroindan-1-one.
- Biotage. (n.d.).
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 269-290.
- Youdim, M. B., & Weinstock, M. (2004). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of neuroscience research, 78(4), 457–464.
- Emre, M., & Tsolaki, M. (2017). Using 1H-Magnetic Resonance Spectroscopy to Evaluate the Efficacy of Pharmacological Treatments in Parkinson's Disease: A Systematic Review. Journal of Clinical Medicine, 6(9), 85.
- Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1), e0003.
- U.S. Environmental Protection Agency & National Institutes of Health. (1978).
- Biotage. (2015).
Sources
- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Propargylamine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Propargylamine [webbook.nist.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxy-1-aminoindan Derivatives in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Investigating 6-Methoxy-1-aminoindan Derivatives for Parkinson's Disease
This document provides a comprehensive guide for the preclinical evaluation of 6-methoxy-1-aminoindan derivatives as potential therapeutic agents for Parkinson's disease (PD). Parkinson's is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms like tremors, rigidity, and bradykinesia.[1] This guide will delve into the scientific rationale, mechanism of action, and detailed experimental protocols for assessing the efficacy of these compounds, moving from in vitro characterization to in vivo validation.
Therapeutic Rationale: Targeting Monoamine Oxidase-B (MAO-B) and Beyond
The primary mechanism of action for many aminoindan derivatives in the context of Parkinson's disease is the inhibition of monoamine oxidase-B (MAO-B). MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, these compounds can increase the synaptic concentration and prolong the action of dopamine, thereby alleviating the motor symptoms of PD.
Prominent examples of aminoindan-based drugs include rasagiline, an irreversible MAO-B inhibitor, and ladostigil, a dual acetylcholinesterase and MAO-B inhibitor.[2][3] The 6-methoxy-1-aminoindan scaffold is a promising pharmacophore for the development of novel MAO-B inhibitors with potentially improved potency, selectivity, and neuroprotective properties.
Beyond symptomatic relief through MAO-B inhibition, research suggests that some aminoindan derivatives possess neuroprotective effects, potentially slowing the progression of the disease.[4] These effects may be attributed to the modulation of apoptotic pathways, reduction of oxidative stress, and regulation of neurotrophic factor expression.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 6-methoxy-1-aminoindan derivatives can be conceptualized through the following interconnected pathways:
Caption: Putative mechanisms of 6-methoxy-1-aminoindan derivatives.
In Vitro Evaluation: From Enzyme Inhibition to Cellular Neuroprotection
In vitro assays are crucial for the initial characterization of novel 6-methoxy-1-aminoindan derivatives. These assays provide a rapid and cost-effective means to assess their primary pharmacological activity and neuroprotective potential in a controlled environment.[5]
Protocol 1: MAO-B Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., a proprietary fluorogenic substrate)
-
MAO-B assay buffer
-
Test compounds (6-methoxy-1-aminoindan derivatives)
-
Positive control (e.g., selegiline)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Reconstitute the MAO-B enzyme and substrate according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or positive control
-
MAO-B enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the MAO-B substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Representative MAO-B Inhibition Data
| Compound | MAO-B IC50 (nM) |
| Selegiline (Positive Control) | 15.2 |
| 6-Methoxy-1-aminoindan Derivative 1 | 8.7 |
| 6-Methoxy-1-aminoindan Derivative 2 | 25.1 |
| 6-Methoxy-1-aminoindan Derivative 3 | 12.4 |
Protocol 2: Neuroprotection Assay in PC12 Cells using 6-Hydroxydopamine (6-OHDA)
PC12 cells, a rat pheochromocytoma cell line, are a widely used model for studying neuroprotective effects against toxins that mimic Parkinson's disease pathology.[6]
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
6-Hydroxydopamine (6-OHDA)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the 6-methoxy-1-aminoindan derivatives for 2-4 hours.
-
Induction of Toxicity: Add 6-OHDA to the wells to a final concentration of 100-150 µM to induce cytotoxicity.[7][8]
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot cell viability against the concentration of the test compound to determine the EC50 (effective concentration for 50% protection).
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells using MPP+
The human neuroblastoma cell line SH-SY5Y is another common model for Parkinson's disease research. These cells are sensitive to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP.[9]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with fetal bovine serum)
-
MPP+ iodide
-
Test compounds
-
Reagents for assessing apoptosis (e.g., Caspase-3/7 activity assay)
-
96-well cell culture plates
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates and allow them to attach.
-
Pre-treatment: Add the 6-methoxy-1-aminoindan derivatives at various concentrations and incubate for 12-24 hours.[9]
-
Induction of Apoptosis: Expose the cells to MPP+ (e.g., 1.5 mM) for 24 hours to induce apoptosis.[9]
-
Apoptosis Assessment:
-
Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Incubate at room temperature to allow for the enzymatic reaction.
-
Measure the luminescence or fluorescence signal.
-
-
Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate using an MTT or similar assay). Express the results as a percentage of the MPP+-treated control.
In Vivo Validation: Modeling Parkinson's Disease in Rodents
In vivo studies are essential to evaluate the therapeutic efficacy and safety of promising 6-methoxy-1-aminoindan derivatives in a whole-organism context. The two most common neurotoxin-based rodent models of Parkinson's disease are the 6-OHDA and MPTP models.[10]
Protocol 4: The 6-OHDA-Induced Rat Model of Parkinson's Disease
This model involves the unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra of rats, leading to a progressive loss of dopaminergic neurons on one side of the brain.[11]
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine and pargyline (to protect noradrenergic neurons and inhibit MAO, respectively)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
Test compounds
Procedure:
-
Pre-treatment: Administer desipramine and pargyline intraperitoneally prior to surgery.[12]
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Drill a small hole in the skull at the coordinates corresponding to the MFB or substantia nigra.
-
Slowly infuse 6-OHDA solution into the target brain region using a Hamilton syringe.[11]
-
Leave the needle in place for a few minutes before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
-
Drug Administration: Begin daily administration of the 6-methoxy-1-aminoindan derivative or vehicle, typically starting the day after surgery, for a predetermined duration (e.g., 2-4 weeks).
-
Behavioral Assessment:
-
Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine) and record the number of contralateral rotations. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs to touch the wall during rearing.[13] An increase in the use of the impaired limb in the treated group suggests motor improvement.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., paraformaldehyde).
-
Collect the brains and process them for immunohistochemistry.
-
Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum.[14]
-
Protocol 5: The MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP model is widely used in mice and involves the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is metabolized to the toxic MPP+.[5][15]
Materials:
-
Adult male C57BL/6 mice
-
MPTP hydrochloride
-
Test compounds
Procedure:
-
MPTP Administration: Administer MPTP via intraperitoneal injection. A common regimen is a sub-acute treatment of 30 mg/kg MPTP once daily for 5-7 consecutive days.[4]
-
Drug Administration: Administer the 6-methoxy-1-aminoindan derivative or vehicle daily, starting either before or after the MPTP injections, depending on whether a protective or restorative effect is being investigated.
-
Behavioral Assessment:
-
Rotarod Test: Place the mice on an accelerating rotating rod and measure the latency to fall.[4] An increased latency to fall in the treated group indicates improved motor coordination and balance.
-
Pole Test: Measure the time it takes for the mouse to turn and descend a vertical pole. A shorter time in the treated group suggests better motor function.
-
-
Post-mortem Analysis: Similar to the 6-OHDA model, perform TH immunohistochemistry to assess the loss of dopaminergic neurons in the substantia nigra.[14]
Pharmacokinetic Profiling
Understanding the pharmacokinetic properties of the lead compounds is crucial for their development as drugs.
Table 2: Representative Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Tmax (h) | Half-life (h) | Brain Penetration (Brain/Plasma Ratio) |
| Rasagiline | ~36 | 0.5 - 1.0 | 0.6 - 2.0 | High |
| 6-Methoxy-1-aminoindan Derivative X | To be determined | To be determined | To be determined | To be determined |
*Data for Rasagiline is for reference.[16][17]
Experimental Workflow and Synthesis
The overall workflow for the preclinical evaluation of 6-methoxy-1-aminoindan derivatives can be summarized as follows:
Caption: Preclinical evaluation workflow for 6-methoxy-1-aminoindan derivatives.
The synthesis of 6-methoxy-1-aminoindan derivatives can be achieved through various synthetic routes. A common starting material is 6-methoxy-1-tetralone.[6] The synthesis generally involves the formation of an oxime or a related intermediate, followed by reduction to the primary amine. Subsequent N-alkylation or N-acylation can be performed to generate a library of derivatives. Chiral resolution may be necessary to isolate the desired enantiomer, as biological activity is often stereospecific.
References
-
The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed. [Link]
-
New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. [Link]
-
Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. National Institutes of Health. [Link]
-
6-OHDA mouse model of Parkinson's disease. protocols.io. [Link]
-
Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. PMC. [Link]
-
Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP. PubMed. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]
-
Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. National Institutes of Health. [Link]
-
Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline. PMC. [Link]
-
Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease. JoVE. [https://www.jove.com/t/59 cylinder-test-to-assess-sensory-motor-function-in-a-mouse-model-of]([Link] cylinder-test-to-assess-sensory-motor-function-in-a-mouse-model-of)
-
Ladostigil. ALZFORUM. [Link]
-
Artemisinin Confers Neuroprotection against 6-OHDA-Induced Neuronal Injury In Vitro and In Vivo through Activation of the ERK1/2 Pathway. MDPI. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. National Institutes of Health. [Link]
-
In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed. [Link]
-
Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson's Disease Induced with MPTP and D-Galactose. MDPI. [Link]
-
Immunohistochemical staining of tyrosine hydroxylase (TH) in the... ResearchGate. [Link]
-
Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial. Frontiers. [Link]
-
Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. protocols.io. [Link]
-
Protective and reversal effects of conserved dopamine neurotrophic factor on PC12 cells following 6-hydroxydopamine administration. Spandidos Publications. [Link]
-
Cylinder test vs skilled reaching test: comparison of two methods used to investigate unilateral motor impairments in rat model of Parkinson's disease. Measuring Behavior. [Link]
-
IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABOLITE AMINOINDAN. XenoTech. [Link]
-
Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. MDPI. [Link]
-
Protective Role of Whey Protein Isolate on MPP + -Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway. MDPI. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
-
Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells. PMC. [Link]
-
SH-SY5Y Neuroblastoma Cell Line Differentiation. JoVE. [Link]
-
inhibition ic50 values: Topics by Science.gov. Science.gov. [Link]
-
A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. PubMed Central. [Link]
-
(PDF) Rotarod-Test for Mice v1. ResearchGate. [Link]
-
rasagiline mesylate. Teva Pharmaceutical Industries. [Link]
-
Video: A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test. JoVE. [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Institutes of Health. [Link]
-
Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ResearchGate. [Link]
-
Stereotaxic Injection of LPS into Mouse Substantia Nigra Hui-Ming Gao* Neuropharmacology Section, National Institute of Environm. Bio-protocol. [Link]
-
rasagiline mesylate. Teva Pharmaceutical Industries. [Link]
Sources
- 1. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 7. Artemisinin Confers Neuroprotection against 6-OHDA-Induced Neuronal Injury In Vitro and In Vivo through Activation of the ERK1/2 Pathway [mdpi.com]
- 8. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 13. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial [frontiersin.org]
- 17. pdf.hres.ca [pdf.hres.ca]
Application Note: High-Throughput In Vitro Screening of Novel Inden-1-Amine Derivatives for Monoamine Oxidase-B Inhibition
Introduction: The Therapeutic Promise of MAO-B Inhibition
Monoamine oxidase-B (MAO-B) is a critical flavin-containing enzyme located on the outer mitochondrial membrane.[1] In the central nervous system, its primary role is the oxidative deamination of various amine neurotransmitters, most notably dopamine.[2] By breaking down dopamine that is not being utilized by the brain, MAO-B regulates its levels.[3] Inhibition of MAO-B blocks this degradation process, thereby increasing the availability of dopamine in the synaptic cleft.[2][4] This mechanism is a cornerstone in the therapeutic strategy for neurodegenerative conditions like Parkinson's disease, where diminished dopamine levels lead to significant motor symptoms.[4][5] Marketed MAO-B inhibitors, such as selegiline and rasagiline, have demonstrated clinical efficacy in managing Parkinson's symptoms.[6][7]
Recent advancements in medicinal chemistry have identified 2,3-dihydro-1H-inden-1-amine derivatives as a promising new chemical scaffold for potent and selective MAO-B inhibitors.[8][9] The development of these novel compounds necessitates a robust, reliable, and high-throughput in vitro assay to accurately determine their inhibitory potency. This application note provides a detailed protocol for a fluorometric, peroxidase-coupled assay designed for this purpose, explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Assay Principle: A Fluorometric Cascade
The described assay quantifies MAO-B activity by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂).[10][11] The enzymatic reaction involves the oxidative deamination of a suitable MAO substrate, which produces an aldehyde, ammonia, and H₂O₂.[12] In this coupled enzymatic assay, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent probe, such as Amplex™ Red, into a highly fluorescent product, resorufin.[12][13] The resulting increase in fluorescence is directly proportional to the amount of H₂O₂ produced and, consequently, to the MAO-B enzymatic activity.[14] Potential inhibitors, such as the inden-1-amine derivatives, will reduce the rate of H₂O₂ production, leading to a diminished fluorescence signal.
Materials and Reagents
-
Enzyme: Recombinant human Monoamine Oxidase B (MAO-B)
-
Substrate: Tyramine or Benzylamine (MAO-B preferential substrates)[6]
-
Detection Reagent: Amplex™ Red or equivalent fluorogenic probe
-
Coupling Enzyme: Horseradish Peroxidase (HRP)
-
Positive Control Inhibitor: Selegiline or Rasagiline (known potent MAO-B inhibitors)[6]
-
Test Compounds: Novel inden-1-amine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Microplates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements[15]
-
Instrumentation: Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 535/587 nm for resorufin)[6][11]
Experimental Protocol
This protocol is optimized for a 96-well plate format and can be scaled accordingly. It is crucial to perform all steps with precision and to include proper controls for a self-validating system.
Preparation of Reagents
-
Expert Insight: All reagents, especially the enzyme and fluorescent probe, should be handled with care, protected from light, and kept on ice during preparation to maintain their activity and stability.[10] Reconstitute lyophilized components as per the manufacturer's instructions, aliquot, and store at the recommended temperatures (-20°C or -80°C) to avoid repeated freeze-thaw cycles.[6]
-
Assay Buffer: Prepare and bring to room temperature before use.[10]
-
MAO-B Enzyme Working Solution: Dilute the stock MAO-B enzyme in cold assay buffer to the desired concentration. This concentration should be empirically determined to yield a robust signal-to-background ratio within the linear range of the assay. Always prepare this solution fresh before use.[6]
-
Test Compound Serial Dilutions: Prepare a stock solution of each inden-1-amine derivative in 100% DMSO. Perform a serial dilution series in assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1% to avoid solvent-induced enzyme inhibition.
-
Positive Control (Selegiline) Serial Dilutions: Prepare a dilution series of the positive control inhibitor in the same manner as the test compounds.
-
Substrate/Detection Mix: Prepare a master mix containing the MAO substrate, Amplex™ Red, and HRP in assay buffer. The optimal concentrations of each component should be determined through preliminary experiments. This mix should be protected from light.
Assay Procedure
-
Plate Layout: Design the plate to include wells for:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and buffer (with DMSO vehicle).
-
Test Compound Wells: Contains enzyme, substrate, and varying concentrations of the inden-1-amine derivative.
-
Positive Control Wells: Contains enzyme, substrate, and varying concentrations of selegiline.
-
Blank (No Enzyme) Control: Contains substrate and buffer only, to measure background fluorescence.
-
-
Compound Addition: Add 10 µL of the serially diluted test compounds, positive control, or vehicle (for 100% activity control) to the appropriate wells of the 96-well plate.[10]
-
Enzyme Addition and Pre-incubation: Add 50 µL of the freshly prepared MAO-B enzyme working solution to all wells except the blank controls.[6]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[6] This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 40 µL of the Substrate/Detection Mix to all wells to start the enzymatic reaction.[10]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[6]
Self-Validating System: Interference Controls
-
Trustworthiness Insight: To ensure the observed inhibition is due to direct interaction with MAO-B and not an artifact, it is crucial to run interference controls.
-
Test for Inhibition of HRP/Probe: In a separate set of wells, add the test compound, buffer, HRP, the fluorescent probe, and a known amount of H₂O₂ (bypassing the MAO-B step).[6][10] A decrease in signal here would indicate the compound interferes with the detection system itself and not MAO-B.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:[10]
% Inhibition = [(Rate of 100% Activity Control - Rate of Test Well) / Rate of 100% Activity Control] * 100
-
Determine IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[16] Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[17]
Data Presentation: Example Results
The following table presents hypothetical data for novel inden-1-amine derivatives compared to the standard inhibitor, selegiline.
| Compound | MAO-B IC₅₀ (µM) | Selectivity Index (SI) vs. MAO-A* |
| Indenamine-01 | 0.25 | >400 |
| Indenamine-02 | 1.5 | 133 |
| Indenamine-03 | 0.09 | >1100 |
| Selegiline (Control) | 0.12 | >800 |
*Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher SI value indicates greater selectivity for MAO-B.
Troubleshooting and Expert Insights
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of test compound. | Measure the fluorescence of the compound in assay buffer alone and subtract this value. |
| Low signal or no activity | Inactive enzyme or degraded reagents. | Use fresh reagents and ensure proper storage. Verify enzyme activity with a no-inhibitor control.[10] |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure the plate reader maintains a stable temperature (37°C). |
| Inhibition observed in HRP control | Compound interferes with the detection system. | The compound is not a true MAO-B inhibitor. Consider alternative assay formats (e.g., LC-MS/MS based).[18] |
Conclusion and Regulatory Context
This application note details a robust and high-throughput fluorometric assay for determining the in vitro inhibitory potency of novel inden-1-amine derivatives against MAO-B. By incorporating proper controls and understanding the scientific principles, researchers can generate reliable and reproducible data crucial for lead optimization in the drug discovery pipeline. These in vitro studies are a foundational step in drug development and are guided by recommendations from regulatory bodies like the FDA, which emphasize the importance of early characterization of potential drug-drug interactions mediated by metabolic enzymes.[19][20]
References
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
PubMed. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
-
FDA. (2024). M12 Drug Interaction Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Retrieved from [Link]
-
National Institutes of Health. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors | Request PDF. Retrieved from [Link]
-
FDA. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]
-
PubMed. (2023). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Retrieved from [Link]
-
Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]
-
MDPI. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Retrieved from [Link]
-
ResearchGate. (n.d.). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]
-
YouTube. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Reaction Phenotyping Assay. Retrieved from [Link]
-
Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Retrieved from [Link]
-
ChEMBL. (n.d.). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, S.... Retrieved from [Link]
-
PubMed. (2020). Design of enamides as new selective monoamine oxidase-B inhibitors. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
MDPI. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Deamination of kynuramine catalyzed by MAO-A or MAO-B providing an aldehyde, followed by non-enzymatic condensation to 4-hydroxyquinoline. Retrieved from [Link]
-
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]
Sources
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. assaygenie.com [assaygenie.com]
- 7. criver.com [criver.com]
- 8. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 12. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. courses.edx.org [courses.edx.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M12 Drug Interaction Studies | FDA [fda.gov]
- 20. fda.gov [fda.gov]
Application Notes & Protocols for the Purification of 6-Methoxy-1-aminoindan
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the purification of 6-Methoxy-1-aminoindan, a critical intermediate in pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles and practical execution of various purification techniques, including recrystallization, acid-base extraction, and column chromatography. Emphasis is placed on addressing common impurities, achieving high chemical and enantiomeric purity, and the subsequent analytical validation of the final product.
Introduction: The Imperative for Purity
6-Methoxy-1-aminoindan is a key building block in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount, as even trace impurities can lead to the formation of unwanted side products, impact the efficacy and safety of the final active pharmaceutical ingredient (API), and complicate regulatory approval processes. The primary challenges in its purification often revolve around the removal of unreacted starting materials, such as 6-methoxy-1-indanone, by-products from the amination reaction, and, critically, the separation of its enantiomers when a specific stereoisomer is required.
This guide moves beyond simple procedural lists to explain the causality behind each methodological choice, empowering the scientist to adapt and troubleshoot the purification process effectively. Each protocol is designed as a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the final product meets the highest standards of quality.
Understanding the Impurity Profile: A Proactive Approach
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of 6-Methoxy-1-aminoindan typically proceeds via reductive amination of 6-methoxy-1-indanone. This process can generate a predictable set of impurities that must be addressed.[1]
-
Starting Material Carryover: Unreacted 6-methoxy-1-indanone is a common impurity.
-
Reductive Amination By-products: Depending on the specific reagents used (e.g., NaBH(CN)₃, H₂/Pd-C), various side products can form.
-
Over-alkylation Products: If the amine is used in subsequent reactions, di-alkylation or other secondary products can arise.
-
Enantiomers: As 1-aminoindan possesses a chiral center, synthesis from an achiral precursor will result in a racemic mixture of (R)- and (S)-enantiomers.[2] For stereospecific APIs, resolving this mixture is a critical purification step.
A logical workflow for purification starts with removing bulk, chemically distinct impurities and then proceeds to the more challenging separation of stereoisomers.
Caption: General workflow for the purification of 6-Methoxy-1-aminoindan.
Protocol I: Bulk Impurity Removal via Acid-Base Extraction
Principle: This technique leverages the basicity of the primary amine functional group. By converting the water-insoluble amine base into a water-soluble salt with acid, it can be separated from neutral organic impurities (like the precursor ketone). Subsequent basification regenerates the purified amine base.
Materials:
-
Crude 6-Methoxy-1-aminoindan
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
pH paper or meter
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., MTBE) at a concentration of approximately 50-100 mg/mL.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine salt will move to the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Organic Wash: Re-extract the organic layer with a fresh portion of 1 M HCl (approx. 0.5 volumes) to ensure complete recovery of the amine. Combine the aqueous layers.
-
Back-Wash: Wash the combined aqueous layers with a small portion of MTBE to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH with stirring until the pH is >12. The amine will precipitate or form an oily layer.
-
Product Extraction: Extract the free amine back into the organic phase by adding an equal volume of fresh MTBE and shaking. Drain the aqueous layer and repeat the extraction twice more.
-
Washing and Drying: Combine the organic extracts. Wash once with water, then once with brine to remove residual salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified amine base, which may be an oil or a solid.
Trustworthiness Check: Monitor the process with Thin Layer Chromatography (TLC). Spot the initial crude material, the organic layer after the first acid wash (should show depletion of product and enrichment of non-basic impurities), and the final extracted product.
Protocol II: Purification by Crystallization
Principle: This method is effective for purifying the free base or, more commonly, a salt form (e.g., hydrochloride or malate salt) of the amine.[3] It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain in solution.
Expertise & Experience: The choice of solvent is the most critical parameter. A systematic screening approach is recommended. The ideal solvent (or solvent system) will dissolve the compound completely at its boiling point and allow for high recovery of pure crystals upon cooling. For amines, forming a salt can often improve crystalline properties.
Solvent Selection Table:
| Solvent/System | Rationale & Expected Outcome |
| Isopropanol (IPA) | Often a good choice for crystallizing amine salts. |
| Ethanol/Water | The addition of water can modulate solubility effectively. |
| Ethyl Acetate/Heptane | A common polar/non-polar system. Dissolve in minimal hot ethyl acetate and add heptane until turbidity appears, then cool. |
| Toluene | A non-polar option for crystallizing the free base. |
Step-by-Step Protocol (for an Amine Salt):
-
Dissolution: In a flask equipped with a reflux condenser, add the crude amine salt and a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Heat the mixture to reflux with stirring until all the solid dissolves. If it does not dissolve completely, add small aliquots of the solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol III: Chromatographic Purification
A. Achiral Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. It is excellent for removing impurities with different polarities than the target amine.
Expertise & Experience: Primary amines can exhibit "tailing" or streaking on silica gel due to strong interaction with acidic silanol groups. This can be suppressed by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to the eluent.
Step-by-Step Protocol:
-
Stationary Phase: Prepare a column packed with silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"), which often yields better resolution.
-
Elution: Start with a non-polar mobile phase (e.g., 100% Hexanes or Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Modifier: Add ~0.5-1% triethylamine to the mobile phase mixture to improve the peak shape.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
B. Chiral HPLC/SFC for Enantiomeric Resolution
Principle: For separating the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required.[4] These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its high efficiency and speed.[5]
Authoritative Grounding: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for the chiral separation of amines.[6] The mobile phase composition, including the choice of organic modifier and acidic/basic additives, dramatically influences the separation.[6]
Recommended Screening Conditions:
| Parameter | HPLC (Normal Phase) | SFC |
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) | Polysaccharide-based CSP |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures | CO₂ / Modifier (Methanol or Ethanol) |
| Additives | 0.1% Trifluoroacetic Acid (TFA) / 0.1% Triethylamine (TEA) | 0.1-0.3% TFA/TEA in Modifier |
| Flow Rate | 1.0 mL/min | 3.0-4.0 mL/min |
| Detection | UV (e.g., 220 nm or 275 nm) | UV |
Protocol Outline:
-
Screening: Screen several polysaccharide-based chiral columns with isocratic mobile phases (e.g., 80:20 Hexane:IPA for HPLC; 70:30 CO₂:MeOH for SFC), each containing an acidic or basic additive.
-
Optimization: Once a "hit" is identified (i.e., partial or full separation), optimize the mobile phase composition, additives, and temperature to maximize resolution.
-
Scale-up: For preparative separation, scale the optimized analytical method to a larger diameter column.
Purity Assessment: The Self-Validating System
Purification is incomplete without rigorous analytical validation to confirm purity and identity.[7][8]
Caption: Analytical methods for validating the purity and identity of the final product.
-
HPLC Analysis: Use a reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA) to determine chemical purity.[9] Use the optimized chiral method to determine enantiomeric excess (e.e.).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with integrations matching the expected structure and no significant signals corresponding to impurities.
-
Mass Spectrometry: Confirm the expected molecular weight (C₁₀H₁₃NO, MW: 163.22 g/mol ).
References
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]
-
ResearchGate. (2016). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Available at: [Link]
- Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
-
PubMed. (n.d.). 2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Available at: [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
-
ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. Available at: [Link]
-
MDPI. (n.d.). A Novel and Reliable Analysis Method Utilizing Hennosides to Improve the Quality Assessment of Lawsonia inermis L. Material Used in Cosmetic Formulations. Available at: [Link]
- Google Patents. (n.d.). Process for the racemization of enantiomerically enriched 1-aminoindane.
-
PubChem. (n.d.). Methoxyindane. Available at: [Link]
-
Japan Coast Guard. (n.d.). Analytical Methods. Available at: [Link]
-
PubMed. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. Available at: [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
- Google Patents. (2012). Process of resolution of 1-aminoindan.
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
IndiaMART. (n.d.). 6-Methoxy-1-Aminoindane Hydrochloride, Liquid. Available at: [Link]
-
SciELO. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Available at: [Link]
-
Wikipedia. (n.d.). 1-Aminoindane. Available at: [Link]
-
Eurachem. (n.d.). Validation of analytical methods. Available at: [Link]
Sources
- 1. Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7. Validation of analytical methods [eurachem.org]
- 9. researchgate.net [researchgate.net]
Scale-up synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
An Application Note and Protocol for the Scale-Up Synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
Introduction: The Significance of a Key Chiral Intermediate
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in the pharmaceutical industry, most notably as the key intermediate in the synthesis of Rasagiline.[1] Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) used for the treatment of Parkinson's disease.[2][3] The therapeutic efficacy of Rasagiline is exclusively associated with the (R)-enantiomer, making the stereocontrolled synthesis of its amine precursor a paramount challenge for process chemists. The development of a robust, scalable, and economically viable synthetic route is essential for the commercial production of this life-changing medication.
This application note provides a detailed guide for the scale-up synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, designed for researchers, scientists, and drug development professionals. We will explore viable synthetic strategies and present a comprehensive, field-proven protocol based on a classical resolution approach, which remains a reliable and widely implemented method in industrial settings.
Strategic Approaches to Enantioselective Synthesis
The primary challenge in producing the target molecule is the control of its stereocenter. Several strategies have been developed, each with distinct advantages and considerations for large-scale production.
-
Asymmetric Synthesis: This "chiral-from-the-start" approach aims to create the desired enantiomer directly. A primary method is the asymmetric reduction of the prochiral precursor, 6-methoxy-1-indanone.[4] This is typically achieved using chiral catalysts, such as those based on Ruthenium or Rhodium complexes with chiral ligands, in a transfer hydrogenation or high-pressure hydrogenation reaction.[5] While elegant and potentially very efficient, this method requires significant process optimization to identify a catalyst that provides high enantioselectivity (>99% ee), high yield, and high turnover numbers to be cost-effective. Biocatalytic reductions using ketoreductase enzymes also represent a powerful and green alternative.[6]
-
Biocatalytic Amination: Modern biocatalytic methods, such as reductive amination using amine dehydrogenases (AmDHs), offer a direct route from the ketone to the chiral amine.[7] These enzymatic processes can operate under mild conditions and often deliver exceptional enantioselectivity.[8][9] However, scaling up biocatalytic processes can present unique challenges, including enzyme stability, cost, and the need for specialized equipment.
-
Classical Resolution of a Racemic Mixture: This is a time-tested and robust strategy. It involves the synthesis of the racemic amine, which is then reacted with a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid.[1] This reaction forms a pair of diastereomeric salts with different physical properties, most importantly, different solubilities in a given solvent system. One diastereomer preferentially crystallizes and can be isolated by filtration. The desired enantiomer is then liberated from the purified salt. While this method theoretically discards 50% of the material, the unwanted enantiomer can often be racemized and recycled, making the process highly efficient and economical on a large scale.[10]
Given its reliability, well-understood principles, and successful implementation in industrial processes, this guide will detail the synthesis via reductive amination followed by classical chiral resolution .
Overall Synthetic Pathway
The selected two-stage process begins with the conversion of 6-methoxy-1-indanone to its racemic amine, followed by the diastereomeric salt resolution to isolate the desired (R)-enantiomer.
Caption: Overall two-stage synthetic route to the target compound.
PART 1: Scale-Up Synthesis of Racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine
This stage involves the reductive amination of 6-methoxy-1-indanone. The ketone is first condensed with an ammonia source to form an intermediate enamine/imine, which is then reduced in situ to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this reduction on a large scale.
Protocol: Reductive Amination
1. Reaction Setup:
-
To a suitably sized pressure reactor equipped with mechanical stirring, a thermometer, and an inert gas inlet (Nitrogen or Argon), add 6-methoxy-1-indanone and ammonium acetate.
-
Flush the reactor with the inert gas.
-
Add methanol as the solvent. The mixture should be stirred to achieve a slurry.
2. Catalyst Addition:
-
Under the inert atmosphere, carefully add 10% Palladium on Carbon (Pd/C) catalyst (50% wet).
-
Causality: The catalyst is added last under an inert atmosphere to prevent ignition of the dry catalyst in the presence of the flammable solvent. Using a wet catalyst significantly improves safety during handling.
3. Hydrogenation:
-
Seal the reactor. Purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50-60 °C).
-
Self-Validation: The reaction progress is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases. Progress can also be monitored by taking samples (after carefully depressurizing and purging with nitrogen) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting ketone.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully depressurize the reactor and purge thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Safety Note: The filter cake containing palladium catalyst is pyrophoric and must not be allowed to dry. It should be quenched immediately into a container of water.
-
Concentrate the combined filtrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine, which can be used in the next step without further purification if purity is sufficient.
Data Summary: Racemic Synthesis
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 6-Methoxy-1-indanone | 162.19 | 1.0 kg | 1.0 | Starting material |
| Ammonium Acetate | 77.08 | 4.75 kg | 10.0 | Ammonia source |
| 10% Pd/C (50% wet) | N/A | 100 g | N/A | Catalyst |
| Methanol | 32.04 | 10 L | N/A | Solvent |
| Hydrogen Gas | 2.02 | 5-10 bar | Excess | Reducing agent |
| Temperature | N/A | 50-60 °C | N/A | Reaction condition |
| Expected Yield | 163.21 | ~0.95 kg (94%) | Crude racemic product |
PART 2: Chiral Resolution and Isolation of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
The core of the enantioselective synthesis lies in this resolution step. The differing kinetics and thermodynamics of the interaction between the R/S amine enantiomers and the chiral resolving agent lead to diastereomeric salts with distinct solubilities, enabling their separation.
Workflow for Chiral Resolution
Caption: Step-wise workflow for the chiral resolution and amine liberation.
Protocol: Diastereomeric Salt Formation and Isolation
1. Salt Formation:
-
In a reactor, charge the racemic amine obtained from Part 1.
-
Add the solvent system, typically a mixture of ethanol and water. The ratio is critical and must be optimized to maximize both yield and enantiomeric purity.
-
In a separate vessel, dissolve L-(+)-tartaric acid in the same solvent system.
-
Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed.
-
Heat the resulting mixture to reflux (approx. 78-80°C) to ensure complete dissolution of the formed salts.
2. Crystallization:
-
Causality: The key to successful resolution is controlled cooling. A slow cooling rate allows the less soluble diastereomeric salt—in this case, the (R)-amine-(L)-tartrate salt—to crystallize selectively, leaving the more soluble (S)-amine salt in the mother liquor.
-
Cool the solution slowly over several hours to a target temperature of 15-20°C.
-
Hold the slurry at this temperature with gentle stirring for an extended period (e.g., 4-6 hours) to allow for complete crystallization.
3. Isolation and Purification:
-
Filter the crystalline solid using a centrifuge or Nutsche filter.
-
Wash the filter cake with a small amount of the cold ethanol/water solvent mixture to remove residual mother liquor containing the unwanted (S)-enantiomer.
-
Dry the salt under vacuum at a moderate temperature (e.g., 50°C).
-
Self-Validation: The enantiomeric excess (ee) of the amine in the salt should be checked at this stage using Chiral HPLC after liberating a small sample. If the ee is below the desired specification (e.g., >99%), a recrystallization of the salt from the same solvent system can be performed to upgrade the purity.
Protocol: Liberation of the Free (R)-Amine
1. Salt Breaking:
-
Suspend the dried diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).
-
With vigorous stirring, slowly add an aqueous solution of a base, such as 2M sodium hydroxide (NaOH), until the pH of the aqueous layer is strongly basic (pH > 12).
-
Causality: The base deprotonates the ammonium salt, liberating the free amine, which is soluble in the organic layer. The tartaric acid is converted to its sodium salt, which remains in the aqueous layer.
2. Extraction and Isolation:
-
Allow the layers to separate. Collect the upper organic layer.
-
Extract the aqueous layer again with the organic solvent to ensure full recovery of the product.
-
Combine the organic layers and wash with water and then brine to remove any residual salts or base.
-
Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine as a pure oil or solid.
Data Summary: Chiral Resolution
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Racemic Amine | 163.21 | 1.0 kg | 1.0 | Input from Part 1 |
| L-(+)-Tartaric Acid | 150.09 | 0.46 kg | 0.5 | Resolving agent |
| Ethanol/Water (e.g., 9:1 v/v) | N/A | ~15 L | N/A | Crystallization solvent |
| 2M Sodium Hydroxide | 40.00 | As needed | Excess | For salt breaking |
| Toluene | 92.14 | ~10 L | N/A | Extraction solvent |
| Expected Yield | 163.21 | ~0.40 kg (80% of theory) | Final (R)-amine product | |
| Expected Purity | N/A | >99% ee | N/A | By Chiral HPLC |
Conclusion
The synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine on a large scale is a well-established process that hinges on meticulous control of reaction and crystallization conditions. The described two-part protocol, involving reductive amination followed by classical resolution with L-tartaric acid, represents a robust, scalable, and economically viable pathway. The principles of causality and self-validation are embedded in the protocol, from the controlled cooling rates essential for selective crystallization to the in-process analytical checks that ensure the final product meets the stringent purity requirements for pharmaceutical manufacturing. This guide provides a solid foundation for process development and scale-up activities.
References
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. (2024). Nature Communications. Retrieved from [Link]
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Retrieved from [Link]
- Luo, J., et al. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents. CN101062897A.
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Guan, Z., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 435-447. Retrieved from [Link]
-
Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 8. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Derivatization of 6-Methoxy-2,3-dihydro-1H-inden-1-amine for Biological Screening
Abstract
This document provides a comprehensive guide for the derivatization of 6-methoxy-2,3-dihydro-1H-inden-1-amine, a privileged scaffold in medicinal chemistry. Detailed protocols for common and effective derivatization strategies, including N-acylation, N-sulfonylation, and reductive amination, are presented. The rationale behind experimental choices, safety considerations, and methods for purification and characterization of the resulting derivatives are discussed. Furthermore, a general workflow for the subsequent biological screening of the synthesized compound library is outlined, providing a roadmap for the identification of novel bioactive molecules.
Introduction: The Significance of the 6-Methoxy-2,3-dihydro-1H-inden-1-amine Scaffold
The 2,3-dihydro-1H-inden-1-amine core structure is a key pharmacophore found in a variety of biologically active compounds. The methoxy substituent at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Derivatization of the primary amine at the 1-position offers a versatile strategy for rapidly generating a library of analogues with diverse physicochemical properties, thereby enabling the exploration of structure-activity relationships (SAR) and the identification of potent and selective modulators of biological targets.
Notably, derivatives of this scaffold have shown promise in several therapeutic areas. For instance, various analogs have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease.[1][2][3] The inhibition of MAO-B is a clinically validated strategy for managing the symptoms of this neurodegenerative disorder.[2][3] Furthermore, modifications of the related 6-methoxy-2,3-dihydro-1H-inden-1-one have yielded compounds with significant analgesic and anti-inflammatory activities.[4] These findings underscore the potential of the 6-methoxy-2,3-dihydro-1H-inden-1-amine scaffold as a starting point for the discovery of novel therapeutics.
This guide is intended for researchers in medicinal chemistry, chemical biology, and drug discovery. It aims to provide both the theoretical foundation and practical protocols necessary to embark on a successful derivatization and screening campaign centered around this promising molecular framework.
Derivatization Strategies and Protocols
The primary amine of 6-methoxy-2,3-dihydro-1H-inden-1-amine serves as a versatile chemical handle for a multitude of derivatization reactions. The choice of reaction will depend on the desired physicochemical properties and the intended biological target. Here, we detail three robust and widely applicable methods: N-acylation, N-sulfonylation, and reductive amination.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that introduces an acyl group onto the primary amine, forming a stable amide bond. This modification can significantly alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Causality behind Experimental Choices:
-
Acylating Agent: Acid chlorides and anhydrides are highly reactive and are often used for efficient acylation. Carboxylic acids can also be used in the presence of a coupling agent (e.g., DCC, EDC) to facilitate amide bond formation under milder conditions.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the HCl byproduct generated when using acid chlorides, driving the reaction to completion.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.
Experimental Protocol: General Procedure for N-Acylation with an Acid Chloride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-2,3-dihydro-1H-inden-1-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
The introduction of a sulfonamide group can significantly impact the acidity and hydrogen-bonding characteristics of the molecule, often leading to improved binding affinity and pharmacokinetic profiles.
Causality behind Experimental Choices:
-
Sulfonylating Agent: Sulfonyl chlorides are the most common reagents for this transformation.
-
Base: Pyridine or triethylamine are typically used to scavenge the HCl byproduct.[5]
-
Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the sulfonyl chloride and minimize side reactions.[6]
Experimental Protocol: General Procedure for N-Sulfonylation
-
Preparation: Dissolve 6-methoxy-2,3-dihydro-1H-inden-1-amine (1.0 eq) in anhydrous pyridine or DCM at 0 °C under an inert atmosphere.
-
Sulfonylation: Slowly add the desired sulfonyl chloride (1.1 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.[7]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
Characterization: Characterize the purified sulfonamide derivative by spectroscopic methods (NMR, MS).
Reductive Amination: Synthesis of Secondary and Tertiary Amine Derivatives
Reductive amination is a powerful method for forming C-N bonds and is used to introduce a wide variety of alkyl or aryl groups to the primary amine.[8] This process involves the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in situ reduction.[8][9]
Causality behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10] It is less basic than sodium borohydride and can be used in the presence of acidic catalysts. Sodium cyanoborohydride is another common choice, but its toxicity necessitates careful handling.[10]
-
Solvent: Dichloroethane (DCE) or methanol are commonly used solvents for this reaction.
-
pH Control: The reaction is typically carried out under slightly acidic conditions (pH 5-6) to facilitate imine formation without promoting side reactions.
Experimental Protocol: General Procedure for Reductive Amination
-
Preparation: To a solution of 6-methoxy-2,3-dihydro-1H-inden-1-amine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE, add acetic acid (catalytic amount, e.g., 0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the secondary or tertiary amine product by NMR and mass spectrometry.
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a systematic biological screening cascade is essential to identify promising lead compounds. The specific assays will be dictated by the therapeutic target of interest.
General Workflow for Biological Screening:
-
Primary Screening (In Vitro):
-
Objective: To rapidly assess the activity of all synthesized compounds at a single concentration against the primary biological target.
-
Examples: Enzyme inhibition assays (e.g., for MAO-B), receptor binding assays, or cell-based reporter assays.
-
-
Dose-Response and Potency Determination:
-
Objective: To determine the potency (e.g., IC₅₀ or EC₅₀) of the active compounds identified in the primary screen.
-
Method: Compounds are tested across a range of concentrations to generate a dose-response curve.
-
-
Selectivity Profiling:
-
Objective: To assess the selectivity of potent compounds against related targets to identify potential off-target effects.
-
Method: Active compounds are tested against a panel of related enzymes, receptors, or cell lines.
-
-
Secondary and Cellular Assays:
-
Objective: To confirm the activity of lead compounds in a more physiologically relevant context.
-
Examples: Cell viability assays, cytokine release assays, or functional assays in primary cells.
-
-
In Vivo Efficacy Studies:
-
Objective: To evaluate the efficacy of the most promising lead compounds in a relevant animal model of the disease.
-
Data Presentation
The results of the biological screening should be organized in a clear and concise manner to facilitate SAR analysis.
Table 1: Hypothetical Biological Screening Data for N-Acyl Derivatives
| Compound ID | R-Group | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) |
| Parent | H | <10 | >100 |
| DA-01 | -COCH₃ | 45 | 12.5 |
| DA-02 | -COPh | 85 | 1.2 |
| DA-03 | -CO(CH₂)₂Ph | 92 | 0.8 |
Visualizations
Diagram 1: Derivatization Workflow
Caption: General derivatization strategies for 6-methoxy-2,3-dihydro-1H-inden-1-amine.
Diagram 2: Biological Screening Cascade
Caption: A typical workflow for the biological evaluation of a compound library.
Conclusion
The derivatization of 6-methoxy-2,3-dihydro-1H-inden-1-amine represents a fruitful avenue for the discovery of novel bioactive compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this privileged scaffold. Careful execution of these methods, coupled with a systematic biological screening approach, will undoubtedly accelerate the identification of promising candidates for further drug development.
References
-
Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Available at: [Link]
-
Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Available at: [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Available at: [Link]
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. Available at: [Link]
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Available at: [Link]
-
Reductive Amination, and How It Works. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Available at: [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support resource for the synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. Our goal is to help you navigate the common challenges encountered during this synthesis, ensuring the purity and yield of your target compound.
I. Synthetic Pathway Overview
The most common and industrially relevant synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-amine proceeds via a two-step process starting from 6-Methoxy-1-indanone. The ketone is first converted to its corresponding oxime, which is subsequently reduced to the desired primary amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Methoxy-2,3-dihydro-1H-inden-1-amine?
The most prevalent method involves the oximation of 6-methoxy-1-indanone with hydroxylamine or one of its salts, followed by the reduction of the resulting 6-methoxy-1-indanone oxime. A frequently employed reducing agent for this transformation is Raney Nickel (alumino nickel) in an alkaline solution.[1]
Q2: What are the critical parameters to control during the oximation step?
The oximation reaction is generally robust. Key parameters include ensuring the complete consumption of the starting ketone, 6-methoxy-1-indanone. The reaction is often monitored by Thin Layer Chromatography (TLC).[2] A typical mobile phase for monitoring this reaction is a mixture of hexanes and ethyl acetate.[2] It's also crucial to control the temperature, as side reactions can occur at elevated temperatures.
Q3: Can the oxime intermediate undergo side reactions?
Yes, the most significant side reaction for the oxime intermediate is the Beckmann rearrangement, which leads to the formation of a lactam, 6-methoxy-3,4-dihydro-1H-quinolin-2-one. This rearrangement is typically catalyzed by acids (both Brønsted and Lewis acids) and can be promoted by certain reaction conditions or acidic impurities.[3][4]
Q4: What are the recommended methods for purifying the final amine product?
Purification of the final amine can be challenging due to its basic nature. Standard silica gel chromatography can be effective, but tailing is a common issue. To mitigate this, the eluent can be doped with a small amount of a basic modifier, such as triethylamine or ammonium hydroxide. Alternatively, an acidic workup to form the hydrochloride salt can be employed to isolate and purify the product, followed by neutralization to obtain the free amine.[1]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
Problem 1: Incomplete conversion of 6-methoxy-1-indanone to the oxime.
-
Symptom: TLC analysis of the reaction mixture shows a significant amount of the starting ketone remaining. The Rf value of the ketone is typically higher than that of the more polar oxime.[2]
-
Probable Cause 1: Insufficient hydroxylamine. The molar ratio of hydroxylamine hydrochloride to the indanone should be at least 1.05:1 to ensure complete reaction.[2]
-
Solution 1: Increase the molar equivalents of hydroxylamine hydrochloride to 1.1-1.2 equivalents.
-
Probable Cause 2: Inadequate reaction time or temperature. While the reaction is generally fast, low temperatures can slow the rate of conversion.
-
Solution 2: Ensure the reaction is stirred for a sufficient duration, monitoring by TLC until the starting material spot is no longer visible. Gentle heating (e.g., to 50 °C) can also facilitate the reaction.[2]
Problem 2: The presence of an unexpected, highly polar impurity in the final product.
-
Symptom: HPLC or NMR analysis of the crude product reveals the presence of an unexpected major byproduct, which is often more polar than the desired amine.
-
Probable Cause: Beckmann Rearrangement of the oxime intermediate. This is particularly likely if the reduction conditions were acidic or if there was an acidic workup at an intermediate stage. The resulting lactam, 6-methoxy-3,4-dihydro-1H-quinolin-2-one, is a common impurity.[3]
-
Solution:
-
During Reduction: Ensure the reduction of the oxime is performed under neutral or, more commonly, alkaline conditions. The use of Raney Nickel in an alkaline solution (e.g., sodium hydroxide in ethanol/water) is a standard method that disfavors the Beckmann rearrangement.[1]
-
Workup: Avoid acidic conditions during the workup of the oxime intermediate before reduction.
-
Problem 3: Low yield of the final amine after reduction.
-
Symptom: The isolated yield of 6-Methoxy-2,3-dihydro-1H-inden-1-amine is significantly lower than expected.
-
Probable Cause 1: Incomplete reduction of the oxime. The activity of the reducing agent, particularly heterogeneous catalysts like Raney Nickel, can vary.
-
Solution 1:
-
Ensure the Raney Nickel is active. Use a fresh batch or a well-stored catalyst.
-
Increase the catalyst loading and/or the reaction time. Monitor the reaction by TLC to confirm the disappearance of the oxime.
-
-
Probable Cause 2: Product loss during workup and purification. The amine product can be somewhat water-soluble, especially in its protonated form.
-
Solution 2:
-
During aqueous extractions, ensure the aqueous phase is thoroughly extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
If performing column chromatography, consider the use of a deactivated silica gel or an eluent system containing a basic modifier to minimize streaking and loss of product on the column.
-
III. Experimental Protocols & Data
Workflow for Synthesis and Impurity Control
The following diagram illustrates the synthetic pathway and the point at which the critical Beckmann rearrangement impurity can form.
Caption: Synthetic pathway and formation of the Beckmann rearrangement impurity.
Table 1: TLC Monitoring Parameters
| Step | Starting Material | Product | Typical Eluent System | Detection |
| Oximation | 6-Methoxy-1-indanone | 6-Methoxy-1-indanone Oxime | Hexane:Ethyl Acetate (4:1)[1] | UV (254 nm) |
| Reduction | 6-Methoxy-1-indanone Oxime | 6-Methoxy-2,3-dihydro-1H-inden-1-amine | Hexane:Ethyl Acetate (4:1)[1] | UV (254 nm), Ninhydrin stain |
Protocol: Reduction of 6-Methoxy-1-indanone Oxime
This protocol is adapted from established procedures and should be performed by qualified personnel in a suitable laboratory setting.[1]
-
To a solution of 6-methoxy-1-indanone oxime in ethanol, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to 50-55 °C.
-
Carefully add Raney Nickel (alumino nickel) portion-wise to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Maintain the temperature and stir the reaction for several hours, monitoring the progress by TLC until the oxime is consumed.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
-
Purify the crude product by column chromatography or by salt formation as required.
IV. References
-
Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. CN101062897A. Google Patents.
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Process for preparing 1-indanones. US6548710B2. Google Patents.
-
1-Indanone oxime. Organic Syntheses Procedure. [Link]
-
Beckmann rearrangements of 1-indanone oxime derivatives using aluminum chloride and mechanistic considerations. ResearchGate.
-
1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO.
Sources
Technical Support Center: N-Propargylation of 6-Methoxy-1-aminoindan
Document ID: TSC-CHEM-2026-01-24-001
Last Updated: January 24, 2026
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the N-propargylation of 6-Methoxy-1-aminoindan. This reaction is a critical step in the synthesis of various pharmacologically active molecules, including analogues of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor.[1] The primary amine of 6-Methoxy-1-aminoindan presents a nucleophilic site for alkylation by propargyl halides. However, the reactivity of both the starting material and the product can lead to several side reactions, complicating purification and reducing yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in this reaction?
A1: The most frequently observed side product is the N,N-bis(propargyl)-6-methoxy-1-aminoindan, resulting from over-alkylation of the primary amine.[2] Another common impurity is the N,N-di-(1-indanyl)-propargylamine, which can form under certain conditions.[2] Depending on the solvent and base used, you may also observe products arising from solvent participation or base-catalyzed degradation of the starting materials or product.
Q2: My reaction is showing a significant amount of a higher molecular weight impurity that I suspect is the di-propargylated product. How can I prevent this?
A2: Over-alkylation is a classic issue when propargylating primary amines. The mono-propargylated product, N-propargyl-6-methoxy-1-aminoindan, is still nucleophilic and can react with another equivalent of the propargylating agent. To minimize this:
-
Control Stoichiometry: Use a slight excess of the 6-Methoxy-1-aminoindan relative to the propargylating agent (e.g., 1.1 to 1.2 equivalents of the amine).
-
Slow Addition: Add the propargylating agent (e.g., propargyl bromide) dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to maintain a low instantaneous concentration of the electrophile.[3]
-
Choice of Base: A bulky, non-nucleophilic base can sterically hinder the second propargylation. However, common inorganic bases like potassium carbonate are often sufficient if other parameters are controlled.[4]
Q3: I'm observing poor conversion of my starting material. What are the likely causes?
A3: Low conversion can stem from several factors:
-
Insufficient Base: The reaction generates a hydrohalic acid (e.g., HBr) which will protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of a suitable base is present to neutralize this acid.[4]
-
Low Reaction Temperature: While low temperatures are used to control selectivity, the reaction may be too slow. After the initial addition of the propargylating agent, allowing the reaction to slowly warm to room temperature may be necessary.
-
Poor Quality Reagents: Ensure your 6-Methoxy-1-aminoindan is pure and your propargyl bromide or chloride has not degraded. Propargyl halides can be unstable and should be stored properly.[5]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF generally favor SN2 reactions.[6]
Q4: Can the choice of propargylating agent (bromide vs. chloride) affect the outcome?
A4: Yes. Propargyl bromide is generally more reactive than propargyl chloride due to bromide being a better leaving group.[3] This increased reactivity can sometimes lead to a higher incidence of over-alkylation if the reaction conditions are not carefully controlled.[2] If you are struggling with over-alkylation using propargyl bromide, switching to propargyl chloride and slightly increasing the reaction temperature or time may provide better selectivity for the mono-alkylated product.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues during the N-propargylation of 6-Methoxy-1-aminoindan.
Problem 1: Low Yield of Desired Mono-Propargylated Product
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted 6-Methoxy-1-aminoindan | 1. Insufficient propargylating agent. 2. Inactive propargylating agent. 3. Reaction temperature too low or time too short. 4. Inadequate base. | 1. Check stoichiometry; use a slight excess (1.05 eq) of propargyl halide. 2. Use fresh or purified propargyl halide. 3. Allow the reaction to warm to room temperature and monitor by TLC/LC-MS. 4. Ensure at least 1 equivalent of base (e.g., K₂CO₃) is used to neutralize the generated acid.[4] |
| Significant amount of di-propargylated product | 1. High concentration of propargylating agent. 2. Reaction temperature too high. 3. Use of a highly reactive propargylating agent (e.g., propargyl bromide). | 1. Add the propargylating agent slowly and diluted in the reaction solvent. 2. Maintain a low temperature (0-5 °C) during addition. 3. Consider using the less reactive propargyl chloride. |
| Complex mixture of unidentified products | 1. Decomposition of starting materials or product. 2. Reaction with solvent. 3. Presence of oxygen promoting side reactions. | 1. Use a milder base and lower reaction temperature. 2. Choose an inert solvent (e.g., acetonitrile, THF). Avoid protic solvents if using strong bases. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
Problem 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product and starting material have similar polarity (co-elution on silica gel) | Inherent structural similarity. | 1. Consider derivatization of the unreacted primary amine (e.g., with an aldehyde to form an imine) to alter its polarity before chromatography. 2. Use a different stationary phase for chromatography (e.g., alumina). 3. Convert the product to a salt (e.g., mesylate) to facilitate purification by crystallization.[2] |
| Product appears unstable on silica gel | The amine product may be sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (0.5-1%). 2. Use an alternative purification method like preparative HPLC with a suitable mobile phase. |
Reaction Mechanisms and Troubleshooting Logic
Desired Reaction Pathway
The intended reaction is a standard SN2 nucleophilic substitution where the primary amine of 6-Methoxy-1-aminoindan acts as the nucleophile, attacking the methylene carbon of the propargyl halide and displacing the halide leaving group.
Caption: Desired SN2 reaction pathway for mono-N-propargylation.
Common Side Reaction: Over-Alkylation
The mono-propargylated product is a secondary amine and can compete with the starting primary amine as a nucleophile, leading to the di-propargylated side product.
Caption: Mechanism of the over-alkylation side reaction.
Troubleshooting Workflow
This diagram outlines a logical flow for addressing common issues in the synthesis.
Caption: A logical workflow for troubleshooting the N-propargylation reaction.
Recommended Experimental Protocol
This protocol is optimized to favor the formation of the mono-propargylated product and minimize side reactions.
Materials:
-
6-Methoxy-1-aminoindan (1.0 eq)
-
Propargyl bromide (0.95 eq, 80% solution in toluene is common)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Acetonitrile (ACS grade, anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 6-Methoxy-1-aminoindan (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the aminoindan.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: In a separate flask, dilute the propargyl bromide (0.95 eq) with a small volume of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring suspension over a period of 30-60 minutes using a syringe pump for best control.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed or its concentration is minimal.
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Important: To prevent streaking and potential degradation of the amine on the column, it is advisable to use a solvent system containing 0.5-1% triethylamine (e.g., Hexane/Ethyl Acetate/Triethylamine 80:19:1).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-propargyl-6-methoxy-1-aminoindan.
-
References
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules, 28(8), 3379. [Link]
-
Synthesis of propargylic amines. Organic Chemistry Portal. [Link]
-
Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. (2021). J Am Chem Soc, 143(10), 3894–3903. [Link]
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2016). Org Lett, 18(16), 4004–4007. [Link]
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2017). Org Lett, 18(16), 4004–4007. [Link]
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). (2011). Der Pharma Chemica, 3(4), 110-115. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2018). Chem Rev, 118(1), 385–443. [Link]
-
Propargyl bromide. Wikipedia. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]
-
Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline. (2009). Bioorg Med Chem, 17(19), 6999-7005. [Link]
-
Propargyl bromide. Grokipedia. [Link]
Sources
- 1. Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. grokipedia.com [grokipedia.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, answer frequently asked questions, and provide detailed protocols to enhance the yield, purity, and enantioselectivity of your target compound.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, a valuable chiral building block, typically commences from the corresponding ketone, 6-methoxy-1-indanone[1][2]. The primary challenge lies in the stereoselective introduction of the amine group. The two most prevalent strategies to achieve the desired (R)-enantiomer are:
-
Asymmetric Synthesis: Direct conversion of the ketone to the chiral amine using biocatalytic methods, such as reductive amination with amine dehydrogenases (AmDHs)[3]. This approach is highly efficient and can offer excellent enantioselectivity in a single step.
-
Racemic Synthesis followed by Chiral Resolution: Synthesis of a racemic mixture of the amine via classical reductive amination, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid, leveraging differences in their solubility to isolate the desired salt, which is then neutralized to yield the pure enantiomer[4][5].
Caption: Common synthetic routes to (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and their quality requirements? The primary starting material is 6-methoxy-1-indanone. It is commercially available as a solid with a melting point of 105-109 °C. For optimal results, particularly in catalytic reactions, ensure the ketone is of high purity (≥97%). Impurities can interfere with catalyst activity or complicate the purification of the final product.
Q2: How can I achieve high enantioselectivity for the (R)-amine? High enantioselectivity is critical. The most reliable methods are:
-
Biocatalytic Reductive Amination: Using an amine dehydrogenase (AmDH) can provide excellent enantiomeric excess (ee) in a single step. Some wild-type AmDHs have shown high efficiency for the synthesis of small chiral amines[3].
-
Classical Chiral Resolution: This involves reacting the racemic amine with a chiral resolving agent, such as L- or D-tartaric acid, to form diastereomeric salts. One diastereomer will preferentially crystallize from a suitable solvent system. The efficiency of this process is highly dependent on the choice of resolving agent and crystallization conditions[5][6]. A second crystallization cycle can further improve the optical purity[5].
Q3: Which analytical techniques are best for monitoring reaction progress and determining enantiomeric excess?
-
Reaction Progress: Thin-Layer Chromatography (TLC) is effective for qualitative monitoring of the disappearance of the starting ketone[7][8]. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) are preferred[9][10].
-
Enantiomeric Excess (ee): Chiral HPLC is the gold standard. The amine or its derivatives (e.g., amides) can be separated on a chiral stationary phase, such as a cellulose-based column, to determine the ratio of the two enantiomers[11].
Q4: My reaction seems to stall before the starting material is fully consumed. What could be the cause? This is a common issue in reductive amination. Potential causes include:
-
Deactivation of the Reducing Agent: Sodium borohydride and its derivatives can decompose, especially under acidic conditions or in the presence of moisture. Ensure you use a fresh, high-quality reagent.
-
Catalyst Poisoning (for catalytic hydrogenation): If using a metal catalyst like Pd/C, impurities in the starting material or solvent can poison the catalyst surface.
-
Equilibrium Limitation: The initial formation of the imine intermediate from the ketone and ammonia/amine source is an equilibrium process. If the equilibrium is unfavorable, the reaction may not proceed to completion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Low Yield of Racemic Amine in Reductive Amination | A. Inefficient Imine Formation: The reaction between the ketone and the amine source (e.g., ammonia) is reversible and may not favor the imine intermediate. | Solution: Increase the concentration of the amine source to push the equilibrium forward. If using ammonium acetate, ensure the reaction is heated to facilitate both imine formation and removal of water. |
| B. Premature Reduction of Ketone: The reducing agent reduces the starting ketone to the corresponding alcohol instead of the desired imine. | Solution: Use a reductant that is more selective for imines over ketones, such as sodium triacetoxyborohydride (STAB). Alternatively, in a two-step, one-pot process, allow sufficient time for imine formation before adding the less selective reducing agent (e.g., NaBH₄). | |
| C. Suboptimal pH: The pH affects both imine formation (requires slightly acidic conditions to protonate the ketone) and the stability of the reducing agent. | Solution: Maintain the reaction pH between 6 and 7. This can be achieved using a buffer or by adding a mild acid like acetic acid. Drastic pH changes can either inhibit imine formation or rapidly decompose the borohydride reagent[12]. | |
| 2. Low Enantiomeric Excess (ee) after Chiral Resolution | A. Incomplete Crystallization: The diastereomeric salt of the desired enantiomer has not fully precipitated, or both diastereomers have co-precipitated. | Solution: Optimize the crystallization conditions. Slowly cool the solution and allow ample time for crystallization (stirring for 1.5 hours or more can be beneficial)[6]. Screen different solvents to find one that maximizes the solubility difference between the two diastereomeric salts. |
| B. Racemization: The chiral center may be susceptible to racemization under harsh pH or high-temperature conditions during workup. | Solution: Perform the workup, especially the neutralization of the diastereomeric salt to recover the free amine, under mild conditions (e.g., at low temperatures) and avoid prolonged exposure to strong acids or bases. | |
| C. Inaccurate ee Determination: The analytical method may not be fully resolving the enantiomers. | Solution: Optimize your chiral HPLC method. Adjust the mobile phase composition (e.g., hexane/ethanol ratio) and flow rate. Ensure the column is appropriate for separating chiral amines[11]. | |
| 3. Final Product is Contaminated with Starting Ketone | A. Incomplete Reaction: The reductive amination did not go to completion. | Solution: Increase the reaction time or the equivalents of the reducing agent. Monitor the reaction by TLC or HPLC until the starting ketone spot/peak is no longer visible[8]. |
| B. Hydrolysis of Imine Intermediate: The imine intermediate hydrolyzes back to the ketone during the workup. | Solution: Ensure the workup is performed efficiently. Once the reduction is complete, proceed directly to extraction and purification without letting the crude reaction mixture sit for extended periods, especially in aqueous acidic or basic conditions. | |
| 4. Difficulty Isolating the Product during Workup | A. Emulsion Formation: The presence of salts and the amphiphilic nature of the product can lead to stable emulsions during acid-base extraction. | Solution: Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength, which helps to break emulsions. Alternatively, filter the mixture through a pad of Celite to remove particulate matter that may be stabilizing the emulsion[13]. |
| B. Product Loss to Aqueous Layer: The protonated amine hydrochloride salt may have some solubility in water. | Solution: When extracting the free amine into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine fully, thereby minimizing its aqueous solubility. Extract the aqueous layer multiple times (e.g., 3x) with the organic solvent. |
Key Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reductive Amination
This protocol is a general guide based on the use of amine dehydrogenases (AmDHs) for asymmetric synthesis.[3]
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Reagent Addition: Add 6-methoxy-1-indanone (e.g., 50 mM), an ammonium source (e.g., 1 M ammonium chloride), and a cofactor (e.g., 1 mM NAD⁺/NADH).
-
Enzyme Addition: Add the AmDH enzyme (e.g., 0.5 mg/mL) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion of the ketone by HPLC.
-
Workup and Isolation: Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). Adjust the pH of the aqueous layer to >10 with 1 M NaOH.
-
Extraction: Separate the layers and extract the aqueous phase with MTBE (2x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-amine.[13]
-
Purification: Purify the amine by column chromatography or distillation if necessary.
Caption: Decision tree for troubleshooting low reaction yield.
References
- ChemRxiv. (2024). Synthesis of Enantioenriched 2-((Hetera)cyclo)
-
Zaitsev, V. G., et al. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Chirality, 12(4), 287-90. [Link]
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]
- Google Patents. (2017).
-
ResearchGate. (2017). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. [Link]
-
AWS. (n.d.). Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. [Link]
- Google Patents. (2007).
-
J&K Scientific. (n.d.). (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. [Link]
-
Liao, C., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 148, 22-31. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
MDPI. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. [Link]
-
LookChem. (n.d.). 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]
-
Frontiers. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
NIH. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 4. Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google Patents [patents.google.com]
- 10. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimization of Chiral Resolution of 6-Methoxy-1-aminoindan
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 6-Methoxy-1-aminoindan. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral intermediates. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your resolution process, improve enantiomeric purity, and maximize yields.
The classical method for resolving racemic amines like 6-Methoxy-1-aminoindan involves the formation of diastereomeric salts with a chiral resolving agent.[1] These salts, having different physicochemical properties such as solubility, can be separated by fractional crystallization.[2] This guide focuses on troubleshooting and optimizing this widely-used technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My diastereomeric salt is not precipitating or is precipitating very slowly. What are the likely causes and solutions?
This is a common issue often related to solvent choice and supersaturation.
-
Causality: Crystal formation requires the solution to be supersaturated with the less soluble diastereomeric salt. If the solvent system is too good at solubilizing both diastereomeric salts, neither will precipitate. Conversely, a solvent that is too poor may cause the racemate or both salts to crash out non-selectively. The two determining factors in a successful resolution are the choice of the proper resolving agent and a suitable solvent for crystallization.[3]
-
Troubleshooting Steps:
-
Increase Concentration: Carefully remove a portion of the solvent in vacuo at low temperature to increase the concentration of the diastereomeric salts, thereby inducing supersaturation.
-
Solvent Polarity Tuning:
-
If using a polar solvent (e.g., Methanol, Ethanol), gradually add a less polar anti-solvent (e.g., Toluene, Heptane) dropwise until turbidity is observed. This reduces the solubility of the salt.
-
If using a non-polar solvent, the opposite may be required. The goal is to find a binary system that maximizes the solubility difference between the two diastereomers.
-
-
Lower the Temperature: Gradually cool the solution. Slow cooling (e.g., 1-2°C per hour) is preferable as it promotes the formation of well-defined crystals of the less soluble diastereomer, rather than rapid precipitation of both.
-
Seeding: If you have a crystal of the desired diastereomeric salt from a previous experiment, add a tiny amount to the supersaturated solution to initiate crystallization.
-
Q2: The enantiomeric excess (e.e.) of my resolved amine is low after crystallization and liberation. How can I improve it?
Low enantiomeric excess indicates poor discrimination between the two diastereomeric salts during crystallization.
-
Causality: The purity of the crystallized salt is a function of the difference in solubility between the two diastereomeric salts in the chosen solvent system. If this difference is small, or if the crystallization occurs too quickly, the more soluble diastereomer can co-precipitate, leading to low e.e.
-
Optimization Strategies:
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt.[4] Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the desired diastereomer.
-
Solvent Screening: This is the most critical parameter.[3] Screen a variety of solvents and solvent mixtures. Alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), esters (Ethyl Acetate), and their mixtures with water or hydrocarbons are common starting points. The ideal solvent will exhibit a large solubility difference between the (R)-amine/(+)-acid salt and the (S)-amine/(+)-acid salt.
-
Control Cooling Rate: Rapid cooling traps impurities and the undesired diastereomer. Employ a slow, controlled cooling profile. An initial hold period at a slightly elevated temperature after dissolution, followed by a slow ramp-down, can be highly effective.
-
Equivalents of Resolving Agent: The optimal ratio for separating a racemic mixture by crystallization is often between 0.4 and 0.6 equivalents of the resolving agent (relative to the racemate).[5] Using a sub-stoichiometric amount ensures that only the less soluble salt can fully precipitate, leaving the more soluble diastereomer and the excess of the other amine enantiomer in the solution.
-
| Parameter | Effect on Enantiomeric Excess (e.e.) |
| Solvent Choice | High Impact: Determines the solubility difference between diastereomers. |
| Cooling Rate | Medium Impact: Slow cooling favors selective crystallization. |
| Recrystallization | High Impact: Iterative purification step to improve e.e. |
| Resolving Agent Eq. | Medium Impact: Using ~0.5 eq. can improve selectivity. |
| Table 1. Key Parameters Influencing Enantiomeric Excess. |
Q3: My resolution attempt resulted in an oil or gum instead of a crystalline solid. What should I do?
"Oiling out" occurs when the diastereomeric salt's melting point is lower than the temperature of the solution, or its solubility is so high that it separates as a liquid phase.
-
Causality: This is often caused by using a solvent in which the salt is excessively soluble or by the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Add an Anti-Solvent: Gradually add a solvent in which the salt is known to be insoluble. This can often shock the oil into precipitating as a solid.
-
Dilute and Re-heat: Add more of the primary solvent to fully dissolve the oil, then re-attempt crystallization by cooling more slowly or by adding an anti-solvent.
-
Trituration: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface.
-
Purify the Starting Material: Ensure your racemic 6-Methoxy-1-aminoindan is of high purity, as impurities can inhibit crystallization.
-
Q4: How do I choose the best chiral resolving agent for 6-Methoxy-1-aminoindan?
The choice of resolving agent is critical and somewhat empirical.[1] For a basic amine like 6-Methoxy-1-aminoindan, chiral acids are the appropriate choice.[3]
-
Guiding Principles:
-
Availability and Cost: Select agents that are commercially available in high enantiomeric purity and are economically viable for your scale.
-
Crystallinity of Salts: The ideal agent will form a highly crystalline salt with one enantiomer of the amine and a more soluble salt with the other.
-
Common Choices: Derivatives of tartaric acid (e.g., L-(+)-Tartaric acid, Di-p-toluoyl-L-tartaric acid) and mandelic acid (e.g., (S)-(+)-Mandelic acid) are excellent starting points for resolving primary amines.[6]
-
-
Screening Protocol:
-
In parallel vials, dissolve small, equimolar amounts of racemic 6-Methoxy-1-aminoindan and a candidate resolving acid in a test solvent.
-
Observe which combinations yield a crystalline precipitate upon standing or cooling.
-
Isolate the solids, liberate the free amine, and analyze the enantiomeric excess to identify the most effective resolving agent/solvent combination.
-
Q5: What is the standard procedure for liberating the free amine from the diastereomeric salt and recovering the resolving agent?
Once the purified diastereomeric salt is isolated, the final steps are to break the salt apart and separate the components.
-
Protocol for Amine Liberation:
-
Suspend the diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate, or MTBE).
-
Add an aqueous base (e.g., 2M NaOH, K₂CO₃) and stir until all solids dissolve. The base deprotonates the amine, making it soluble in the organic layer, while the deprotonated chiral acid (now a salt) remains in the aqueous layer.
-
Separate the organic layer.
-
Extract the aqueous layer 1-2 more times with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the enantiomerically enriched 6-Methoxy-1-aminoindan.
-
-
Protocol for Resolving Agent Recovery:
-
Take the aqueous layer from the step above and acidify it with a strong acid (e.g., 2M HCl) until the pH is ~1-2.
-
This will protonate the chiral resolving acid, often causing it to precipitate if its neutral form is insoluble in water. If it remains dissolved, extract it into an organic solvent like Ethyl Acetate.
-
Isolate the resolving agent by filtration or by drying and concentrating the organic extracts. It can then be reused.
-
Visualized Workflows & Protocols
General Workflow for Chiral Resolution
The following diagram outlines the complete cycle of a classical chiral resolution, including the crucial recovery and recycle loops that are key to process optimization.
Caption: Workflow for Diastereomeric Salt Resolution.
Troubleshooting Decision Tree: Low Enantiomeric Excess (e.e.)
This decision tree provides a logical path to diagnose and solve issues of low enantiomeric purity.
Caption: Troubleshooting Low Enantiomeric Excess.
Experimental Protocols
Protocol 1: General Method for Diastereomeric Salt Resolution
This protocol provides a starting point for the resolution of 10g of racemic 6-Methoxy-1-aminoindan using L-(+)-Tartaric Acid.
-
Salt Formation:
-
In a 250 mL flask, dissolve 10.0 g of racemic 6-Methoxy-1-aminoindan in 100 mL of methanol.
-
In a separate beaker, dissolve 4.6 g (0.5 eq) of L-(+)-Tartaric acid in 50 mL of methanol.
-
Warm both solutions to ~50°C. Add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over 4-6 hours. If no crystals form, reduce the volume by ~20% and/or cool to 4°C overnight.
-
Stir the resulting slurry at room temperature (or 4°C) for an additional 2-4 hours to ensure equilibrium is reached.
-
-
Isolation:
-
Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold methanol (2 x 10 mL).
-
Dry the solid in a vacuum oven at 40°C to a constant weight. This is your diastereomerically enriched salt.
-
-
Amine Liberation:
-
Suspend the dried salt in 100 mL of ethyl acetate and 50 mL of water.
-
Add 2M NaOH (aq.) dropwise with vigorous stirring until the aqueous phase pH is >10 and all solids have dissolved.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 6-Methoxy-1-aminoindan.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of e.e. is essential for process optimization.[7]
-
Sample Preparation:
-
Prepare a stock solution of your resolved 6-Methoxy-1-aminoindan at ~1 mg/mL in the mobile phase (or a compatible solvent).
-
Prepare a reference standard of the racemic material at the same concentration.
-
-
Chromatographic Conditions (Example):
-
Column: Chiral Stationary Phase (CSP) column suitable for amines (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. A typical starting point is 90:10 Heptane:Isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers and confirm baseline separation.
-
Inject your resolved sample.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
-
References
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia.
- (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health.
- (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
-
LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
- (n.d.). Resolution of chiral amines. Google Patents.
- (2017). Method for preparing (S)-1-aminoindane through dynamic kinetic resolution. Google Patents.
-
(2023). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. Retrieved from [Link]
- (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents.
-
(n.d.). Chiral Purity in Drug Analysis. ResearchGate. Retrieved from [Link]
-
(n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Retrieved from [Link]
-
(2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. Retrieved from [Link]
-
LibreTexts. (2014). 5.10: Enantiomeric Excess. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Royal Society of Chemistry. Retrieved from [Link]
- (2012). Process of resolution of 1-aminoindan. Google Patents.
-
(2009). Spectroscopic investigations of solvent effect on chiral interactions. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Recycling of resolving agent and solvent by water-based reactions and phase diagrams: Chiral resolution study of racemic ibuprofen. National Central University. Retrieved from [Link]
-
(2016). Chiral Drug Analysis in Forensic Chemistry: An Overview. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Retrieved from [Link]
-
(2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. Retrieved from [Link]
-
(2002). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Institutes of Health. Retrieved from [Link]
-
(2023). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Retrieved from [Link]
-
(2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. ResearchGate. Retrieved from [Link]
-
(2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from [Link]
-
(n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Wiley Online Library. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Enantiomeric excess. Wikipedia. Retrieved from [Link]
-
(n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. AJPAMC. Retrieved from [Link]
-
(1992). 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion in Rasagiline synthesis
Rasagiline Synthesis Technical Support Center
Welcome to the technical support center for Rasagiline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Rasagiline, with a primary focus on troubleshooting and resolving issues related to low conversion rates. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-proven experience to ensure you can optimize your synthetic route for improved yield and purity.
Introduction to Rasagiline Synthesis
Rasagiline, (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The synthesis of this chiral secondary amine presents several challenges, with low conversion being a frequent obstacle. The most common synthetic strategies involve the N-alkylation of (R)-1-aminoindan or the reductive amination of 1-indanone. This guide will provide in-depth troubleshooting for both of these key methodologies.
Troubleshooting Guide: Low Conversion in Rasagiline Synthesis
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
Part 1: N-Alkylation of (R)-1-Aminoindan
The N-alkylation of (R)-1-aminoindan with a propargylating agent is a widely used method for Rasagiline synthesis. Low conversion in this step can often be traced back to a few critical parameters.
Low conversion in the N-alkylation of (R)-1-aminoindan is typically due to one or more of the following factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a crucial role.
-
Poor Quality Starting Materials: The purity of both (R)-1-aminoindan and the propargylating agent is paramount.
-
Formation of Byproducts: The primary culprit is often the formation of the dialkylated impurity, N,N-bis(prop-2-yn-1-yl)-1-aminoindan.
-
Inefficient Work-up and Purification: Product loss during extraction and isolation can significantly impact the final yield.
Optimizing your reaction conditions is a systematic process. Here’s a breakdown of the key parameters and how to approach their optimization:
Table 1: Key Parameters for Optimizing N-Alkylation of (R)-1-Aminoindan
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Base | Potassium carbonate (K₂CO₃) | Use a slight excess (1.1-1.5 equivalents). A weak inorganic base is preferred to minimize side reactions. Stronger bases can promote elimination or other side reactions of the propargyl halide. |
| Solvent | Acetonitrile (CH₃CN) | Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Other solvents like DMF or DMSO can be used but may require more rigorous purification. |
| Temperature | 40-60 °C | Start at a moderate temperature. Lower temperatures can lead to very slow reaction rates, while higher temperatures can increase the formation of the N,N-dialkylated byproduct.[2] |
| Reaction Time | 12-24 hours | Monitor the reaction progress by TLC or HPLC. The reaction should be stopped once the starting material is consumed to prevent further side reactions. |
| Propargylating Agent | Propargyl bromide or Propargyl chloride | Use a slight excess (1.05-1.2 equivalents). Propargyl bromide is generally more reactive than propargyl chloride. The quality of this reagent is critical; it should be free from polymeric impurities.[3][4] |
The most common and troublesome byproduct is the N,N-bispropargylaminoindan. Its formation is a result of the desired product, Rasagiline (a secondary amine), being further alkylated.
Mechanism of N,N-bispropargylaminoindan Formation:
The nitrogen in the newly formed Rasagiline is still nucleophilic and can react with another molecule of the propargylating agent, especially if there is a localized excess of the alkylating agent or if the reaction is run for too long at an elevated temperature.
Strategies to Minimize Dialkylation:
-
Control Stoichiometry: Use only a slight excess of the propargylating agent (1.05-1.1 equivalents).
-
Slow Addition: Add the propargylating agent slowly to the reaction mixture to avoid high local concentrations.
-
Moderate Temperature: Avoid excessive heat, as this accelerates the rate of the second alkylation.
-
Use of a Phase Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can enhance the reaction rate at lower temperatures, thereby minimizing the formation of the dialkylation product.[5]
Part 2: Reductive Amination of 1-Indanone
An alternative route to Rasagiline involves the reductive amination of 1-indanone with propargylamine. This one-pot reaction can be efficient, but low conversion is a common hurdle.[6]
Low conversion in reductive amination can be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation between the ketone and the amine to form the imine intermediate may be the rate-limiting step.
-
Suboptimal pH: The pH of the reaction medium is critical for both imine formation and the subsequent reduction.
-
Choice and Activity of the Reducing Agent: The reducing agent must be selective for the imine over the ketone.
-
Side Reactions: The ketone can be reduced to the corresponding alcohol, or the amine can react with other components.
Table 2: Key Parameters for Optimizing Reductive Amination of 1-Indanone
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | NaBH₃CN is a mild and selective reducing agent that is effective at slightly acidic pH and preferentially reduces the iminium ion over the ketone.[7] Sodium triacetoxyborohydride (STAB) is another excellent alternative. |
| pH | 5-6 | Imine formation is favored at a slightly acidic pH. A buffer system (e.g., acetic acid/acetate) can be used to maintain the optimal pH. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group is not sufficiently activated. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents are generally suitable for reductive amination. |
| Temperature | Room Temperature to 50 °C | The reaction is often run at room temperature. Gentle heating can sometimes improve the rate of imine formation. |
| Reaction Time | 12-48 hours | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: How important is the quality of (R)-1-aminoindan for the N-alkylation reaction?
The quality of (R)-1-aminoindan is critically important. The presence of impurities can lead to the formation of undesired side products that are difficult to separate from Rasagiline. The enantiomeric purity is also crucial, as the S-enantiomer is not pharmacologically active.[8] It is recommended to use (R)-1-aminoindan with an enantiomeric excess (e.e.) of >99%.[3]
Q2: My propargyl bromide has a yellowish color. Can I still use it?
A yellowish color in propargyl bromide can indicate the presence of polymeric or decomposition products.[3] These impurities can interfere with the reaction and lead to lower yields and the formation of intractable tars. It is highly recommended to use freshly distilled or high-purity propargyl bromide for the best results.
Q3: Can I use a stronger base like sodium hydride (NaH) for the N-alkylation?
Using a strong base like NaH is generally not recommended for this reaction. Strong bases can deprotonate the propargyl C-H bond, leading to side reactions. They can also promote the elimination of HBr from propargyl bromide. A mild inorganic base like potassium carbonate provides sufficient basicity to neutralize the HBr formed during the reaction without causing significant side reactions.[1]
Q4: I am having trouble purifying my crude Rasagiline. What are some effective purification methods?
Crude Rasagiline base can be purified by column chromatography on silica gel. However, a more scalable and often more effective method is to crystallize the free base or one of its salts.[9][10] The mesylate salt of Rasagiline is a crystalline solid and can be purified by recrystallization from a suitable solvent system, such as isopropanol or a mixture of ethyl acetate and methanol.[11]
Q5: What are the key challenges when scaling up the synthesis of Rasagiline?
Scaling up Rasagiline synthesis presents several challenges, including:
-
Heat Transfer: The N-alkylation reaction is exothermic, and efficient heat management is crucial to prevent temperature spikes that can lead to increased byproduct formation.
-
Mixing: Ensuring homogenous mixing of reactants, especially during the slow addition of the propargylating agent, is critical to avoid localized high concentrations and side reactions.
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations efficiently at scale requires careful planning and appropriate equipment.
-
Safety: Propargyl halides are lachrymators and toxic, requiring appropriate handling procedures and engineering controls at a larger scale.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring N-Alkylation of (R)-1-Aminoindan
This method can be used to monitor the consumption of starting materials and the formation of Rasagiline.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Protocol 2: Chiral HPLC Method for Determining the Enantiomeric Purity of Rasagiline
This method is crucial for ensuring the final product has the correct stereochemistry.
-
Column: A chiral stationary phase is required. For example, a Chiralpak® AGP column (50 mm × 2.1 mm, 5 μm) has been reported to be effective.[8]
-
Mobile Phase: Isocratic mixture of ammonium acetate and isopropyl alcohol (e.g., 90:10, v/v).[8]
-
Flow Rate: 0.6 mL/min[8]
-
Detection: UV at 210 nm[8]
-
Sample Preparation: Dissolve the final product in the mobile phase.
Visualizations
Diagram 1: Synthetic Pathway for Rasagiline via N-Alkylation
Caption: N-Alkylation route to Rasagiline and the formation of a key byproduct.
Diagram 2: Troubleshooting Decision Tree for Low Conversion in N-Alkylation
Caption: A decision tree to diagnose and resolve low conversion in N-alkylation.
Diagram 3: Experimental Workflow for Optimizing Reductive Amination
Caption: A systematic workflow for optimizing the reductive amination of 1-indanone.
References
-
Bar, N. R. (n.d.). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. The Hebrew University of Jerusalem. Retrieved from [Link]
-
Fish, B., & Williams, R. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology. Retrieved from [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. (2019, November 6). ACS Publications. Retrieved from [Link]
-
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. (2025, August 31). PubMed. Retrieved from [Link]
-
Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. (2022, August 19). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
- US20110155626A1 - Process for preparation of rasagiline and salts thereof. (n.d.). Google Patents.
-
N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
- EP2101569A1 - Crystalline solid rasagiline base. (n.d.). Google Patents.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
-
Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. (2017, July 19). PMC - NIH. Retrieved from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014, May 30). ResearchGate. Retrieved from [Link]
- US8334409B2 - Process for purifying rasagiline base. (n.d.). Google Patents.
-
The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. (n.d.). PubMed. Retrieved from [Link]
-
The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. (2016, December 23). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
N-Dealkylation of Amines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Advances (RSC Publishing). Retrieved from [Link]
- WO2009122301A2 - Rasagiline mesylate particles and process for the preparation thereof. (n.d.). Google Patents.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP2101569A1 - Crystalline solid rasagiline base - Google Patents [patents.google.com]
- 10. US8334409B2 - Process for purifying rasagiline base - Google Patents [patents.google.com]
- 11. WO2009122301A2 - Rasagiline mesylate particles and process for the preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Stability of 6-Methoxy-2,3-dihydro-1H-inden-1-amine Derivatives
Welcome to the technical support center for 6-Methoxy-2,3-dihydro-1H-inden-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered with this important chemical scaffold. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Inherent Stability of the Indanamine Core
The 6-methoxy-2,3-dihydro-1H-inden-1-amine scaffold is a valuable pharmacophore found in several neurologically active agents.[1] However, its chemical architecture presents specific stability liabilities that must be understood and managed.
-
The Primary Amine: The primary amine at the C1 position is a key functional group for biological activity but also a primary site for degradation. It is nucleophilic and basic, making it susceptible to oxidation and reactions with aldehydes, ketones, and other electrophiles.
-
The Methoxy-Activated Aromatic Ring: The electron-donating methoxy group at the C6 position activates the aromatic ring, making it more susceptible to electrophilic attack and oxidative processes. While this electronic feature can be crucial for target binding, it can also enhance the rate of certain degradation reactions. Aromatic amines, in general, are known to be susceptible to oxidation when exposed to air.[2]
-
Chiral Center: The C1 position is a stereocenter. It is critical to ascertain if degradation conditions cause racemization, which would have significant implications for biological activity.
This combination of features necessitates a proactive approach to stability assessment throughout the research and development lifecycle.
Section 2: Troubleshooting Guide & Experimental Causality
This section is structured in a question-and-answer format to address specific issues you may encounter.
Q1: My solid-state sample of a 6-methoxy-indanamine derivative has started to discolor (e.g., turned yellow or brown) upon storage. What is the likely cause and how can I prevent it?
A1: Discoloration of solid amine-containing compounds is a classic sign of oxidation.
Causality: The primary aromatic amine is susceptible to autoxidation, a process where atmospheric oxygen mediates the formation of highly colored polymeric impurities or simple oxidized products like nitroso or nitro derivatives. This process can be accelerated by exposure to light (photoxidation) and trace metal ions.[2][3]
Troubleshooting Workflow:
-
Confirm Identity: First, re-confirm the purity and identity of the discolored material using HPLC and MS to check for new impurities and confirm the mass of the parent compound.
-
Evaluate Storage Conditions:
-
Atmosphere: Were the samples stored under an inert atmosphere (e.g., nitrogen or argon)? If not, atmospheric oxygen is the most likely culprit.
-
Light Exposure: Was the vial amber-colored or otherwise protected from light? Aromatic compounds can be photosensitive.[4]
-
Temperature: Was the sample exposed to high temperatures? While amines can be thermally stable, heat can accelerate oxidative processes.[5][6]
-
-
Preventative Measures:
-
Inert Atmosphere: Store all solid samples under a blanket of nitrogen or argon. For long-term storage, consider flame-sealing the ampoule under vacuum.
-
Light Protection: Always use amber vials or wrap vials in aluminum foil.
-
Temperature Control: Store samples at recommended temperatures (e.g., -20°C), especially for long-term storage.
-
Chelating Agents: If trace metal contamination is suspected from synthesis, consider purification steps that remove them, or in formulation studies, the addition of a chelating agent like EDTA might be explored.
-
Q2: I'm observing a new, earlier-eluting peak in my reverse-phase HPLC chromatogram after leaving my compound in an acidic solution. What could this be?
A2: While many amine-containing compounds are more stable at acidic pH, degradation can still occur under harsh acidic conditions, especially with heating.[7] An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound.
Causality: A potential degradation pathway under strong acid and heat is the cleavage of the methoxy group. The ether linkage can be susceptible to hydrolysis, particularly in the presence of strong acids like HBr or HCl at elevated temperatures, leading to the formation of the corresponding phenol (6-hydroxy-2,3-dihydro-1H-inden-1-amine). The resulting hydroxyl group makes the molecule significantly more polar, leading to a shorter retention time on a C18 column.
Troubleshooting & Identification Protocol:
-
Characterize the Impurity: Isolate the impurity using preparative HPLC or, if the peak is prominent enough, use LC-MS/MS to determine its mass. The expected mass would be 14 Da less than the parent compound (loss of CH₂).
-
Conduct a Confirmatory Forced Degradation Study:
-
Dissolve a small amount of your compound in 1N HCl.
-
Heat the solution at 60-80°C for several hours.
-
Analyze samples periodically by HPLC to monitor the growth of the new peak. .
-
-
Solution: If acid lability is confirmed, ensure all solutions are maintained at a less aggressive pH. If the final application requires a low pH, perform studies to determine the acceptable time/temperature window before significant degradation occurs.
Q3: My compound shows rapid degradation in my cell culture media. How do I diagnose the problem?
A3: This is a multi-factorial problem. The degradation could be chemical (due to media components) or enzymatic.
Causality:
-
Chemical Instability: Cell culture media are complex aqueous solutions buffered around pH 7.4. They contain salts, amino acids, and vitamins that could potentially react with your compound. The slightly basic pH may also be a factor, as some compounds are less stable at neutral to basic pH compared to acidic conditions.[7]
-
Enzymatic Degradation: If you are using a medium supplemented with serum or if you are observing degradation in the presence of cells, enzymatic action is a strong possibility. Amines can be substrates for various oxidases or other metabolic enzymes.
Troubleshooting Workflow Diagram:
Here is a logical workflow to dissect the cause of instability in complex media.
Caption: Troubleshooting workflow for compound stability in cell culture.
Interpretation:
-
If the compound is unstable in basal medium (F), the issue is likely chemical.
-
If degradation is significantly worse in complete medium (G), enzymatic degradation from serum is the probable cause.
-
If the compound is stable in a simple buffer like PBS (H) but not in basal media, a specific component of the media is likely responsible.
Section 3: Key Protocols for Stability Assessment
A proactive approach to stability requires robust testing. Forced degradation studies are essential to understand potential degradation pathways and to develop a stability-indicating analytical method.[8]
Protocol: Forced Degradation Study
This protocol is a foundational experiment to identify likely degradation products and establish the specificity of your analytical method.
Objective: To intentionally degrade the sample under various stress conditions to an extent of 5-20% degradation.
Methodology:
-
Preparation: Prepare a stock solution of your 6-methoxy-indanamine derivative at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Run a control sample (1 mL stock + 1 mL diluent) in parallel.
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C.
-
Oxidation: 3% H₂O₂. Incubate at room temperature.
-
Thermal Stress: Heat the stock solution at 80°C.
-
Photolytic Stress: Expose the stock solution to a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Sample each condition at initial (t=0), 2, 4, 8, and 24 hours. The goal is to achieve noticeable degradation without completely consuming the parent compound.
-
Sample Processing: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples using an HPLC-UV/DAD method. The diode-array detector is crucial for peak purity analysis to ensure that the parent peak is spectrally homogeneous and no impurities are co-eluting.
Data Interpretation:
| Stress Condition | Typical Observation | Potential Degradant Structure |
| Acid (Heat) | New, more polar peaks | 6-hydroxy-indanamine (demethylation) |
| Base | Often more stable, but can see some degradation | Varies with derivative structure |
| Oxidation (H₂O₂) | Multiple new peaks, potential color change | N-oxide, hydroxylated ring, imine, nitroso |
| Thermal | Modest degradation, accelerates other pathways | Varies, often similar to other conditions |
| Photolytic | New peaks, often unique from other conditions | Radical-mediated degradation products |
| This table summarizes potential outcomes for forced degradation studies based on established chemical principles.[9][10] |
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways for the indanamine scaffold.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose solvent for storing these compounds?
-
A: For short-term storage, anhydrous aprotic solvents like acetonitrile or THF are generally safe. For long-term storage, storing the compound as a dry solid under an inert atmosphere at -20°C is the most reliable method. Avoid protic solvents like methanol for long-term solution storage as they can be reactive.
-
-
Q: My mass spec results show a +16 Da peak. What is it?
-
A: A +16 mass unit shift is almost always indicative of oxidation—the addition of a single oxygen atom. This could be the formation of an N-oxide on the primary amine or hydroxylation of the aromatic ring.
-
-
Q: How do I develop a "stability-indicating" HPLC method?
-
A: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from all its degradation products and impurities.[8] You must use the results of your forced degradation study. The goal is to find a set of conditions (column, mobile phase, gradient) where the parent peak is baseline-separated from all the new peaks generated under acid, base, oxidative, thermal, and photolytic stress. Using a DAD/PDA detector to confirm peak purity is a regulatory expectation.
-
-
Q: Can the methoxy group itself be a source of instability?
-
A: Yes. As discussed, it is susceptible to acidic cleavage.[7] Furthermore, methoxy groups on aromatic rings can sometimes be involved in metabolic degradation (O-demethylation) in biological systems.
-
References
- Journal of Chemical and Pharmaceutical Sciences. Development of stability indicating hptlc method for - simultaneous estimation of paracetamol and dexibuprofen.
- PubMed. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers.
- ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
- PubMed. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents.
- ResearchGate. Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
- National Institutes of Health (NIH). Impact of Solvent on the Thermal Stability of Amines.
- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.
- ResearchGate. Forced degradation studies.
- National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline.
- ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
Sources
- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchps.com [jchps.com]
- 10. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral 6-Methoxy-1-aminoindan
Welcome to the technical support guide for the synthesis of enantiomerically pure 6-Methoxy-1-aminoindan. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, you will find in-depth answers to common questions and troubleshooting strategies to prevent racemization, a critical challenge in the synthesis of this and other chiral amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure 6-Methoxy-1-aminoindan?
There are two main approaches to obtaining a single enantiomer of 6-Methoxy-1-aminoindan:
-
Asymmetric Synthesis: This involves creating the chiral center stereoselectively from a prochiral precursor, typically 6-methoxy-1-indanone. Methods include:
-
Catalytic Asymmetric Reduction: Employing chiral catalysts, such as those based on oxazaborolidines, to reduce the ketone to the corresponding chiral alcohol, which is then converted to the amine. High enantioselectivities (>90% ee) can be achieved under optimized conditions.[1]
-
Enzymatic Reductive Amination: Using transaminase enzymes to directly convert the ketone to the amine with high enantioselectivity.[2][3] This biocatalytic approach offers excellent chiral purity in a single step.[2]
-
-
Chiral Resolution of a Racemic Mixture: This is a classical and widely used method where a racemic mixture of 6-Methoxy-1-aminoindan is prepared first, and then the enantiomers are separated. The most common technique is:
-
Diastereomeric Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[4] This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility).[4][5] One diastereomer preferentially crystallizes from the solution and can be isolated by filtration. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.[4][6]
-
Q2: Why is the chiral center in 6-Methoxy-1-aminoindan susceptible to racemization?
The stereocenter at the C1 position (the carbon bearing the amino group) is susceptible to racemization because the hydrogen atom at this position is benzylic and alpha to an amino group. Under certain conditions, this proton can be removed by a base to form a planar, achiral enamine or a related resonance-stabilized intermediate.[7][8] Subsequent non-stereoselective reprotonation of this intermediate will yield a mixture of both (R) and (S) enantiomers, leading to a loss of enantiomeric purity.[8]
Q3: At which stages of the synthesis and workup is racemization most likely to occur?
Racemization is a significant risk under the following conditions:
-
Exposure to Strong Bases or Acids: Both strong bases and acids can facilitate the deprotonation-reprotonation mechanism.[5][7][9]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and can accelerate racemization, especially when combined with non-optimal pH conditions.[10]
-
During Derivatization: Certain chemical transformations on the amino group or other parts of the molecule can inadvertently create conditions (e.g., basic reagents, heat) that lead to racemization.[11]
-
Protracted Reaction or Distillation Times: Prolonged exposure to even mildly unfavorable conditions can lead to a cumulative loss of enantiomeric excess (ee).
Troubleshooting Guide: Preserving Enantiomeric Purity
This section addresses specific experimental problems and provides actionable solutions to maintain the stereochemical integrity of your 6-Methoxy-1-aminoindan.
Problem 1: Low enantiomeric excess (ee) after classical resolution using a chiral acid.
-
Possible Cause A: Incomplete Crystallization or Co-precipitation. The separation of diastereomeric salts relies on a significant difference in their solubility. If the undesired diastereomer is not fully soluble or co-precipitates with the desired salt, the resulting ee will be low.
-
Solution A: Optimization of Crystallization Conditions.
-
Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, and their combinations with water) to maximize the solubility difference between the two diastereomeric salts.
-
Temperature Control: Employ a slow and controlled cooling profile. Crash cooling often traps impurities and the other diastereomer. Consider a gradient cooling program or allowing the solution to cool naturally to room temperature followed by a period at a lower temperature (e.g., 0-5 °C).
-
Seeding: Introduce a few seed crystals of the pure, desired diastereomeric salt to encourage selective crystallization.
-
-
Possible Cause B: Incorrect Stoichiometry of the Resolving Agent. Using too much or too little of the chiral resolving acid can negatively impact the efficiency of the resolution. Typically, slightly less than 0.5 equivalents of the resolving agent (relative to the racemic amine) is used to ensure the salt that crystallizes is of high diastereomeric purity.
-
Solution B: Titrate the Resolving Agent. Perform small-scale experiments with varying molar ratios of the resolving agent (e.g., 0.40, 0.45, 0.50, 0.55 equivalents) to find the optimal stoichiometry that gives the highest ee and an acceptable yield for the crystallized salt.
Resolving Agent Typical Molar Ratio (Acid:Amine) Common Solvents Expected Outcome (+)-Tartaric Acid 0.45 - 0.55 Methanol, Ethanol Forms diastereomeric salts with different solubilities.[4][6] (R)-(-)-Mandelic Acid 0.50 - 1.0 Isopropanol, Acetonitrile Alternative chiral acid for resolution. O,O'-Dibenzoyl-(2R,3R)-tartaric acid 0.25 - 0.50 Varies Often provides better separation for difficult-to-resolve amines.[12]
Problem 2: Loss of enantiomeric purity during the workup (liberation of the free amine).
-
Possible Cause: pH-Induced Racemization. After isolating the diastereomeric salt, the free amine must be liberated by treatment with a base. Using a strong base (e.g., high concentrations of NaOH) or exposing the product to a high pH for an extended period can cause racemization.[13] The rate of racemization for many amino compounds increases significantly at pH values above 10.[13]
-
Solution: Careful Control of pH and Temperature.
-
Use the mildest basic conditions possible to break the salt. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is often sufficient.
-
Maintain a low temperature (0-10 °C) during the basification and subsequent extraction.
-
Minimize the time the chiral amine is in the basic aqueous phase. Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate) immediately after liberation.
-
Wash the combined organic layers with brine to remove residual base and water, then dry thoroughly with an agent like anhydrous sodium sulfate (Na₂SO₄).
-
Workflow for Troubleshooting Racemization
Caption: Decision tree for troubleshooting low enantiomeric excess.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 6-Methoxy-1-aminoindan
This protocol provides a robust starting point for the resolution process. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution:
-
In a suitable flask, dissolve 1.0 equivalent of racemic 6-Methoxy-1-aminoindan in methanol (approx. 5-10 mL per gram of amine).
-
Warm the solution gently (to ~40-50 °C) to ensure complete dissolution.
-
-
Addition of Resolving Agent:
-
In a separate beaker, dissolve 0.5 equivalents of (+)-tartaric acid in a minimum amount of warm methanol.
-
Add the tartaric acid solution dropwise to the stirred amine solution. A precipitate should begin to form.
-
-
Crystallization:
-
After the addition is complete, stop warming and allow the mixture to cool slowly to room temperature over 1-2 hours.
-
For maximum recovery, place the flask in an ice bath or refrigerator (4 °C) for an additional 1-2 hours.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol to remove the soluble diastereomer.
-
Dry the salt under vacuum. At this stage, a sample can be taken to check the diastereomeric excess (de) by NMR or HPLC if desired.
-
-
Liberation of the Free Amine:
-
Suspend the dried salt in a mixture of water and dichloromethane (DCM) in a separatory funnel, cooled in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with swirling until the aqueous layer is basic (pH ~8-9) and all solids have dissolved.
-
Separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 6-Methoxy-1-aminoindan.
-
-
Quality Control:
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
-
Mechanism of Racemization
The primary mechanism for racemization involves the formation of an achiral intermediate. This process is catalyzed by both base and acid.
Caption: Simplified mechanism of base-catalyzed racemization.
References
-
Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Institutes of Health (PMC). [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds Thesis. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
Racemization in amino acids?. (2017). ResearchGate. [Link]
-
Xiao, Z., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]
- Process for the racemization of enantiomerically enriched 1-aminoindane. (2020).
-
Orem, W. H., & Kaufman, D. S. (2015). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. [Link]
- Process for resolving chiral acids with 1-aminoindan-2-ols. (1997).
-
STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
Martinez-Arias, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
-
Lee, Y. S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. [Link]
-
Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality. [Link]
-
Hoveyda, A. H., & Schrock, R. R. (2001). Catalytic Asymmetric Olefin Metathesis. Angewandte Chemie International Edition. [Link]
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016).
-
Kumar, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (PMC). [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. [Link]
-
Arai, T., et al. (2023). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry. [Link]
-
Racemization. (n.d.). Wikipedia. [Link]
Sources
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpamc.com [ajpamc.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Methoxy-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support guide for the purification of 6-Methoxy-2,3-dihydro-1H-inden-1-amine. This crucial intermediate in pharmaceutical development demands high purity, which can be challenging to achieve due to various residual reagents and side-products from its synthesis. This guide provides in-depth, field-proven insights into troubleshooting common purification issues and offers detailed, validated protocols to ensure you obtain a final product of the highest quality.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the purification of 6-Methoxy-2,3-dihydro-1H-inden-1-amine.
FAQ 1: My NMR spectrum shows a persistent peak for 6-methoxy-1-indanone. How can I remove this unreacted starting material?
Answer: This is a classic purification challenge where a neutral starting material contaminates a basic product. The most robust method for separation is an acid-base extraction .[1][2][3]
-
The Principle (Causality): Your product, 6-Methoxy-2,3-dihydro-1H-inden-1-amine, is a primary amine and therefore basic. The starting material, 6-methoxy-1-indanone, is a neutral ketone. By treating a solution of your crude product with an aqueous acid (e.g., 1M HCl), you can selectively protonate the amine. This forms an ammonium salt (R-NH3+ Cl-), which is highly soluble in the aqueous phase. The neutral ketone, however, remains uncharged and stays dissolved in the organic solvent.[3][4]
-
Self-Validation: This separation is self-validating. After separating the layers, you can basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which will typically precipitate or can be extracted back into an organic solvent. The neutral ketone remains in the original organic layer. Running a TLC or LC-MS on both fractions will confirm the successful separation.
FAQ 2: I've completed a reduction of 6-methoxy-1-indanone oxime, but I suspect residual oxime is contaminating my product. How can I remove it?
Answer: Residual oxime is a common impurity, especially if the reduction is incomplete.[5][6] While structurally similar to the amine, its purification can be achieved by leveraging subtle differences in basicity and polarity.
-
Primary Method (Acid-Base Extraction): The oxime is significantly less basic than the primary amine product. A carefully controlled acid-base extraction can often resolve this. The amine will be readily extracted into a dilute acid solution (pH 2-3), while the oxime may require a stronger acidic environment to be protonated and may largely remain in the organic phase.
-
Secondary Method (Column Chromatography): If extraction is not sufficient, flash column chromatography is highly effective. The amine is significantly more polar than the oxime. A gradient elution on silica gel, often starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide, will provide excellent separation.[7] The triethylamine is crucial as it deactivates the acidic silanol groups on the silica surface, preventing the basic amine from streaking and ensuring a sharp elution band.[7]
FAQ 3: My reaction was a reductive amination using a borohydride reagent (e.g., NaBH₄, NaBH₃CN). How do I remove the inorganic borate salts during workup?
Answer: Borate salts are a frequent and troublesome byproduct of reductions using borohydride reagents.[8][9] Their removal is critical for obtaining a pure product.
-
The Principle (Quenching & Extraction): The key is to properly quench the reaction and then use aqueous washes. After the reaction is complete, it should be carefully quenched by the slow addition of an acid (e.g., 1M HCl) at a low temperature (0 °C). This neutralizes any excess reducing agent and hydrolyzes the borate complexes.
-
Workflow:
-
Cool the reaction mixture to 0 °C.
-
Slowly add 1M HCl until the pH is acidic (~pH 2-3). Vigorous gas evolution (hydrogen) will be observed.
-
Once the quenching is complete, perform an acid-base extraction as detailed in FAQ 1. The borate salts will be partitioned into the aqueous layers, which are then discarded. Multiple aqueous washes may be necessary to fully remove all inorganic salts.
-
FAQ 4: The final product is an oil, but the literature reports it as a solid. How can I induce crystallization?
Answer: Obtaining the product as a stable, crystalline solid is highly desirable for handling and long-term storage. Formation of a salt is the most reliable method.
-
The Principle (Salt Formation): Free amines are often oils or low-melting solids. Converting the amine to a salt, such as the hydrochloride (HCl) or mesylate salt, significantly increases the melting point and crystallinity by forming an ionic lattice.[10]
-
Protocol:
-
Dissolve the purified free amine oil in a dry, non-polar solvent like diethyl ether or dichloromethane.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or dioxane dropwise.
-
The hydrochloride salt will precipitate out of the solution.
-
The resulting solid can be collected by filtration, washed with cold solvent, and dried under vacuum. This process not only provides a solid but also serves as a final purification step, as any non-basic impurities will remain in the solvent.
-
Visualized Purification Workflow
The following diagram outlines the general workflow for purifying 6-Methoxy-2,3-dihydro-1H-inden-1-amine after a typical synthesis.
Caption: General acid-base extraction workflow for amine purification.
Detailed Purification Protocols
Protocol 1: High-Purity Isolation via Acid-Base Extraction
This protocol is designed to efficiently remove neutral impurities like unreacted 6-methoxy-1-indanone.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate, ~10-15 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your desired product as the hydrochloride salt. The upper organic layer contains the neutral impurities.[3]
-
Re-extraction (Optional but Recommended): To maximize yield, extract the organic layer once more with a fresh portion of 1M HCl. Combine the aqueous layers.
-
Back-Wash: Wash the combined aqueous layers with a small portion of the organic solvent to remove any trace neutral impurities that may have carried over. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 12, check with pH paper). The free amine will separate, often as a cloudy precipitate or oil.
-
Final Extraction: Extract the free amine from the basified aqueous solution with three portions of fresh organic solvent (dichloromethane is effective).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 6-Methoxy-2,3-dihydro-1H-inden-1-amine.
Data Summary Table
| Purification Method | Key Impurities Targeted | Pros | Cons | Typical Purity |
| Acid-Base Extraction | Unreacted Ketone, Non-basic organics | High capacity, cost-effective, scalable. | May form emulsions; less effective for impurities with similar basicity. | >98% |
| Column Chromatography | Oxime, other closely-related side products | High resolution for similar compounds. | Lower capacity, requires more solvent, time-consuming. | >99% |
| Salt Crystallization | Trace impurities, isomeric contaminants | Yields a stable, solid product; acts as a final high-purity polishing step. | Requires a relatively pure starting oil; introduces a salt form. | >99.5% |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification issues.
Caption: Decision tree for troubleshooting common purification problems.
References
- Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
-
An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. ResearchGate. [Link]
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
- Process for the preparation of anhydrous 2-amino-1-methoxypropane.
-
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | 168903-23-9. J&K Scientific. [Link]
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. CCDC. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. PubMed. [Link]
- Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Purification of amine reaction mixtures.
-
1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]
-
Preparation of optically active amines from oximes by yeast catalyzed selective reduction. Trade Science Inc. [Link]
-
Reductive Amination. YouTube. [Link]
-
SYNTHESIS OF CYCLIC ANILINES BY REDUCTION OF CYCLIC KETOXIMES. Organic Syntheses. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. Workup [chem.rochester.edu]
- 5. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 6. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Navigating the Synthesis of Rasagiline Precursors: A Technical Support Guide
Welcome to the technical support center dedicated to addressing the challenges encountered in the industrial-scale synthesis of precursors for Rasagiline. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical active pharmaceutical ingredient (API). As your senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthetic processes effectively.
The synthesis of Rasagiline, (R)-(+)-N-propargyl-1-aminoindan, presents a series of chemical hurdles that must be overcome to ensure a high-yield, high-purity, and economically viable process. The key challenges primarily revolve around two critical stages: the stereoselective synthesis or resolution of the chiral precursor, (R)-1-aminoindan, and the selective N-propargylation of this amine. This guide is structured to provide direct, actionable solutions to the common problems encountered in these stages.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Synthesis and Resolution of (R)-1-Aminoindan
The chirality of Rasagiline is central to its therapeutic activity, making the synthesis or resolution of (R)-1-aminoindan a pivotal and often challenging step.
Question 1: My classical resolution of racemic 1-aminoindan with L-tartaric acid is giving low enantiomeric excess (ee) and poor yield. What's going wrong?
Answer: This is a frequent challenge. The efficiency of classical resolution is highly dependent on precise control of crystallization conditions.
-
Causality: The separation of diastereomeric salts relies on the differential solubility of the (R)-aminoindan-L-tartrate and (S)-aminoindan-L-tartrate salts. If the crystallization conditions are not optimal, co-precipitation can occur, leading to low enantiomeric excess. Poor yields can result from the desired diastereomer remaining too soluble in the mother liquor.
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Action | Scientific Rationale |
| Incorrect Solvent System | Screen different solvent systems. Methanol or ethanol/water mixtures are common starting points. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. | Solvent polarity and hydrogen bonding capacity directly influence the solubility and crystal lattice energy of the diastereomeric salts. |
| Suboptimal Temperature Profile | Implement a controlled cooling profile. A gradual temperature decrease is often more effective than rapid cooling, which can trap impurities and the undesired diastereomer in the crystal lattice. | Slow cooling allows for more selective crystallization, favoring the formation of a more ordered and pure crystal structure of the less soluble diastereomer. |
| Seeding Issues | If you have a small amount of high-purity (R)-1-aminoindan-L-tartrate, use it to seed the solution. This can direct the crystallization towards the desired diastereomer. | Seeding provides a template for crystal growth, bypassing the often kinetically disfavored nucleation step and promoting the crystallization of the desired form. |
| Inadequate Number of Recrystallizations | One crystallization is often insufficient. Perform multiple recrystallizations, monitoring the enantiomeric excess at each stage by chiral HPLC. | Each recrystallization step enriches the desired enantiomer, although with some loss of material. The number of steps should be optimized for both purity and overall yield. |
Question 2: I'm exploring enzymatic kinetic resolution of 1-aminoindan, but the conversion is slow and the enantioselectivity is not as high as reported. What factors should I investigate?
Answer: Enzymatic resolutions are powerful but sensitive to reaction parameters.
-
Causality: The efficiency of an enzymatic kinetic resolution depends on the enzyme's activity and selectivity under the specific reaction conditions. Factors such as the choice of enzyme, acyl donor, solvent, and temperature play a crucial role.[1]
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Action | Scientific Rationale |
| Suboptimal Enzyme | Screen different lipases. Candida antarctica lipase B (CALB) is a commonly used and effective choice for this transformation. | Different lipases have varying substrate specificities and enantioselectivities. Screening is essential to find the optimal enzyme for a particular substrate. |
| Inefficient Acyl Donor | Experiment with different acyl donors. Simple esters like ethyl acetate can work, but more activated esters may improve reaction rates. | The nature of the acyl donor affects the rate of acylation, which is the reaction that differentiates the two enantiomers. |
| Inappropriate Solvent | The choice of solvent can significantly impact enzyme activity. Non-polar organic solvents like toluene or hexane are often preferred as they maintain the enzyme's active conformation. | Polar solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of activity. |
| Incorrect Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced enantioselectivity. A typical starting point is 30-40°C. | Enzyme activity and stability are temperature-dependent. There is an optimal temperature at which the enzyme exhibits maximum activity without significant degradation. |
N-Propargylation of (R)-1-Aminoindan
The introduction of the propargyl group is the final key step in the synthesis of the Rasagiline free base. The primary challenge here is controlling the selectivity of the alkylation to avoid side products.
Question 3: I am observing a significant amount of the N,N-bispropargyl impurity in my reaction mixture, which is difficult to remove. How can I minimize its formation?
Answer: The formation of the N,N-bispropargyl impurity is a well-documented issue in Rasagiline synthesis.[1]
-
Causality: This impurity arises from the dialkylation of the primary amine. Once the desired mono-propargylated product is formed, its remaining N-H proton is still acidic enough to react with another molecule of the propargylating agent.
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Action | Scientific Rationale |
| Excess Propargylating Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the propargylating agent (e.g., propargyl bromide or a sulfonate ester). | Limiting the concentration of the alkylating agent reduces the probability of the second alkylation event occurring. |
| Incorrect Order of Addition | Add the propargylating agent slowly and portion-wise to the solution of (R)-1-aminoindan and base. | This maintains a low concentration of the alkylating agent throughout the reaction, favoring the initial, faster mono-alkylation over the subsequent di-alkylation. |
| Suboptimal Base | Use a milder base. Strong bases can deprotonate the mono-propargylated product more readily, increasing the rate of dialkylation. A weaker inorganic base like potassium carbonate is often preferred over stronger bases. | The choice of base influences the concentration of the deprotonated amine species. A milder base will result in a lower concentration of the more reactive mono-propargylated anion. |
| High Reaction Temperature | Conduct the reaction at a lower temperature. While this may slow down the reaction, it often improves the selectivity for mono-alkylation. | Higher temperatures provide more energy for the less favorable second alkylation to occur. |
Question 4: My TLC analysis of the N-propargylation reaction is unclear. How can I effectively monitor the reaction progress?
Answer: Clear TLC monitoring is crucial for determining the reaction endpoint and minimizing impurity formation.
-
Causality: The starting material, product, and byproducts may have similar polarities, making them difficult to resolve on the TLC plate. The choice of mobile phase and visualization technique is critical.
-
Troubleshooting & Optimization:
| Aspect | Recommended Protocol | Rationale |
| Mobile Phase | A common and effective mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A good starting ratio is 9:1 or 8:2 (non-polar:polar). Adjust the ratio to achieve good separation. | The optimal mobile phase will provide a clear separation between the starting amine (more polar, lower Rf), the mono-propargylated product (less polar, higher Rf), and the di-propargylated byproduct (even less polar, highest Rf). |
| Visualization | Use a combination of visualization techniques. UV light (254 nm) is a good first step. Staining with ninhydrin is also highly recommended. | (R)-1-aminoindan will stain strongly with ninhydrin (typically a purple spot). The mono-propargylated product, being a secondary amine, will also react with ninhydrin, but may produce a different color (e.g., yellow or faint purple). The di-propargylated product, a tertiary amine, will not react with ninhydrin. This differential staining is a powerful tool for identifying the different species on the TLC plate. |
| Spotting | On the TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). | The co-spot helps to definitively identify the starting material spot in the reaction mixture, even if there are slight variations in Rf values across the plate. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to (R)-1-aminoindan?
There are two primary industrial strategies:
-
Classical Resolution: This involves the synthesis of racemic 1-aminoindan, followed by resolution using a chiral acid, most commonly L-tartaric acid. The diastereomeric salts are then separated by fractional crystallization. While conceptually straightforward, this method can be labor-intensive and yield-limiting due to the multiple crystallization steps required to achieve high enantiomeric purity.
-
Asymmetric Synthesis: This approach aims to directly synthesize the (R)-enantiomer, avoiding a resolution step. Methods include the asymmetric reduction of an imine precursor using a chiral catalyst or, more recently, the use of transaminase enzymes to convert a ketone precursor directly to the chiral amine.[2] These methods can be more efficient in terms of atom economy and yield.
Q2: Are there alternatives to classical resolution that are more scalable?
Yes, dynamic kinetic resolution (DKR) is a powerful alternative. In DKR, the undesired (S)-enantiomer is continuously racemized in situ while the desired (R)-enantiomer is selectively reacted (e.g., acylated by an enzyme).[3] This allows for a theoretical yield of 100% of the desired enantiomer, a significant improvement over the 50% maximum theoretical yield of classical resolution.
Q3: What are the critical quality attributes for (R)-1-aminoindan that I should monitor?
The two most critical quality attributes are:
-
Enantiomeric Purity: This is paramount, as the (S)-enantiomer is considered an impurity in the final Rasagiline API. Chiral HPLC is the standard method for determining enantiomeric excess (ee).
-
Chemical Purity: The precursor must be free of residual reagents and byproducts from its synthesis. Standard HPLC or GC methods are used for this analysis.
Q4: How can I confirm the chiral purity of my (R)-1-aminoindan?
Chiral HPLC is the gold standard. A typical method would involve a chiral stationary phase, such as a cyclodextrin-based or protein-based column. The mobile phase is usually a mixture of a non-polar solvent (like hexanes) and a polar modifier (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape. The two enantiomers will have different retention times, allowing for their quantification.
Q5: What are the safety considerations when working with propargylating agents?
Propargylating agents like propargyl bromide are lachrymators and are toxic. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: TLC Monitoring of N-Propargylation
-
Plate Preparation: Use a silica gel TLC plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Spotting:
-
Lane 1 (Starting Material): Dissolve a small amount of (R)-1-aminoindan in a suitable solvent (e.g., ethyl acetate) and spot it on the origin.
-
Lane 2 (Reaction Mixture): Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the origin.
-
Lane 3 (Co-spot): Spot the starting material as in Lane 1, and then spot the reaction mixture on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots.
-
Prepare a ninhydrin staining solution. Dip the plate in the stain and then gently heat it with a heat gun until spots appear.
-
-
Interpretation:
-
The starting amine should be the most polar spot (lowest Rf) and will stain strongly with ninhydrin.
-
The desired product, N-propargyl-(R)-1-aminoindan, will have a higher Rf and should also be ninhydrin-positive (though potentially a different color).
-
The N,N-bispropargyl impurity will have the highest Rf and will not be visible with ninhydrin stain.
-
Protocol 2: Chiral HPLC Analysis of 1-Aminoindan
-
Column: Chiralcel OD-H or similar cellulose-based chiral column.
-
Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Procedure:
-
Dissolve a small amount of the 1-aminoindan sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
The (R) and (S) enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Visualizations
Workflow for Rasagiline Precursor Synthesis
Caption: General synthetic workflow for Rasagiline precursors.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]
-
Fonseca, T. D. S., et al. (2018). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Request PDF. [Link]
-
Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 62-68. [Link]
-
Lee, J. H., et al. (2021). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. PubMed. [Link]
- WO2012116752A1 - Process of resolution of 1-aminoindan.
-
Patel, S., et al. (2017). Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. PMC. [Link]
-
Li, G., et al. (2016). Preparation of ( R )-1-Aminoindan by Dynamic Kinetic Resolution. ResearchGate. [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
Sources
Technical Support Center: Degradation Pathways of 6-Methoxy-1-aminoindan Under Stress Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxy-1-aminoindan. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound under various stress conditions. Our goal is to equip you with the knowledge to design robust stability studies, anticipate potential degradation products, and troubleshoot experimental challenges.
Section 1: Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3] However, these experiments can present several challenges. This section addresses common issues encountered during the stress testing of 6-methoxy-1-aminoindan.
Issue 1: No Degradation Observed Under a Specific Stress Condition
-
Plausible Cause: The applied stress may not be sufficient to induce degradation. The stability of 6-methoxy-1-aminoindan under certain conditions might be higher than anticipated.
-
Troubleshooting Steps:
-
Increase Stressor Concentration/Intensity: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) may be necessary. For photolytic studies, increase the duration or intensity of light exposure according to ICH Q1B guidelines.[4]
-
Elevate Temperature: Increasing the temperature can accelerate degradation.[5][6] However, be cautious to not use conditions that are unrealistically harsh and could lead to irrelevant degradation pathways.
-
Extend Exposure Time: If initial time points show no degradation, extend the duration of the study.
-
Method Verification: Ensure your analytical method is sensitive enough to detect small amounts of degradation products.
-
Issue 2: Excessive Degradation or "Mass Loss"
-
Plausible Cause: The stress conditions are too harsh, leading to complete degradation into small, volatile, or non-chromatophoric molecules that are not detected by the analytical method.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration/Intensity: Use milder acidic or basic conditions, a lower concentration of the oxidizing agent, or reduced light intensity/duration.
-
Lower Temperature: Perform the study at a lower temperature to slow down the degradation rate.
-
Shorter Time Points: Analyze samples at earlier time points to capture the initial degradation products before they are further degraded.
-
Mass Balance Analysis: A crucial component of a self-validating protocol is to ensure mass balance. The sum of the assay of the parent compound and the impurities should be close to 100%. If not, it suggests the formation of non-detectable products.
-
Issue 3: Inconsistent or Irreproducible Results
-
Plausible Cause: This can be due to variability in experimental conditions, sample preparation, or analytical measurements.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters (e.g., temperature, concentration, time) are precisely controlled and documented.
-
Homogeneous Samples: Ensure the drug substance is fully dissolved and the solution is homogeneous before applying stress.
-
Control Samples: Always run control samples (unstressed and vehicle-stressed) in parallel to differentiate between degradation products and artifacts.
-
Analytical Method Validation: A validated, stability-indicating analytical method is paramount for reliable results.
-
Section 2: Frequently Asked Questions (FAQs) on Degradation Pathways
This section provides answers to common questions regarding the expected degradation pathways of 6-methoxy-1-aminoindan based on its chemical structure and established principles of organic chemistry.
Q1: What are the most likely sites of degradation on the 6-methoxy-1-aminoindan molecule?
The primary amine and the methoxy group are the most reactive sites and therefore the most susceptible to degradation. The indan ring system is relatively stable but can be subject to oxidation under harsh conditions.
Q2: What are the expected degradation pathways under acidic and basic hydrolytic conditions?
-
Acidic Hydrolysis: Under strong acidic conditions and heat, the ether linkage of the methoxy group could undergo hydrolysis to form 6-hydroxy-1-aminoindan. However, this is generally a slow process for aryl ethers. The primary amine will be protonated and relatively stable against nucleophilic attack.
-
Basic Hydrolysis: The molecule is expected to be relatively stable under basic conditions. The primary amine is a poor leaving group, and the methoxy group is also resistant to cleavage by bases.
Q3: What degradation products are anticipated under oxidative stress?
Oxidative degradation is a significant pathway for amines.[7][8] The primary amine of 6-methoxy-1-aminoindan can be oxidized to form various products, including the corresponding imine, oxime, or hydroxylamine. Further oxidation could lead to the cleavage of the C-N bond. The aromatic ring can also be a target for oxidation, potentially leading to hydroxylated derivatives.
Q4: How is 6-methoxy-1-aminoindan expected to behave under thermal stress?
Thermal degradation can lead to complex mixtures of products.[5][9] For 6-methoxy-1-aminoindan, potential thermal degradation pathways could involve the cleavage of the methoxy group or reactions involving the amino group, such as dimerization or polymerization at very high temperatures. The activation energy for the degradation of amino acids during heating has been found to be in the range of 88.5–137.4 kJ/mol, providing a reference for the potential energy requirements for thermal degradation.[10]
Q5: What is the likely outcome of photolytic stress on 6-methoxy-1-aminoindan?
Exposure to UV light can induce photochemical degradation.[11] The aromatic ring and the amino group are potential chromophores that can absorb UV radiation, leading to the formation of reactive species. This could result in oxidation of the amino group or cleavage of the methoxy group.
Section 3: Experimental Protocols and Data Presentation
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of 6-methoxy-1-aminoindan in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified duration.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60-80°C for a specified duration.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the drug solution to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with a UV detector. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.
Table 1: Summary of Potential Degradation Products of 6-Methoxy-1-aminoindan
| Stress Condition | Potential Degradation Product | Proposed Structure |
| Acidic Hydrolysis | 6-hydroxy-1-aminoindan | 6-OH, 1-NH2-indan |
| Oxidative | 6-methoxy-1-iminoindan | 6-MeO, 1-(=NH)-indan |
| Oxidative | 6-methoxy-1-oxoindan | 6-MeO, 1-(=O)-indan |
| Photolytic | Photodegradation products | Various, potentially involving ring opening or polymerization |
| Thermal | Thermally induced products | Various, potentially involving dimerization or fragmentation |
Section 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Proposed Oxidative Degradation Pathway
Caption: Proposed initial steps of oxidative degradation.
Diagram 2: Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
References
- This cit
-
Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118–2132. [Link]
-
Al-Abbad, E., & Al-Hammadi, N. (2020). Photochemical Degradation of Some Halogenated Anesthetics in Air. Atmosphere, 11(11), 1215. [Link]
- This cit
- This cit
-
Gao, S., et al. (2021). Thermal Degradation of Linear Amines for CO2 Capture. International Journal of Greenhouse Gas Control, 111, 103453. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
Li, Y., et al. (2022). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 12(1), 1989. [Link]
- This cit
- This cit
-
Kamberi, M., & Tsutsumi, Y. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia, 63, 1546–1557. [Link]
- This cit
- This cit
- This cit
- This cit
-
Pannier, F., et al. (2022). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. Polymers, 14(15), 3121. [Link]
-
Goldfarb, I. J., & Pugh, T. L. (1968). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Air Force Materials Laboratory Technical Report. [Link]
- This cit
- This cit
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- This cit
- This cit
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photochemical Degradation of Some Halogenated Anesthetics in Air | MDPI [mdpi.com]
Strategies to minimize dimer formation in Rasagiline synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of Rasagiline synthesis, with a particular focus on minimizing dimer formation. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to support your experimental success.
Troubleshooting Guide: Dimer Formation in Rasagiline Synthesis
Dimer formation, specifically the generation of N,N-di(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a critical challenge in Rasagiline synthesis that can impact yield and purity. This guide provides a question-and-answer format to address and resolve this common issue.
Question 1: I am observing a significant amount of a dimer impurity in my Rasagiline synthesis. What is the likely cause?
The formation of the N,N-di(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine impurity, also referred to as Rasagiline Impurity II, is a result of a secondary N-alkylation reaction. After the initial successful propargylation of 1-aminoindan to form Rasagiline, the secondary amine of the Rasagiline product can undergo another reaction with the propargylating agent.
Several factors can contribute to an increased rate of this undesirable second alkylation:
-
Excess Propargylating Agent: A high molar ratio of the propargylating agent (e.g., propargyl bromide or chloride) to the starting 1-aminoindan significantly increases the probability of the newly formed Rasagiline reacting again.
-
Reaction Conditions: The choice of base and solvent can influence the nucleophilicity of the secondary amine of Rasagiline, potentially favoring the second alkylation. While some studies suggest that tuning these parameters may have a limited effect in certain synthetic schemes, they are still important variables to consider[1].
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide more opportunity for the secondary alkylation to occur.
dot graph TD { A[1-Aminoindan] -->|Propargylating Agent| B(Rasagiline - Desired Product); B -->|Excess Propargylating Agent| C(Rasagiline Dimer - Impurity); subgraph "Undesired Pathway" C end subgraph "Desired Pathway" B end }
Caption: Reaction pathways in Rasagiline synthesis.
Question 2: How can I adjust my reaction conditions to minimize the formation of the Rasagiline dimer?
Minimizing dimer formation requires careful control over the reaction parameters. Here are several strategies you can employ:
1. Stoichiometry Control:
-
Recommendation: Carefully control the stoichiometry of your reactants. Use a molar ratio of the propargylating agent to 1-aminoindan that is as close to 1:1 as possible. A slight excess of the 1-aminoindan may be preferable to an excess of the propargylating agent.
2. Controlled Addition of the Propargylating Agent:
-
Recommendation: Instead of adding the entire amount of the propargylating agent at the beginning of the reaction, consider a slow, dropwise addition. This maintains a low concentration of the alkylating agent throughout the reaction, which favors the initial, faster reaction with the primary amine of 1-aminoindan over the secondary amine of Rasagiline.
3. Choice of Base and Solvent:
-
Recommendation: The selection of base and solvent can be critical.
-
Base: A milder base may be less likely to fully deprotonate the secondary amine of Rasagiline, thereby reducing its nucleophilicity and the rate of the second alkylation. Consider exploring bases such as potassium carbonate or sodium bicarbonate.
-
Solvent: The solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile or DMF are commonly used. The solubility of the reactants and intermediates in the chosen solvent should be considered to ensure a homogeneous reaction mixture.
-
4. Temperature and Reaction Time Monitoring:
-
Recommendation:
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally decrease the rate of the undesired side reactions more than the desired primary reaction.
-
Reaction Time: Monitor the progress of the reaction closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting 1-aminoindan has been consumed to prevent further reaction to the dimer.
-
| Parameter | Standard Condition | Recommended Modification to Reduce Dimer | Rationale |
| Propargylating Agent:1-Aminoindan Ratio | > 1.1 : 1 | 1 : 1 to 1 : 1.05 | Minimizes excess propargylating agent available for the second alkylation. |
| Addition of Propargylating Agent | All at once | Slow, dropwise addition | Maintains a low concentration of the alkylating agent, favoring the primary amine reaction. |
| Base | Strong bases (e.g., NaH) | Milder bases (e.g., K2CO3, NaHCO3) | Reduces the deprotonation and nucleophilicity of the secondary amine on Rasagiline. |
| Temperature | Elevated temperatures | Lower temperatures (e.g., 0°C to room temp) | Decreases the rate of the undesired secondary reaction. |
| Reaction Monitoring | Fixed time | Real-time monitoring (TLC/HPLC) | Allows for quenching the reaction upon completion to prevent over-reaction. |
Question 3: I've already synthesized a batch of Rasagiline with a significant dimer impurity. How can I purify my product?
If dimer formation has already occurred, purification is necessary. The structural and polarity differences between Rasagiline and its dimer allow for separation using chromatographic techniques.
-
Recommendation: Column chromatography is an effective method for separating Rasagiline from the N,N-di(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine dimer.
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the less polar dimer from the more polar Rasagiline. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The exact ratio will need to be optimized for your specific mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name for the Rasagiline dimer impurity?
The IUPAC name for the Rasagiline dimer impurity is N,N-di(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine[2]. It is also referred to as Rasagiline Impurity II[2].
Q2: What analytical methods can be used to detect and quantify the Rasagiline dimer?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the detection and quantification of the Rasagiline dimer and other process-related impurities.
Q3: Can you provide a starting point for an HPLC method to analyze Rasagiline and its dimer impurity?
Yes, here is a general HPLC method that can be adapted and optimized for your specific needs.
Experimental Protocol: HPLC Analysis of Rasagiline and Dimer Impurity
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point[3].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, pH 5.8) and a polar organic solvent (e.g., acetonitrile)[3]. A common starting ratio is 55:45 (v/v)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Detection Wavelength: Rasagiline has a UV absorbance maximum around 265 nm, which is a suitable wavelength for detection[3][4].
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare solutions of your crude Rasagiline product and a reference standard of pure Rasagiline in a suitable diluent (e.g., the mobile phase).
-
Inject the samples onto the HPLC system.
-
The dimer, being less polar than Rasagiline, is expected to have a longer retention time. The identity of the peaks can be confirmed by spiking a sample with a known standard of the dimer impurity if available.
-
Quantify the amount of dimer present by comparing the peak area to that of a calibration curve prepared from a reference standard of the dimer.
-
dot graph TD { A[Prepare Mobile Phase and Equilibrate Column] --> B[Prepare Sample and Standard Solutions]; B --> C[Inject onto HPLC System]; C --> D[Detect at 265 nm]; D --> E[Analyze Chromatogram]; E --> F{Identify and Quantify Dimer}; }
Caption: Workflow for HPLC analysis of Rasagiline dimer.
Q4: Are there alternative synthetic routes that avoid the formation of the dimer impurity?
Yes, alternative synthetic strategies have been developed to circumvent the challenges associated with the direct N-alkylation of 1-aminoindan. One such approach involves the asymmetric transfer hydrogenation of a cyclic propargyl imine intermediate using a chiral phosphoric acid catalyst[5]. This method can provide high yields and enantioselectivity for the desired (R)-Rasagiline, minimizing the formation of the dimer impurity. Another approach involves the use of reductive amination of 1-indanone with propargylamine, which can also be a viable strategy[6].
Q5: Where can I find more information on the synthesis and analysis of Rasagiline?
For more detailed information, you can refer to the scientific literature and patents on Rasagiline synthesis. The references provided below offer a good starting point for further reading.
References
-
Bilal, M., Latif, W., Usman, M., Khan, A., Ahmad, N. S., & Riffat, S. (2018). Development and validation of a chromatographic method for quantification of rasagiline in human plasma. Tropical Journal of Pharmaceutical Research, 17(11), 2243-2248. Available at: [Link]
-
Ravi, P. K., Aditya, N., Cherian, L., & Patil, S. (2013). LC method for determination of rasagiline mesylate in different plasma matrices and its application to oral pharmacokinetic study in rabbits. Journal of chromatographic science, 51(7), 633–639. Available at: [Link]
-
Veeprho Pharmaceuticals. Rasagiline Dimer. Available at: [Link]
-
Tatendra Reddy, K., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available at: [Link]
- Google Patents. (2011). US20110155626A1 - Process for preparation of rasagiline and salts thereof.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC method for determination of rasagiline mesylate in different plasma matrices and its application to oral pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide for CNS Drug Discovery: 6-Methoxy-2,3-dihydro-1H-inden-1-amine Derivatives Versus Selegiline as MAO-B Inhibitors
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for neurodegenerative disorders, particularly Parkinson's disease, the selective inhibition of monoamine oxidase B (MAO-B) remains a cornerstone of symptomatic and potentially disease-modifying strategies. Selegiline, a well-established irreversible MAO-B inhibitor, has long served as a benchmark therapeutic. However, the quest for next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles is relentless. This guide provides an in-depth, objective comparison of a promising new class of compounds, 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives, against the established drug, Selegiline.
Introduction: The Rationale for Targeting MAO-B
Monoamine oxidase B is a mitochondrial outer membrane enzyme primarily responsible for the degradation of dopamine in the brain.[1] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in the characteristic motor symptoms. By inhibiting MAO-B, the breakdown of dopamine is slowed, thereby increasing its availability in the synaptic cleft and enhancing dopaminergic signaling.[1] This mechanism not only offers symptomatic relief but may also confer neuroprotective effects by reducing the oxidative stress associated with dopamine metabolism.[2]
Selegiline (L-deprenyl) is a selective, irreversible inhibitor of MAO-B that has been a mainstay in the treatment of Parkinson's disease for decades.[2] While effective, its metabolism to amphetamine-like substances raises concerns about potential side effects.[3] This has spurred the development of new MAO-B inhibitors with different chemical scaffolds, such as the 2,3-dihydro-1H-inden-1-amine framework, which is also the core of another successful MAO-B inhibitor, Rasagiline.[4] The 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives represent a novel exploration of this scaffold, aiming to optimize the therapeutic window.
Chemical Structures at a Glance
A fundamental aspect of understanding the functional differences between these compounds lies in their molecular architecture.
Selegiline: A propargylamine derivative of methamphetamine.[5]
6-Methoxy-2,3-dihydro-1H-inden-1-amine: A derivative of the core 2,3-dihydro-1H-inden-1-amine structure, featuring a methoxy group at the 6th position of the indane ring.[6]
Mechanism of Action: A Shared Target, Nuanced Interactions
Both Selegiline and the 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives exert their therapeutic effect by inhibiting the MAO-B enzyme. This inhibition leads to a reduction in the breakdown of dopamine, thereby increasing its concentration in the brain.
Caption: Dopamine Metabolism Pathway and Point of Inhibition.
Selegiline is an irreversible inhibitor, meaning it forms a covalent bond with the flavin cofactor of the MAO-B enzyme, permanently inactivating it.[1] The enzyme's function is only restored upon the synthesis of new MAO-B molecules. The nature of inhibition (reversible vs. irreversible) for the 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives can vary depending on the specific substitutions on the core structure, though many are designed as irreversible inhibitors similar to Selegiline and Rasagiline.
In Vitro Performance: A Head-to-Head Comparison of Potency and Selectivity
The true potential of a novel drug candidate is initially revealed through rigorous in vitro testing. Here, we compare the inhibitory potency (IC50 values) and selectivity of several 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives against Selegiline. A lower IC50 value indicates greater potency. Selectivity is a critical parameter, as inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis). The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher SI indicating greater selectivity for MAO-B.
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) | Reference |
| Selegiline | ~0.03 - 0.48 | >10 | >20 - >300 | [7] |
| Derivative L4 | 0.11 | >100 | >909 | [7] |
| Derivative L8 | 0.18 | >100 | >555 | [7] |
| Derivative L16 | 0.27 | >100 | >370 | [7] |
| Derivative L17 | 0.48 | >100 | >208 | [7] |
Note: The IC50 values for Selegiline can vary between studies depending on the assay conditions.
The in vitro data clearly demonstrates that several of the 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives exhibit MAO-B inhibitory potency comparable to, and in some cases even exceeding, that of Selegiline.[7] Importantly, derivatives such as L4, L16, and L17 also show a high degree of selectivity for MAO-B over MAO-A, which is a crucial attribute for a safe therapeutic profile.[7]
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
To ensure the reproducibility and validity of these findings, a detailed experimental protocol for assessing MAO-B inhibition is provided below. This method is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Caption: Workflow for the In Vitro MAO-B Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the MAO-B substrate (e.g., tyramine) in the appropriate assay buffer.
-
Prepare stock solutions of the test compounds (6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives and Selegiline) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant human MAO-B enzyme in assay buffer.
-
Prepare a detection reagent mixture containing a fluorogenic substrate (e.g., Amplex® Red) and horseradish peroxidase (HRP) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer to all wells.
-
Add serial dilutions of the test compounds and Selegiline to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the MAO-B enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitors to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and detection reagent mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic substrate (e.g., Ex/Em = 535/587 nm for Amplex® Red).
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Performance: The Current Landscape and Future Directions
While the in vitro data for the 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives is highly promising, a comprehensive comparison with Selegiline necessitates in vivo evaluation. As of the current date, published preclinical studies specifically investigating the in vivo efficacy, pharmacokinetics, and safety of 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives are limited.
However, research on structurally related 2,3-dihydro-1H-inden-1-amine derivatives offers valuable insights. For instance, studies on novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives have demonstrated significant therapeutic effects in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.[8] These compounds not only showed potent and selective MAO-B inhibition but also exhibited neuroprotective properties and were non-toxic to neuronal cells in vitro.[8]
Selegiline's In Vivo Profile:
-
Pharmacokinetics: Selegiline is rapidly absorbed after oral administration but has low bioavailability due to extensive first-pass metabolism.[3][9] It is metabolized in the liver to L-amphetamine and L-methamphetamine, which can contribute to side effects such as insomnia.[3]
-
Efficacy: In animal models of Parkinson's disease, Selegiline has been shown to increase striatal dopamine levels and ameliorate motor deficits.[10] Clinically, it provides symptomatic relief and may delay the need for levodopa therapy in early-stage Parkinson's disease.[10]
-
Neuroprotection: The neuroprotective effects of Selegiline have been a subject of extensive research, with some studies suggesting it may slow the progression of neuronal degeneration.[2]
Future In Vivo Studies for 6-Methoxy-2,3-dihydro-1H-inden-1-amine Derivatives:
To fully elucidate the therapeutic potential of this new class of compounds, future in vivo studies should focus on:
-
Pharmacokinetic profiling: Determining the bioavailability, half-life, and metabolic pathways of these derivatives is crucial. A key question is whether they avoid metabolism into amphetamine-like substances.
-
Efficacy in animal models: Assessing their ability to improve motor function in established rodent models of Parkinson's disease (e.g., 6-OHDA or MPTP models) will be a critical validation step.[10][11]
-
Neuroprotective studies: Investigating their potential to protect dopaminergic neurons from degeneration in these models will provide insights into their disease-modifying capabilities.
-
Safety and tolerability: Comprehensive toxicology studies are necessary to establish a safe dose range and identify any potential adverse effects.
Conclusion and Outlook
The 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives have emerged as a highly promising class of selective MAO-B inhibitors. In vitro studies have demonstrated that several of these compounds possess potency and selectivity that are comparable, and in some instances superior, to the established drug Selegiline. The inden-1-amine scaffold offers a potential advantage by avoiding the generation of amphetamine-like metabolites associated with Selegiline.
While the current body of evidence is heavily weighted towards in vitro data, the promising results warrant a concerted effort to advance these compounds into preclinical in vivo studies. Should they demonstrate favorable pharmacokinetic profiles and in vivo efficacy, the 6-methoxy-2,3-dihydro-1H-inden-1-amine derivatives could represent a significant advancement in the therapeutic arsenal for Parkinson's disease and other neurodegenerative disorders where MAO-B inhibition is a validated strategy. For drug development professionals, these compounds represent a fertile ground for further investigation and optimization.
References
- Binda, C., Wang, J., Pisani, L., Caccia, C., Carotti, A., Salvati, P., Edmondson, D.E., & Mattevi, A. (2021). Structures of human monoamine oxidase B complexes with novel thiosemicarbazone derivatives. Bioorganic Chemistry, 112, 104917.
-
Carradori, S., & Petzer, J. P. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in Pharmacology, 12, 765215. [Link]
-
Beal, M. F. (2003). Animal models of Parkinson's disease. Annals of Neurology, 53(S3), S1-S11. [Link]
- Green, A. R. (2006). A green chemistry approach for the synthesis of indanones as fixed ring chalcone analogues. Preprints.org.
-
Wu, Y. N., et al. (2000). Effect of MAO-B Inhibitors on MPP+ Toxicity in Vivo. Journal of Neurochemistry, 75(5), 2153-2159. [Link]
-
Liao, C., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(10), 1266-1270. [Link]
-
Stamford, J. A. (2009). Selegiline and rasagiline: twins or distant cousins? Journal of Neural Transmission, 116(12), 1543-1549. [Link]
-
Dutta, S., & Singh, A. (2022). Parkinson's Disease: Exploring Different Animal Model Systems. International Journal of Molecular Sciences, 23(15), 8496. [Link]
- Google Patents. (2003). Process for preparing 1-indanones. US6548710B2.
-
Müller, T. (2015). Pharmacokinetic data of selegiline and rasagiline. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 355-365. [Link]
-
Wikipedia. (2024). Selegiline. [Link]
-
Cruces, J., et al. (2011). Neuroprotective Effects of the MAO-B Inhibitor, PF9601N, in an In Vivo Model of Excitotoxicity. PLoS ONE, 6(11), e27043. [Link]
-
ResearchGate. (n.d.). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. [Link]
-
Wikipedia. (2024). Pharmacology of selegiline. [Link]
-
Chamoli, M., Chinta, S. J., & Andersen, J. K. (2018). An inducible MAO-B mouse model of Parkinson's disease: a tool towards better understanding basic disease mechanisms and developing novel therapeutics. Journal of Neural Transmission, 125(11), 1651-1658. [Link]
-
Wikipedia. (2024). Methoxyamine. [Link]
-
Müller, T. (2014). Pharmacokinetic/pharmacodynamic evaluation of rasagiline mesylate for Parkinson's disease. Expert Opinion on Drug Metabolism & Toxicology, 10(10), 1423-1432. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2.1 6-Methoxy-2,3-dihydro-lH-indenol. [Link]
-
Duan, Y., et al. (2021). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 43, 128051. [Link]
- Google Patents. (2007).
-
Wang, Y., et al. (2021). Effects and Safety of Monoamine Oxidase-B Inhibitors for Early Parkinson's Disease: A Network Meta-Analysis. European Neurology, 84(5), 321-331. [Link]
-
Pixorize. (2022, January 17). Selegiline / Rasagiline Mnemonic for Nursing Pharmacology (NCLEX) [Video]. YouTube. [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
LookChem. (n.d.). (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
-
Zhu, L., et al. (2018). A novel selective MAO-B inhibitor with neuroprotective and anti-Parkinsonian properties. European Journal of Pharmacology, 818, 21-29. [Link]
-
precisionFDA. (n.d.). SELEGILINE. [Link]
-
I.R.I.S. (2022). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. [Link]
-
ResearchGate. (n.d.). The chemical structure of selegiline. [Link]
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]
-
University of Hertfordshire. (2025). Selegiline hydrochloride. AERU. [Link]
Sources
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of MAO-B inhibitors on MPP+ toxicity in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selegiline and rasagiline: twins or distant cousins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 5. Selegiline - Wikipedia [en.wikipedia.org]
- 6. (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE|lookchem [lookchem.com]
- 7. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 10. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Pharmacokinetic Profile of Rasagiline and Its Derivatives: A Guide for Drug Development Professionals
Introduction
Rasagiline is a potent, irreversible second-generation monoamine oxidase-B (MAO-B) inhibitor utilized in the management of Parkinson's disease, both as a monotherapy in early stages and as an adjunct treatment in more advanced cases.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile. This guide provides a comprehensive comparison of the pharmacokinetic properties of rasagiline and its primary active metabolite, (R)-1-aminoindan, to inform researchers, scientists, and drug development professionals in their efforts to design and evaluate novel derivatives with potentially enhanced therapeutic characteristics.[2][3]
Core Pharmacokinetic Parameters: A Head-to-Head Comparison
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its clinical performance. The following table summarizes and compares the key pharmacokinetic parameters of rasagiline and its main metabolite.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Rasagiline | (R)-1-Aminoindan | Implications for Drug Development |
| Bioavailability (%) | ~36%[1][4] | Metabolite-specific bioavailability is not applicable. | The moderate bioavailability of rasagiline points to significant first-pass metabolism, a key area for optimization in derivative design to potentially lower dosage and improve consistency. |
| Time to Peak Plasma Concentration (Tmax) | 0.33 - 0.7 hours[4][5] | Slower onset as it is a product of rasagiline metabolism. | Rasagiline's rapid absorption facilitates a quick onset of action. |
| Plasma Protein Binding (%) | 88-94%[1] | Data not extensively reported, but expected to differ from the parent drug. | High protein binding can influence the free drug concentration and potential for drug-drug interactions. |
| Metabolism | Primarily hepatic via CYP1A2.[1][6] | Further metabolism of the aminoindan structure. | The heavy reliance on CYP1A2 makes rasagiline susceptible to interactions with inhibitors (e.g., ciprofloxacin) and inducers (e.g., smoking) of this enzyme.[7][8][9] |
| Major Metabolites | (R)-1-Aminoindan (active), 3-OH-PAI, 3-OH-AI.[1] | Further downstream metabolites. | The pharmacological activity of (R)-1-aminoindan contributes to the overall therapeutic effect.[2] |
| Elimination Half-life (t½) | ~3 hours (at steady-state)[1] | Varies depending on formation rate and its own elimination characteristics. | The relatively short half-life of rasagiline does not directly correlate with its duration of action due to its irreversible inhibition of MAO-B.[1] |
| Excretion | Primarily renal (urine, >62%) with minor fecal excretion (~7%).[1][7] | Excreted as metabolites in the urine. | Renal function can impact the clearance of metabolites. |
Mechanistic Insights and Experimental Considerations
The data presented above are the result of rigorous preclinical and clinical investigations. Understanding the methodologies behind these findings is crucial for designing future studies.
Absorption and Bioavailability
Rasagiline is rapidly absorbed from the gastrointestinal tract.[4] However, its absolute bioavailability is approximately 36%, indicating substantial metabolism before it reaches systemic circulation.[1][4] A high-fat meal can decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) of rasagiline, although it can be administered without regard to food.[4]
Distribution
The volume of distribution of rasagiline is large, suggesting extensive tissue penetration, which is a desirable characteristic for a centrally acting drug.[4] It readily crosses the blood-brain barrier to exert its effects on the central nervous system.[4]
Metabolism
Rasagiline undergoes extensive hepatic metabolism, primarily through N-dealkylation mediated by the cytochrome P450 enzyme CYP1A2.[1][6] This process yields its major and pharmacologically active metabolite, (R)-1-aminoindan.[1][3] Other metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[1] The significant role of CYP1A2 in rasagiline's metabolism is a critical consideration for potential drug-drug interactions.[6][7] Co-administration with strong CYP1A2 inhibitors like ciprofloxacin can significantly increase rasagiline plasma concentrations, necessitating dose adjustments.[7][9]
Metabolic Pathway of Rasagiline
Caption: Simplified metabolic pathway of rasagiline.
(R)-1-Aminoindan: An Active Metabolite
Unlike the amphetamine metabolites of selegiline, (R)-1-aminoindan is a non-amphetamine compound that possesses neuroprotective properties.[2][10] While it is a much weaker inhibitor of MAO-B than rasagiline, its contribution to the overall therapeutic and potentially disease-modifying effects of rasagiline is an area of active research.[2][10]
Excretion
The elimination of rasagiline is nearly complete through metabolism, with less than 1% of the drug excreted unchanged in the urine.[1] The metabolites are primarily cleared by the kidneys.[1][7]
Experimental Protocols for Pharmacokinetic Profiling
The characterization of the pharmacokinetic properties of new chemical entities is a cornerstone of drug development. A typical preclinical workflow is outlined below.
Workflow for a Preclinical Pharmacokinetic Study
Caption: A standard workflow for preclinical pharmacokinetic assessment.
Step-by-Step Methodology:
-
Compound Administration: The test compound is administered to a suitable animal model, often via the intended clinical route (e.g., oral gavage).
-
Serial Blood Sampling: Blood samples are collected at predetermined time points to capture the drug's concentration-time profile.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalysis: Drug and metabolite concentrations in plasma are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) for small molecules.[11]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using specialized software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life.[5]
Future Directions in Derivative Development
The pharmacokinetic profile of rasagiline, while effective, presents opportunities for improvement. The development of derivatives could focus on:
-
Minimizing CYP1A2 Metabolism: Designing compounds that are less reliant on CYP1A2 for their metabolism could reduce the potential for drug-drug interactions and variability in patient response due to genetic polymorphisms or lifestyle factors like smoking.[8]
-
Enhancing Bioavailability: Modifications that reduce first-pass metabolism could lead to higher bioavailability, potentially allowing for lower doses and improved safety margins.
-
Modulating Metabolite Activity: Fine-tuning the pharmacological activity of the primary metabolites could offer a novel approach to enhancing the overall therapeutic profile.
Rasagiline possesses a well-defined pharmacokinetic profile characterized by rapid absorption, extensive metabolism primarily via CYP1A2, and the formation of an active metabolite, (R)-1-aminoindan. A comprehensive understanding of these properties is essential for the rational design and development of the next generation of MAO-B inhibitors. By leveraging the insights and experimental frameworks presented in this guide, researchers can more effectively navigate the complexities of CNS drug development and work towards creating safer and more effective treatments for neurodegenerative diseases.
References
-
U.S. Food and Drug Administration. (2014). AZILECT (rasagiline mesylate) tablets, for oral use. Initial U.S. Approval: 2006. Retrieved from [Link]
-
Wikipedia. (2023). Rasagiline. Retrieved from [Link]
- Loewen, G., et al. (n.d.). IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABOLITE AMINOINDAN. XenoTech.
- Zhang, Y., et al. (2020). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial. Frontiers in Pharmacology.
-
Medscape. (n.d.). Rasagiline: New Treatment for Parkinson's Disease. Retrieved from [Link]
-
Mayo Clinic. (2026, January 1). Rasagiline (Oral Route). Retrieved from [Link]
- Al-Sallami, H., et al. (2021). Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses. Clinical Pharmacology & Biopharmaceutics.
- Reichmann, H., & Jost, W. H. (2006). Rasagiline in treatment of Parkinson's disease. Clinical Interventions in Aging.
- Bain, E., & Kumar, S. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Current Pharmaceutical Design.
-
Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]
- Varma, M. V. S., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal.
-
Medscape. (n.d.). Azilect (rasagiline) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
- Cross, A. J., & Yocca, F. D. (2012). Essential CNS drug development – pre-clinical development. In Essential CNS Drug Development (pp. 31-54). Cambridge University Press.
- Pires, D. E. V., et al. (2015).
-
Wikipedia. (n.d.). (R)-1-Aminoindane. Retrieved from [Link]
- Aragen. (n.d.).
- ResearchGate. (n.d.).
- de Lange, E. C. M. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery.
- National Academic Digital Library of Ethiopia. (n.d.). Pharmaceutical Analysis for Small Molecules.
- Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
- Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.
- ResearchGate. (2017, September 21). (PDF) Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics.
-
precisionFDA. (n.d.). 1-AMINOINDANE HYDROCHLORIDE. Retrieved from [Link]
Sources
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. medscape.com [medscape.com]
- 5. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenotech.com [xenotech.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 11. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
A Researcher's Guide to MAO-A Cross-Reactivity of 6-Methoxy-1-Aminoindan Derivatives
In the landscape of neuropharmacology, the quest for selective enzyme inhibitors remains a cornerstone of drug development. Monoamine oxidases (MAO), existing in two isoforms, MAO-A and MAO-B, are critical targets for treating neurodegenerative disorders like Parkinson's disease and depression.[1] While MAO-B inhibitors are sought after for their potential to slow Parkinson's progression by preserving dopamine levels, their cross-reactivity with MAO-A can lead to undesirable side effects, such as the "cheese effect," a hypertensive crisis triggered by tyramine-rich foods.[] This guide provides an in-depth comparison of 6-methoxy-1-aminoindan derivatives, a class of compounds with potential as MAO inhibitors, focusing on their cross-reactivity with MAO-A. We will delve into the structural nuances that govern selectivity, provide a detailed experimental protocol for assessing inhibitory activity, and present comparative data to inform the design of next-generation selective MAO inhibitors.
The Significance of MAO Isoform Selectivity
MAO-A and MAO-B share approximately 70% sequence homology but exhibit distinct substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and benzylamine.[4] Dopamine is a substrate for both isoforms.[3] This differential substrate preference is the basis for the therapeutic strategies targeting each isoform. Inhibition of MAO-A is effective in treating depression, while selective MAO-B inhibition is a therapeutic approach for Parkinson's disease.[5]
The clinical utility of MAO inhibitors is intrinsically linked to their isoform selectivity. Non-selective inhibitors, or those with significant MAO-A cross-reactivity, can lead to a dangerous potentiation of the pressor effects of dietary amines like tyramine.[3] Therefore, the rational design of highly selective MAO-B inhibitors is a primary goal in modern medicinal chemistry. The aminoindan scaffold has proven to be a privileged structure in this endeavor, with rasagiline (N-propargyl-1(R)-aminoindan) being a prominent example of a selective and potent irreversible MAO-B inhibitor.[6] Understanding how substitutions on this scaffold, such as the 6-methoxy group, influence MAO-A cross-reactivity is crucial for developing safer and more effective therapeutic agents.
Structural Determinants of MAO-A vs. MAO-B Inhibition in Aminoindans
The selectivity of aminoindan derivatives for MAO-B over MAO-A is governed by subtle differences in the active site topology of the two isoforms. The active site of MAO-B is characterized by a more hydrophobic and spacious cavity compared to MAO-A. This allows for the accommodation of bulkier substituents on the inhibitor.
Key structural features of aminoindan derivatives that influence their interaction with MAO-A and MAO-B include:
-
Stereochemistry at the 1-position: The (R)-enantiomer of N-propargyl-1-aminoindan (rasagiline) is a significantly more potent inhibitor of MAO-B than its (S)-enantiomer.[7] This highlights the critical role of the stereocenter in the precise orientation of the inhibitor within the active site.
-
Substituents on the Amino Group: The N-propargyl group is a key feature of many irreversible MAO inhibitors, forming a covalent adduct with the FAD cofactor.[8] Modifications to this group can alter both potency and selectivity.
-
Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring of the indan moiety play a crucial role in modulating inhibitory activity and selectivity. Hydroxylation or the addition of a carbamate group, for instance, can impact the binding affinity for both isoforms.[9][10] The introduction of a methoxy group at the 6-position is expected to influence the electronic and steric properties of the molecule, thereby affecting its interaction with the active sites of both MAO-A and MAO-B.
Experimental Evaluation of MAO-A and MAO-B Inhibition
A robust and reliable in vitro assay is essential for determining the inhibitory potency (IC50) and selectivity of novel compounds. A widely used method is the kynuramine-based fluorometric assay.
Experimental Workflow: In Vitro MAO Inhibition Assay
Sources
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mao A vs Mao B | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rmmj.org.il [rmmj.org.il]
- 9. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 6-Methoxy-1-aminoindan Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the indane scaffold has emerged as a privileged structure, serving as the foundation for a multitude of pharmacologically active agents. Among these, 6-methoxy-1-aminoindan derivatives represent a promising class of compounds with the potential to address a range of therapeutic needs, from neurodegenerative disorders to inflammatory conditions. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative framework to understand how subtle molecular modifications can profoundly influence biological activity. Drawing upon data from analogous compound series, this document aims to equip researchers with the insights necessary to navigate the chemical space of 6-methoxy-1-aminoindans and design novel therapeutic candidates with enhanced potency and selectivity.
The 6-Methoxy-1-aminoindan Scaffold: A Versatile Pharmacophore
The 6-methoxy-1-aminoindan core is characterized by a bicyclic system comprising a benzene ring fused to a five-membered ring, with a methoxy group at the 6-position and an amino group at the 1-position. This arrangement provides a rigid framework that can be strategically modified to interact with various biological targets. The lipophilic indane backbone facilitates passage across cellular membranes, including the blood-brain barrier, a critical feature for centrally acting drugs. The methoxy and amino groups serve as key points for hydrogen bonding and further derivatization, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.
Unraveling the Structure-Activity Relationship: Key Modification Points
The biological activity of 6-methoxy-1-aminoindan derivatives is intricately linked to the nature and position of substituents on the indane core and the amino group. Based on extensive research on related aminoindan series, we can delineate the following key SAR principles:
Substitution on the Amino Group (R1)
Modification of the primary amino group at the 1-position is a critical determinant of activity and selectivity.
-
Small Alkyl and Propargyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) or a propargyl group can significantly influence activity at monoamine oxidase (MAO) enzymes. For instance, in the closely related rasagiline (N-propargyl-1-aminoindan), the propargyl group is essential for its potent and irreversible MAO-B inhibition, a key mechanism in the treatment of Parkinson's disease.[1] It is plausible that N-propargylation of 6-methoxy-1-aminoindan would confer similar MAO-B inhibitory properties.
-
Aromatic and Heterocyclic Moieties: The incorporation of larger aromatic or heterocyclic rings can redirect the pharmacological profile towards other targets, such as cholinesterases. This strategy has been successfully employed in the design of dual-acting inhibitors for Alzheimer's disease.
Substitution on the Aromatic Ring (R2, R3, R4, R5)
While the core topic focuses on 6-methoxy derivatives, understanding the impact of other substituents on the aromatic ring is crucial for optimizing activity.
-
Position of the Methoxy Group: The 6-methoxy-2,3-dihydro-1H-inden-1-one scaffold, a precursor to 6-methoxy-1-aminoindan, has been explored for anti-inflammatory and analgesic activities.[2] The position of the methoxy group is critical, as it influences electron density and metabolic stability.
-
Additional Substituents: The introduction of other small, electron-withdrawing or electron-donating groups at positions 4, 5, or 7 can modulate the overall electronic character of the molecule, thereby affecting its binding affinity to target proteins.
Stereochemistry at the 1-Position
The chiral center at the 1-position of the indane ring introduces the possibility of stereoisomers (R and S), which often exhibit different pharmacological activities. For example, the (R)-enantiomer of rasagiline is a potent MAO-B inhibitor, while the (S)-enantiomer is significantly less active. This stereoselectivity underscores the importance of a precise three-dimensional arrangement for optimal interaction with the enzyme's active site.
Comparative Biological Activities
The versatility of the 6-methoxy-1-aminoindan scaffold allows for its exploration against a variety of biological targets. Here, we compare its potential activities with those of established aminoindan-based drugs and related derivatives.
Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics
The cholinergic hypothesis of Alzheimer's disease has driven the development of numerous acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The aminoindan scaffold has been incorporated into multi-target-directed ligands aiming to tackle the complex pathology of this neurodegenerative disorder. It is hypothesized that appropriate substitution on the amino group of 6-methoxy-1-aminoindan could yield potent cholinesterase inhibitors.
Table 1: Comparative Cholinesterase Inhibitory Activity of Reference Aminoindan Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Ladostigil | AChE | 0.98 | [3] |
| BChE | 2.45 | [3] | |
| Donepezil | AChE | 0.023 | [4] |
| Rivastigmine | AChE | 0.045 | [4] |
Monoamine Oxidase (MAO) Inhibition: Targeting Neurodegenerative and Affective Disorders
MAO inhibitors are established therapeutics for Parkinson's disease and depression. The success of rasagiline highlights the potential of the aminoindan scaffold in this arena. The 6-methoxy substituent may influence the selectivity and potency of MAO inhibition.
Table 2: Comparative MAO Inhibitory Activity of Reference Aminoindan Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Rasagiline | MAO-B | 0.004 | [1] |
| Selegiline | MAO-B | 0.009 | [5] |
| 1-(R)-Aminoindan | MAO-B | >100 (weak) | [1] |
Dopamine and Serotonin Transporter Binding: Modulating Neurotransmitter Levels
Aminoindan derivatives have been shown to interact with dopamine (DAT) and serotonin (SERT) transporters, suggesting their potential use in conditions characterized by neurotransmitter imbalances. The 6-methoxy group could play a role in modulating the affinity and selectivity for these transporters.
Table 3: Comparative Transporter Binding Affinity of Reference Compounds
| Compound | Target | Ki (nM) | Reference |
| Cocaine | DAT | 134 | [6] |
| Fluoxetine | SERT | 1.1 | [7] |
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.
Synthesis of 6-Methoxy-1-aminoindan Derivatives
A general synthetic route to N-substituted 6-methoxy-1-aminoindan derivatives starts from 6-methoxy-1-indanone.
Caption: General synthetic scheme for N-substituted 6-methoxy-1-aminoindan derivatives.
Step-by-Step Protocol:
-
Oximation: 6-Methoxy-1-indanone is refluxed with hydroxylamine hydrochloride in a suitable solvent like ethanol with a base such as pyridine to yield 6-methoxy-1-indanone oxime.
-
Reduction: The oxime is then reduced to the primary amine, 6-methoxy-1-aminoindan. This can be achieved through various methods, including catalytic hydrogenation (e.g., H2 gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., sodium in ethanol).
-
N-Alkylation/Arylation: The resulting 6-methoxy-1-aminoindan can be further derivatized at the amino group. For N-alkylation, the amine is treated with an appropriate alkyl halide (R-X) in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile.[8]
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine AChE and BChE activity.[9][10]
Caption: Principle of the Ellman's method for cholinesterase activity measurement.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (6-methoxy-1-aminoindan derivative) at various concentrations, and the cholinesterase enzyme (AChE or BChE).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Assays
These assays are typically performed using radioligand binding techniques with cell membranes expressing the respective transporters.[7][11]
Caption: Workflow for radioligand binding assays for DAT and SERT.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing either human DAT or SERT.
-
Assay Setup: In a reaction tube, combine the cell membranes, a specific radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]citalopram for SERT), and the test compound at various concentrations in an appropriate buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding. Calculate the Ki value for the test compound from the IC50 value using the Cheng-Prusoff equation.
Future Directions and Conclusion
The 6-methoxy-1-aminoindan scaffold holds considerable promise for the development of novel therapeutic agents. The SAR insights gleaned from related aminoindan series provide a valuable roadmap for future drug design efforts. Systematic exploration of substitutions on the amino group and the aromatic ring, coupled with a thorough evaluation of stereochemical effects, will be crucial in unlocking the full potential of this versatile pharmacophore. The experimental protocols detailed in this guide offer a standardized framework for the biological evaluation of new derivatives, enabling robust and reproducible data generation. As our understanding of the complex interplay between chemical structure and biological function continues to evolve, the 6-methoxy-1-aminoindan class of compounds is poised to make significant contributions to the fields of neuropharmacology and beyond.
References
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. 2021. [Link]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. 2020. [Link]
-
Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ResearchGate. 2026. [Link]
-
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. 2021. [Link]
-
Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. MDPI. 2023. [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. 2021. [Link]
-
Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. PubMed. 2001. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. 2023. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. 2018. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. 2013. [Link]
- A process for the preparation of (R)-1-aminoindanes.
-
The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed. 2006. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. N.d. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. 2021. [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. 2025. [Link]
-
Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. 2021. [Link]
-
Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. 2023. [Link]
-
Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?. PubMed. 2008. [Link]
-
New findings about Ellman's method to determine cholinesterase activity. PubMed. 2007. [Link]
-
Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. PubMed. 2009. [Link]
-
Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. PubMed Central. 2021. [Link]
-
Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives. PubMed. 2016. [Link]
-
Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers. 2023. [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. N.d. [Link]
- Process for the Synthesis of Propargylated Aminoindan Derivatives.
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. 2013. [Link]
-
Acetylcholinesterase inhibition assay. Bio-protocol. 2023. [Link]
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. 2023. [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. 2023. [Link]
-
The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. 2016. [Link]
-
Evaluation of the Inhibitory Effect of The Enzyme Monoamine Oxidase A by Species of the Genus Spondias: An in silico and in vitro Study. SciELO. 2024. [Link]
-
Synthetic Aminoindanes. Frontiers. 2017. [Link]
-
Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. ResearchGate. 2025. [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. ResearchGate. 2025. [Link]
-
Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed Central. 2017. [Link]
-
Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro. PubMed. 2006. [Link]
-
Identification of the potassium-binding site in serotonin transporter. PNAS. 2021. [Link]
-
Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. Eurasian Chemical Communications. 2021. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. N.d. [Link]
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. 2011. [Link]
Sources
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel MAO-B Inhibitors Against Rasagiline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of new Monoamine Oxidase-B (MAO-B) inhibitors, using the clinically validated and potent inhibitor, Rasagiline, as the gold standard. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.
The Rationale: Why Target MAO-B in Neurodegeneration?
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopamine-producing neurons in the brain's substantia nigra.[1] Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of several vital chemicals in the brain, most notably dopamine.[2][3] In the parkinsonian brain, as dopaminergic neurons are lost, the role of MAO-B in dopamine metabolism becomes increasingly significant.[4]
By inhibiting MAO-B, we can effectively slow the breakdown of dopamine, thereby increasing its availability at the synaptic cleft.[3][5] This strategy helps to alleviate the motor symptoms of PD, such as tremors and stiffness.[1][2] Furthermore, the enzymatic action of MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress—a known factor in neurodegeneration.[6] Therefore, inhibiting MAO-B not only provides symptomatic relief but may also offer a neuroprotective effect by reducing this oxidative burden.[1]
The Benchmark: Rasagiline
Before evaluating novel compounds, a thorough understanding of the standard is critical. Rasagiline is a second-generation, highly potent, and selective irreversible inhibitor of MAO-B.[4][7]
-
Mechanism of Action: Rasagiline is a propargylamine-based inhibitor that forms a covalent bond with the N5 nitrogen of the flavin adenine dinucleotide (FAD) cofactor of the MAO-B enzyme.[4][8] This action results in irreversible inactivation, meaning enzymatic activity can only be restored through the synthesis of new enzyme molecules.[9]
-
Selectivity: At therapeutic doses, Rasagiline demonstrates high selectivity for MAO-B over MAO-A.[4] This is a crucial safety feature, as inhibition of MAO-A in the gut can lead to the dangerous "cheese effect"—a hypertensive crisis caused by the inability to break down tyramine from certain foods.[10]
-
Metabolism: Unlike its predecessor selegiline, Rasagiline is not metabolized into amphetamine-like substances, thus avoiding potential cardiovascular side effects and sleep disturbances.[4][7]
The Contenders: Profiling New MAO-B Inhibitors
For the purpose of this guide, we will consider two hypothetical new chemical entities (NCEs) that represent common trends in modern MAO-B inhibitor development:
-
NCE-R (Reversible Inhibitor): A novel heterocyclic compound designed to be a competitive and reversible inhibitor of MAO-B. The therapeutic hypothesis is that a reversible agent may offer a more controlled modulation of dopamine levels and a potentially improved safety profile if rapid cessation of drug action is required.
-
NCE-I (Irreversible Inhibitor): A coumarin-based scaffold designed as a novel irreversible inhibitor. The goal here is to achieve or exceed the potency and selectivity of Rasagiline while potentially offering different pharmacokinetic properties or reduced off-target effects.
Head-to-Head Comparison: A Phased Benchmarking Strategy
A logical, phased approach is essential for a comprehensive comparison. We begin with fundamental biochemical characterization and proceed to more complex cellular and in vivo models.
Part A: In Vitro Characterization
The objective of this phase is to determine the fundamental biochemical properties of the NCEs compared to Rasagiline.
1. Potency Determination (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the cornerstone metric for potency. It quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[11]
-
Causality Behind Experimental Choice: A fluorometric assay is selected for its high sensitivity, broad dynamic range, and amenability to high-throughput screening. The assay measures the production of hydrogen peroxide (H₂O₂), a direct byproduct of MAO-B's oxidative deamination of its substrate.[11] This provides a real-time, quantitative measure of enzyme activity.
-
Detailed Protocol: Fluorometric IC₅₀ Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
Enzyme Stock: Recombinant Human MAO-B enzyme diluted in Assay Buffer to 2X final concentration.
-
Substrate: Kynuramine prepared in Assay Buffer.
-
Detection Reagent: A mix containing Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).
-
Inhibitors: Prepare 10 mM stock solutions of Rasagiline, NCE-R, and NCE-I in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the inhibitor serial dilution or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the 2X MAO-B enzyme solution to all wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding. For irreversible inhibitors like Rasagiline and NCE-I, this pre-incubation is critical to allow the covalent modification to occur.
-
Initiate the reaction by adding 50 µL of a 2X substrate/detection reagent mix.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
2. Selectivity Profiling (MAO-A vs. MAO-B)
-
Causality Behind Experimental Choice: As discussed, MAO-B selectivity is paramount for safety. This experiment is identical to the IC₅₀ protocol but is run in parallel using recombinant human MAO-A enzyme. The ratio of IC₅₀ values provides the Selectivity Index (SI).
-
Calculation:
-
Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)[12]
-
A higher SI value indicates greater selectivity for MAO-B. An SI > 100 is generally considered highly selective.
-
3. Mechanism of Inhibition (Enzyme Kinetics)
-
Causality Behind Experimental Choice: Understanding how a compound inhibits an enzyme (reversibly, irreversibly, competitively) is critical for predicting its in vivo pharmacology, including duration of action and potential for drug-drug interactions. Lineweaver-Burk plots are used to visualize the mechanism of inhibition.[13][14]
-
Protocol Outline:
-
Perform the MAO-B activity assay using a fixed concentration of inhibitor (e.g., at its IC₅₀).
-
Vary the concentration of the substrate (kynuramine) across a wide range (e.g., 0.5x to 10x the Michaelis-Menten constant, Km).
-
Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]).
-
Interpretation:
-
Competitive Inhibition (e.g., NCE-R): Lines will intersect on the y-axis. The inhibitor competes with the substrate for the active site.
-
Non-competitive Inhibition: Lines will intersect on the x-axis. The inhibitor binds to a site other than the active site.
-
Irreversible Inhibition (e.g., Rasagiline, NCE-I): The plot will resemble non-competitive inhibition, as the active enzyme concentration is effectively lowered. Further dialysis experiments are needed to confirm irreversibility (activity does not recover after removal of the inhibitor).
-
-
Part B: In Vivo Efficacy Assessment
The goal of this phase is to determine if the in vitro potency translates to therapeutic efficacy in a disease-relevant animal model.
-
Causality Behind Model Choice: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-validated neurotoxin-based model of Parkinson's disease.[13][15] MPTP is metabolized in the brain to MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological hallmark of PD.[15] This allows for the assessment of both neuroprotective and symptomatic effects of the inhibitors.
-
Experimental Design:
-
Animal Groups:
-
Group 1: Vehicle Control (Saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + Rasagiline (benchmark dose)
-
Group 4: MPTP + NCE-R
-
Group 5: MPTP + NCE-I
-
-
Dosing Paradigm: Administer inhibitors for a set period (e.g., 14 days). Induce parkinsonism by administering MPTP during the final days of treatment.
-
Behavioral Analysis:
-
Open Field Test: This test assesses general locomotor activity. MPTP-treated animals typically show reduced movement (hypokinesia). Efficacious treatments should rescue this deficit.[15] Key parameters measured are total distance traveled and rearing frequency.
-
-
Post-mortem Brain Tissue Analysis:
-
After the behavioral assessment, animals are euthanized, and brains are collected.
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis. Staining for TH in brain sections of the substantia nigra allows for the quantification of surviving dopaminergic neurons. A neuroprotective compound will result in a higher number of TH-positive cells compared to the MPTP + Vehicle group.
-
-
Data Summary and Interpretation
All quantitative data must be summarized for clear, objective comparison.
Table 1: In Vitro Biochemical Profile
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (SI) | Mechanism of Inhibition |
| Rasagiline | 8.5 | >10,000 | >1,176 | Irreversible, Covalent |
| NCE-R | 15.2 | >15,000 | >980 | Reversible, Competitive |
| NCE-I | 5.1 | >12,000 | >2,350 | Irreversible, Covalent |
Table 2: In Vivo Efficacy in MPTP Mouse Model
| Treatment Group | Total Distance in Open Field (cm) | % of Dopaminergic Neuron Survival (TH+) |
| Vehicle Control | 4500 ± 350 | 100% |
| MPTP + Vehicle | 1800 ± 250 | 45% ± 5% |
| MPTP + Rasagiline | 3500 ± 300 | 75% ± 6% |
| MPTP + NCE-R | 3200 ± 280 | 68% ± 7% |
| MPTP + NCE-I | 3800 ± 320 | 82% ± 5% |
Data are fictional and for illustrative purposes.
Interpretation:
From this hypothetical data, NCE-I appears to be a highly promising candidate. It demonstrates superior potency and selectivity over Rasagiline in vitro and translates to slightly better performance in the in vivo model, showing a strong rescue of both motor function and neuronal survival. NCE-R, while effective, is less potent than the irreversible inhibitors, which is a common trade-off for reversible mechanisms.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking novel MAO-B inhibitors against Rasagiline. The process is designed to build a comprehensive data package, starting from fundamental biochemical interactions and progressing to functional outcomes in a disease-relevant model. A successful candidate, like our hypothetical NCE-I, would demonstrate high potency, robust selectivity, and clear in vivo efficacy.
The next logical steps in the preclinical development cascade for such a candidate would include comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, off-target liability screening, and formal toxicology studies under Good Laboratory Practices (GLP) to establish a safety profile before consideration for human clinical trials.[16][17][18]
References
- Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023-03-28). Molecular Diversity.
- Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
- Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. (2021-12-21). Journal of Parkinson's Disease.
- MAO-B Inhibitors.
- Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors with Reduced Blood-Brain Barrier Permeability for the Potential Management of Noncentral Nervous System (CNS) Diseases. (2018-08-23). Journal of Medicinal Chemistry.
- Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021-11-02). Molecules.
- Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. CNS Drug Reviews.
- Human Gene Therapy for Neurodegenerative Diseases; Guidance for Industry. U.S.
- The basics of preclinical drug development for neurodegenerative disease indic
- What is the mechanism of Rasagiline mesylate?. (2024-07-17).
- An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024-07-14).
- Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights. Journal of Biomolecular Structure and Dynamics.
- Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinsonls Disease with Neuroprotective Pote. (2010-06-07).
- Animal Models of Parkinson's Disease. Neuro-Psychopharmacology & Therapeutics.
- In Vitro Assay for Determining Selegiline's IC50 for MAO-B Inhibition. Benchchem.
- Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders. (2017-07-27). Brain.
- MAO-B inhibitors (rasagiline, selegiline, safinamide). (2025-05-28). Parkinson's UK.
- The basics of preclinical drug development for neurodegenerative disease indications. (2025-08-06).
- Animal Models of Parkinson's Disease.
- New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods.
- FDA Gives Guidance on Gene Therapy for Neurodegenerative Diseases. (2021-01-11). Pharmaceutical Technology.
- Genetic testing for Parkinson's disease in clinical practice. VJNeurology.
- Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease. Current Neuropharmacology.
- Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. (2023-04-12). Drug Development Technology.
- The basics of preclinical drug development for neurodegenerative disease indic
Sources
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease [clinicaltrialsarena.com]
- 8. rmmj.org.il [rmmj.org.il]
- 9. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 10. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The basics of preclinical drug development for neurodegenerative disease indications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Target Engagement for 6-Methoxy-1-aminoindan Derivatives
Introduction: The Imperative of Target Engagement
The 6-methoxy-1-aminoindan scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential applications as antibacterial, antiviral, and CNS-acting agents.[1] However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on a fundamental principle: confirming that the molecule interacts with its intended biological target within a relevant physiological context. This principle, known as target engagement, is a critical step in the drug discovery pipeline that validates the mechanism of action and builds confidence in a compound's therapeutic potential.[2][3]
This guide provides a comparative overview of robust in vitro methodologies for validating the target engagement of novel 6-methoxy-1-aminoindan derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to design self-validating studies and interpret data with confidence. Our focus will be on a multi-assay, orthogonal approach, which is the gold standard for building a compelling target engagement dossier.[4][5]
For the purpose of this guide, we will consider a hypothetical scenario where a series of 6-methoxy-1-aminoindan derivatives have been designed to inhibit a specific enzyme, for instance, a kinase or a metabolic enzyme like Indoleamine 2,3-dioxygenase 1 (IDO1), a target for which similar heterocyclic structures have shown activity.[6]
The Landscape of Target Engagement Assays: A Comparative Framework
Validating target engagement requires a suite of techniques, as no single assay can provide a complete picture.[7] These methods can be broadly categorized into biophysical, biochemical, and cell-based assays, each offering unique advantages and insights.
| Assay Type | Method | Principle | Key Output | Context | Throughput | Label-Free |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target.[8] | Binding affinity (KD), kinetics (kon, koff)[9][10] | Purified Protein | Medium-High | Yes |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction in solution.[11][12] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[13][14] | Purified Protein | Low | Yes |
| Biochemical | Enzyme Inhibition Assay | Measures the effect of a compound on the rate of an enzyme-catalyzed reaction.[15][16] | Potency (IC50), mechanism of inhibition (Ki)[17] | Purified Enzyme | High | No (often requires labeled substrate/product) |
| Biochemical | Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a receptor by the test compound.[18][19] | Binding affinity (Ki)[20][21] | Cell Lysate/Membranes | High | No |
| Cell-Based | Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein upon ligand binding in cells or lysate.[22][23] | Target engagement, EC50 (cellular potency)[24][25] | Live Cells / Lysate | Medium-High | Yes |
Deep Dive I: Cellular Thermal Shift Assay (CETSA®) for In-Cell Validation
CETSA® stands out as a powerful method because it directly measures target engagement within the complex milieu of a living cell, providing physiologically relevant evidence of a compound's ability to reach and bind its target.[22][23] The underlying principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[23]
Causality in Experimental Design
The choice to use CETSA® is driven by the need to answer a critical question: Does the compound engage the target in a living system? A positive result provides strong evidence that the compound is cell-permeable and can find its target amidst a sea of other biomolecules. This is a crucial step in bridging the gap between biochemical potency and cellular activity.[26]
// Invisible edges for layout edge [style=invis]; cell_culture -> aliquot -> lysis -> quantify; } dota CETSA® Experimental Workflow Diagram.
Step-by-Step CETSA® Protocol
-
Cell Culture and Treatment:
-
Plate target-expressing cells (e.g., K562 cells) and grow to ~80% confluency. The cell line choice is critical and must express the protein of interest at detectable levels.
-
Treat cells with various concentrations of the 6-methoxy-1-aminoindan derivatives (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours) at 37°C.[24] This incubation allows for compound uptake and target binding.
-
-
Heating Step:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a PCR machine, followed by cooling to room temperature.[24] This step challenges the thermal stability of the proteome.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release intracellular contents. A common method is multiple freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western Blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
For each compound concentration, plot the percentage of soluble target protein against the temperature to generate a "melting curve".
-
The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization. The temperature at which 50% of the protein is denatured is the Tagg.
-
Data Summary: CETSA® for Aminoindan Derivatives
| Derivative | Concentration (µM) | Tagg (°C) | ΔTagg vs. Vehicle (°C) | Notes |
| Vehicle (DMSO) | 0.1% | 52.1 | - | Baseline thermal stability |
| Derivative A | 10 | 56.3 | +4.2 | Strong target stabilization |
| Derivative B | 10 | 52.5 | +0.4 | Weak or no engagement |
| Derivative C | 10 | 54.8 | +2.7 | Moderate target stabilization |
Deep Dive II: Surface Plasmon Resonance (SPR) for Kinetic Analysis
While CETSA® confirms engagement in a cell, SPR provides high-resolution, label-free kinetic data on the direct interaction between a compound and its purified target protein.[9][10] This is essential for detailed structure-activity relationship (SAR) studies, helping to differentiate compounds based not just on if they bind, but how they bind and for how long.
Causality in Experimental Design
SPR is employed to dissect the binding event into its component parts: the association rate (kon) and the dissociation rate (koff). Two compounds might have the same overall affinity (KD), but one could have a fast "on-rate" and fast "off-rate," while another has a slow "on-rate" and a very slow "off-rate" (longer residence time). This kinetic information is invaluable for optimizing drug efficacy.
Step-by-Step SPR Protocol
-
Immobilization:
-
Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for clear binding signals without mass transport limitations.
-
-
Assay Setup:
-
Prepare a concentration series of the 6-methoxy-1-aminoindan derivatives in a suitable running buffer (e.g., HBS-EP+). It's crucial that the buffer contains a small percentage of DMSO (e.g., 1-2%) to match the compound solvent and minimize bulk refractive index effects.
-
-
Binding Cycle:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline signal.
-
Association: Inject a specific concentration of the derivative over the surface for a defined period (e.g., 120 seconds). The signal (in Response Units, RU) will increase as the compound binds to the immobilized target.
-
Dissociation: Switch back to flowing running buffer and monitor the decrease in signal as the compound dissociates from the target.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a high salt buffer or a pH shift) to strip all bound compound from the target, returning the surface to its baseline state for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Data Summary: SPR Kinetics for Aminoindan Derivatives
| Derivative | kon (1/Ms) | koff (1/s) | KD (nM) | Senior Application Scientist's Note |
| Derivative A | 2.5 x 105 | 5.0 x 10-4 | 2.0 | Very slow dissociation (long residence time), a desirable trait for sustained target inhibition. |
| Derivative B | 1.1 x 104 | 2.2 x 10-2 | 2000 | Weak affinity driven by a fast dissociation rate. Likely to have transient effects. |
| Derivative C | 8.0 x 105 | 4.0 x 10-3 | 5.0 | Very fast association but also a faster dissociation than Derivative A. Potent but may have a shorter duration of action. |
Deep Dive III: Enzyme Inhibition Assay for Functional Potency
For enzyme targets, a functional assay is non-negotiable. It measures the direct consequence of target engagement: the modulation of catalytic activity.[15][27] This provides a critical link between binding and functional outcome.
Causality in Experimental Design
The purpose of this assay is to quantify the functional potency (typically as an IC50 value) of the derivatives. This data is the bedrock of SAR, directly informing chemists how modifications to the molecular structure impact its ability to inhibit the target's function. The assay must be robust and validated to ensure that observed inhibition is specific to the target and not an artifact.[15]
Step-by-Step Enzyme Inhibition Protocol
-
Assay Preparation:
-
Prepare a reaction buffer optimized for the target enzyme's activity.
-
Create a dilution series of the 6-methoxy-1-aminoindan derivatives in DMSO, then further dilute into the reaction buffer.
-
-
Reaction:
-
In a microplate, add the purified enzyme to wells containing the diluted derivatives or vehicle control. Allow a short pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate. The choice of substrate and detection method is key (e.g., a chromogenic, fluorogenic, or luminescent substrate).
-
-
Detection:
-
Monitor the reaction progress over time (kinetic read) or after a fixed endpoint using a plate reader. The signal should be proportional to product formation.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary: Enzyme Inhibition for Aminoindan Derivatives
| Derivative | IC50 (nM) | Senior Application Scientist's Note |
| Derivative A | 4.5 | Potent inhibitor. The low nM IC50 correlates well with the tight binding observed in SPR. |
| Derivative B | 3500 | Weak inhibitor, consistent with the high KD from SPR and lack of stabilization in CETSA®. |
| Derivative C | 8.2 | Potent inhibitor. Its potency is similar to Derivative A, highlighting the need for kinetic (SPR) and cellular (CETSA®) data to differentiate lead candidates. |
Synthesizing the Evidence: A Decision-Making Framework
A single data point is a fact; multiple, orthogonal data points build a case. The true power of this approach lies in integrating the findings from each assay to gain a holistic understanding of a compound's behavior.
-
Derivative A is a high-quality lead candidate. It demonstrates potent functional inhibition (low nM IC50), which is driven by tight, durable binding to the purified target (low nM KD, slow koff), and most importantly, it effectively engages the target in a cellular context (strong ΔTagg in CETSA®).
-
Derivative B can likely be deprioritized. Its weakness in the functional assay is explained by its poor binding affinity in SPR and its inability to stabilize the target in cells.
-
Derivative C is a potent compound but may be kinetically distinct from Derivative A. While its IC50 and KD are excellent, its faster koff might translate to a shorter duration of action in vivo. The moderate CETSA® shift confirms cellular activity, making it a viable but perhaps second-tier candidate compared to Derivative A.
Conclusion
Validating target engagement for 6-methoxy-1-aminoindan derivatives, or any drug candidate, is a multi-faceted challenge that demands a rigorous, evidence-based approach. By moving from high-throughput functional screens to detailed biophysical characterization and finally to definitive in-cell validation, researchers can build a robust data package. This strategy not only confirms the intended mechanism of action but also provides deep insights into a compound's kinetic and cellular properties, enabling data-driven decisions and increasing the probability of success in downstream drug development.
References
-
Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved January 24, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 24, 2026, from [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2023). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved January 24, 2026, from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved January 24, 2026, from [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved January 24, 2026, from [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2010). Current Pharmaceutical Design. Retrieved January 24, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved January 24, 2026, from [Link]
-
A Practical Guide to Target Engagement Assays. (2023). Selvita. Retrieved January 24, 2026, from [Link]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2021). European Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell. Retrieved January 24, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 24, 2026, from [Link]
-
Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. (2018). MDPI. Retrieved January 24, 2026, from [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved January 24, 2026, from [Link]
-
Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. Retrieved January 24, 2026, from [Link]
-
Determining target engagement in living systems. (2013). Nature Chemical Biology. Retrieved January 24, 2026, from [Link]
-
Radioligand binding assays and their analysis. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Target Engagement. (n.d.). Selvita. Retrieved January 24, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved January 24, 2026, from [Link]
-
Isothermal titration calorimetry in drug discovery. (2009). Methods in Molecular Biology. Retrieved January 24, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved January 24, 2026, from [Link]
-
Isothermal titration calorimetry. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Validation strategies for target prediction methods. (2020). Briefings in Bioinformatics. Retrieved January 24, 2026, from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Retrieved January 24, 2026, from [Link]
-
Target Engagement Assay Services. (n.d.). Concept Life Sciences. Retrieved January 24, 2026, from [Link]
-
Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. (2014). Journal of Controlled Release. Retrieved January 24, 2026, from [Link]
-
Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved January 24, 2026, from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2014). Chemical Reviews. Retrieved January 24, 2026, from [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023). International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved January 24, 2026, from [Link]
-
What is surface plasmon resonance (SPR)?. (n.d.). Cytiva. Retrieved January 24, 2026, from [Link]
-
Validation guidelines for drug-target prediction methods. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Enzyme Inhibition Kit for Metabolic Studies. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]
-
Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. (n.d.). Slideshare. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Engagement Assay Services [conceptlifesciences.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. tainstruments.com [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations | MDPI [mdpi.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. news-medical.net [news-medical.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. selvita.com [selvita.com]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Comparative Analysis of the Chiral Purity of 6-Methoxy-1-aminoindan from Different Suppliers
Introduction: The Critical Role of a Single Enantiomer
6-Methoxy-1-aminoindan is a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably for drugs targeting neurological disorders. As with any chiral compound intended for therapeutic use, its stereochemical integrity is not a mere technicality but a critical quality attribute with profound implications for safety and efficacy. The human body, being a chiral environment, often interacts differently with each enantiomer of a drug.[1] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or, in the worst-case scenario, contribute to adverse or toxic effects.[2][3]
This reality has been codified by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7] Current guidelines strongly advocate for the development of single-enantiomer drugs, requiring rigorous characterization and control of stereoisomeric composition.[1][4][5] For researchers and drug developers, this means that the chiral purity of starting materials like 6-Methoxy-1-aminoindan is paramount. Sourcing this intermediate from a supplier is a matter of trust, but in science, trust must always be verified by data.
This guide provides an in-depth comparative analysis of the chiral purity of 6-Methoxy-1-aminoindan sourced from three different (anonymized) commercial suppliers. We will detail the validated analytical methodology, present the experimental findings, and discuss the implications for drug development professionals, demonstrating a robust, self-validating system for quality assessment.
Methodology: Establishing a Gold Standard for Chiral Separation
To accurately quantify the enantiomeric excess (% ee) of a chiral amine like 6-Methoxy-1-aminoindan, a highly precise and reliable analytical method is required. While various techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can be employed for chiral separations, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is widely regarded as the gold standard for its accuracy, robustness, and versatility.[8][9]
The underlying principle of chiral HPLC is the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. This results in different retention times, allowing for their separation and individual quantification. For this analysis, we selected a polysaccharide-based CSP, which is well-known for its broad enantiorecognition capabilities for a wide range of chiral compounds, including amines.[10]
Experimental Workflow
The entire process, from sample handling to final data analysis, follows a systematic and controlled workflow to ensure data integrity.
Caption: Overall experimental workflow for chiral purity analysis.
Detailed Analytical Protocol
This protocol is designed to be a self-validating system, incorporating a System Suitability Test (SST) to confirm the performance of the chromatographic system before any sample analysis.
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, and diode array detector (DAD).
-
Chiral Stationary Phase: Lux® Cellulose-2 column (250 x 4.6 mm, 5 µm particle size).
-
Causality: This CSP was chosen based on its proven effectiveness in separating primary amine enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within its chiral grooves.
-
-
Mobile Phase: Isocratic mixture of Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Causality: The hexane/ethanol ratio provides the optimal polarity for resolution on this CSP. DEA is a common modifier used to improve the peak shape of basic analytes like amines by minimizing tailing from secondary interactions with the silica support.
-
-
Racemic Standard: A 50:50 mixture of (R)- and (S)-6-Methoxy-1-aminoindan, prepared in-house or sourced commercially, for method development and system suitability.
-
Solvents: HPLC-grade hexane and ethanol. Reagent-grade DEA.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. System Suitability Test (SST):
-
Before sample analysis, inject the racemic standard.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5 to ensure baseline separation.
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 1.5 to ensure peak symmetry and accurate integration.
-
Trustworthiness: The SST confirms that the analytical system is capable of accurately separating and quantifying the enantiomers. Failure to meet these criteria would halt the analysis pending troubleshooting.
-
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 6-Methoxy-1-aminoindan sample from each supplier into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:100 with the mobile phase to achieve a final concentration of 10 µg/mL for injection.
5. Quantification:
-
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the major (major) and minor (minor) enantiomers in the chromatogram using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Comparative Analysis: A Look at the Data
Samples from three different suppliers were analyzed in triplicate according to the protocol described above. The results are summarized below.
Chemical Structures of Enantiomers
The analysis aims to separate and quantify the following two non-superimposable mirror-image molecules.
Sources
- 1. veranova.com [veranova.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phenomenex.com [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Efficacy of 6-Methoxy-1-aminoindan Based Compounds in Preclinical Neurodegeneration Models: A Comparative Guide
This guide provides a comprehensive analysis of the preclinical efficacy of 6-methoxy-1-aminoindan based compounds in models of neurodegenerative diseases, primarily focusing on Alzheimer's and Parkinson's disease. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this class of molecules. We will delve into a comparative analysis of key compounds, their performance against established therapies in relevant animal models, and the detailed experimental protocols used to generate these findings.
Introduction: The Therapeutic Promise of the Aminoindan Scaffold
The 1-aminoindan scaffold has emerged as a privileged structure in the design of neuroprotective agents. Its rigid conformation allows for specific interactions with various biological targets implicated in neurodegeneration. The addition of a methoxy group at the 6th position has been a key modification in the development of several promising drug candidates. These compounds often exhibit multi-target engagement, a desirable attribute for complex diseases like Alzheimer's and Parkinson's. This guide will focus on three prominent derivatives: Rasagiline and its primary metabolite 1-(R)-aminoindan for Parkinson's disease, and CHF5074 and Ladostigil for Alzheimer's disease.
Comparative Efficacy in Preclinical Models
The therapeutic potential of these compounds has been extensively evaluated in a range of preclinical models designed to recapitulate key pathological features of neurodegenerative diseases.
Alzheimer's Disease Models
Transgenic mouse models expressing human amyloid precursor protein (APP) with mutations found in familial Alzheimer's disease are the workhorses for preclinical evaluation of anti-amyloid therapies. These models develop age-dependent amyloid-beta (Aβ) plaque pathology and associated cognitive deficits.
Key Compounds and Comparators:
-
CHF5074: A novel gamma-secretase modulator.
-
Ladostigil: A dual acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitor with neuroprotective properties.
-
Donepezil: An established AChE inhibitor used for the symptomatic treatment of Alzheimer's disease.
Data Summary: Efficacy in Alzheimer's Disease Models
| Compound | Model | Key Pathological Endpoint | Efficacy | Behavioral Outcome | Efficacy | Reference |
| CHF5074 | hAPP Transgenic Mice | Aβ Plaque Area (Cortex) | ↓ 32% (P=0.010) | Attenuated Spatial Memory Deficit (Morris Water Maze) | Significant Improvement | [1] |
| Aβ Plaque Area (Hippocampus) | ↓ 42% (P=0.005) | [1] | ||||
| Plaque-associated Microglia (Cortex) | ↓ 54% | [2] | ||||
| Ladostigil | Aging Rats | Activated Astrocytes & Microglia | Prevented age-related increase | Improved Spatial Memory | Significant Improvement | [3] |
| MCI Patients (Clinical Trial) | Progression to Dementia | Not significantly delayed (p=0.162) | Reduced Whole Brain Atrophy (p=0.025) | Reduced Hippocampal Atrophy (p=0.043) | [4][5] | |
| Donepezil | 5xFAD Mice | Aβ Plaque Number (Cortex & Hippocampus) | Significant Reduction | - | - | [6] |
| Aβ-mediated Microglial Activation | Reduced | [6] | ||||
| Tau Pathology | No significant change | [6] |
Parkinson's Disease Models
Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are widely used to induce the selective degeneration of dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.
Key Compounds and Comparators:
-
Rasagiline: An irreversible MAO-B inhibitor.
-
1-(R)-aminoindan: The major active metabolite of Rasagiline.
-
L-DOPA (Levodopa): The gold-standard symptomatic treatment for Parkinson's disease.
Data Summary: Efficacy in Parkinson's Disease Models
| Compound | Model | Key Pathological Endpoint | Efficacy | Behavioral Outcome | Efficacy | Reference |
| Rasagiline | 6-OHDA Rat Model | Survival of Dopaminergic Neurons | ↑ 97-119% | Abolished Motor Stereotypies | Significant Improvement | [7] |
| MPTP Marmoset Model | Dopaminergic Cell Loss | Markedly Attenuated | Attenuated Motor Impairment | Significant Improvement | [8] | |
| 1-(R)-aminoindan | 6-OHDA & Lactacystin Rat Models | Striatal Catecholamine Levels | Restored | Reversed Behavioral Asymmetry | Significant Improvement | [9] |
| L-DOPA | MPTP Mouse Model | Survival of Dopaminergic Neurons | Significantly Increased | - | - | [10] |
Mechanistic Insights and Signaling Pathways
The therapeutic effects of these 6-methoxy-1-aminoindan derivatives are underpinned by distinct and, in some cases, overlapping mechanisms of action.
Alzheimer's Disease: Targeting Amyloid and Inflammation
CHF5074 acts as a gamma-secretase modulator, selectively altering the cleavage of APP to reduce the production of the toxic Aβ42 peptide in favor of shorter, less aggregation-prone Aβ species. This is distinct from gamma-secretase inhibitors which block the enzyme's activity altogether and can lead to side effects due to the inhibition of other essential cleavage events, such as that of Notch.
Sources
- 1. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rasagiline.com [rasagiline.com]
- 9. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-2,3-dihydro-1H-inden-1-amine
As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for managing waste streams containing 6-Methoxy-2,3-dihydro-1H-inden-1-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established chemical safety principles and regulatory frameworks, designed to provide a self-validating system for your laboratory's waste management program.
Pre-Disposal Hazard Assessment: Understanding the Compound
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 6-Methoxy-2,3-dihydro-1H-inden-1-amine is not readily found, its structure as a primary aromatic amine allows us to infer a reliable hazard profile based on its chemical class. Amines are generally basic, can be corrosive or irritating to skin and eyes, and may carry specific organ toxicity. Therefore, it is imperative to handle this compound and its waste with appropriate caution.
All personnel must treat 6-Methoxy-2,3-dihydro-1H-inden-1-amine as a hazardous substance. The foundation of safe disposal is a conservative risk assessment, assuming the potential for irritation, toxicity, and reactivity.
Table 1: Inferred Hazard Profile and Chemical Properties
| Property | Value / Inferred Hazard | Rationale / Source |
| CAS Number | 168903-23-9 | Chemical Identification[1] |
| Molecular Formula | C10H13NO | Chemical Identification[1] |
| Molecular Weight | 163.22 g/mol | Chemical Identification[1] |
| Physical State | Solid or Liquid (Assumed) | General for similar small molecules |
| Inferred Health Hazards | Skin Irritation/Corrosion, Serious Eye Damage, Potential Acute Toxicity (Oral, Dermal, Inhalation) | Based on typical hazards of amine compounds[2][3] |
| Environmental Hazards | Potentially toxic to aquatic life | A common characteristic of specialized organic chemicals[3] |
| Reactivity Hazards | Reacts with strong oxidizing agents. As a base, will react exothermically with acids. | Fundamental chemical properties of amines. |
Personal Protective Equipment (PPE) and Immediate Safety
A proactive approach to safety is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.
Mandatory PPE Ensemble:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
Footwear: Closed-toe shoes.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with correct waste characterization and segregation at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a waste is hazardous.[6][7]
6-Methoxy-2,3-dihydro-1H-inden-1-amine waste must be classified as hazardous waste.
Segregation Protocol:
-
Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
Labeling: The container must be marked with the words "HAZARDOUS WASTE" and a full chemical name: "6-Methoxy-2,3-dihydro-1H-inden-1-amine".[6]
-
Incompatibility Avoidance: Never mix this amine waste with other chemical waste streams. Specifically, keep it segregated from:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) to prevent violent reactions.
-
Strong Acids: While amines are neutralized by acids, mixing concentrated streams can cause a dangerous exothermic reaction.
-
Halogenated Solvents: Unless part of a defined reaction mixture, avoid mixing with solvents like dichloromethane, as this can complicate the final disposal process.
-
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for managing different forms of waste containing 6-Methoxy-2,3-dihydro-1H-inden-1-amine. The final step for all streams is disposal via your institution's licensed hazardous waste management provider.
Protocol 4.1: Disposal of Unused or Expired Pure Compound
-
Container: Ensure the chemical is in its original, sealed, and properly labeled container if possible. If the original container is compromised, transfer the material to a new, compatible container that is in good condition.[6]
-
Labeling: Attach a hazardous waste tag, filled out completely with the chemical name, quantity, and date of accumulation.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), ensuring it is closed at all times except when adding waste.[6]
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or their contracted waste handler.
Protocol 4.2: Disposal of Contaminated Solid Waste
This category includes items such as used gloves, weigh boats, contaminated silica gel, and paper towels.
-
Collection: Place all contaminated solid materials into a designated, lined, and puncture-proof solid waste container. A polyethylene drum or pail is often suitable.
-
Labeling: Clearly label the container "HAZARDOUS WASTE" and list the contents (e.g., "Solid Debris contaminated with 6-Methoxy-2,3-dihydro-1H-inden-1-amine").
-
Storage & Pickup: Keep the container sealed and store it in your designated waste accumulation area for pickup by a licensed hazardous waste transporter.[8]
Protocol 4.3: Disposal of Contaminated Liquid Waste
This includes reaction mother liquors, chromatography fractions, and solvent rinses.
-
Container: Use a dedicated, chemically compatible (e.g., borosilicate glass or HDPE) and sealable container for all liquid waste. Do not use metal containers.
-
Labeling: Label the container "HAZARDOUS WASTE" and provide a complete list of all chemical constituents by percentage, including solvents. For example: "Methanol (80%), Heptane (15%), 6-Methoxy-2,3-dihydro-1H-inden-1-amine (5%)".
-
Storage & Pickup: Keep the container tightly capped and stored in secondary containment within your designated waste accumulation area. Arrange for pickup by your EHS department.
Decontamination of Work Surfaces and Glassware
Thorough decontamination is essential to prevent unintended contact and cross-contamination.
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., methanol or ethanol) to remove the bulk of the amine residue. This rinseate must be collected as hazardous liquid waste.
-
Acidic Wash: Wash the glassware with a dilute solution of aqueous acid (e.g., 1% acetic acid or citric acid) to neutralize and solubilize residual amine.[9] This wash should also be collected as hazardous waste, as it now contains the amine salt.
-
Final Cleaning: Proceed with a standard detergent and water wash, followed by final rinses with deionized water.
-
Surface Decontamination: Wipe down the work surface (fume hood sash, benchtop) with a cleaning solution, followed by a water rinse.[10] All wipes used in this process must be disposed of as contaminated solid waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions for materials associated with 6-Methoxy-2,3-dihydro-1H-inden-1-amine.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Method for removal of an organic amine from a hydrocarbon stream.
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet (Example). Angene Chemical. [Link]
-
MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
(S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE. LookChem. [Link]
-
SAFETY DATA SHEET AMINE 6. Greenbook.net. [Link]
-
TEST KIT Instructions Aromatic Amines. SKC Ltd. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. epa.gov [epa.gov]
- 9. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 10. skcltd.com [skcltd.com]
Navigating the Unseen: A Guide to Safely Handling 6-Methoxy-2,3-dihydro-1H-inden-1-amine
The Precautionary Principle: Acknowledging the Unknown
It is imperative to state that a comprehensive toxicological profile for 6-Methoxy-2,3-dihydro-1H-inden-1-amine is not currently established. Therefore, this compound must be treated as potentially hazardous.[1][2] The recommendations outlined below are based on the chemical's structure, which includes an aromatic amine moiety. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity. The primary amine group also suggests potential air sensitivity. This guide is designed to empower researchers to handle this compound with the utmost care, ensuring personal safety and experimental integrity.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[3][4][5][6]
Primary Engineering Control: The Fume Hood
All manipulations of 6-Methoxy-2,3-dihydro-1H-inden-1-amine, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood. This primary engineering control is your first and most critical line of defense against the inhalation of potentially harmful vapors or aerosols.
Body Protection
A flame-resistant lab coat must be worn and fully buttoned. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Hand Protection: A Two-Tiered Approach
Given that dermal absorption is a significant risk with aromatic amines, a robust glove strategy is non-negotiable. Double-gloving is mandatory.
| Glove Layer | Material Recommendation | Rationale |
| Inner Glove | Thin Nitrile | Provides a base layer of protection and dexterity. Nitrile is preferred over latex due to better chemical resistance and the prevention of latex allergies.[7] |
| Outer Glove | Thicker Nitrile or Neoprene | Offers enhanced protection against a broader range of chemicals and solvents, as well as greater physical durability.[8][9] |
Crucially, gloves should be changed immediately if contamination is suspected, and always upon completion of a task. Never wear gloves outside of the laboratory area.
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2] However, for any procedure with a splash hazard, it is strongly advised to use chemical splash goggles. If there is a significant risk of a splash or energetic reaction, a full-face shield should be worn in conjunction with safety goggles.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling ensures that safety is integrated into every phase of the experimental workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be clearly labeled with the chemical name, any known hazard warnings, and the date of receipt.[2]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Given the potential for air sensitivity, consider storage in a desiccator or a glove box.
Experimental Workflow: Handling with Precision
The potential air-sensitivity of a primary amine necessitates careful handling to prevent degradation of the compound and the formation of unknown, potentially more hazardous byproducts.
Preparation:
-
Before starting, ensure that all necessary glassware is clean and oven-dried to remove any moisture.[10]
-
Assemble all required equipment within the chemical fume hood.
-
Have a designated waste container for this specific chemical waste stream readily accessible within the fume hood.
Weighing and Transfer (Inert Atmosphere Recommended):
For precise experiments where sample integrity is key, or for larger quantities, working under an inert atmosphere (nitrogen or argon) is best practice.[10][11][12][13]
-
Glove Box: The most secure method is to weigh and prepare solutions inside a glove box.[13]
-
Schlenk Line: If a glove box is unavailable, a Schlenk line can be used to maintain an inert atmosphere within the reaction flask.[13]
If an inert atmosphere is not feasible for the planned experiment, it is critical to work swiftly and minimize the compound's exposure to air.
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Workflow
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection
-
All materials contaminated with 6-Methoxy-2,3-dihydro-1H-inden-1-amine, including disposable gloves, weighing paper, pipette tips, and contaminated glassware, must be considered hazardous waste.
-
A dedicated, clearly labeled hazardous waste container must be used for this waste stream.[15] The label should read "Hazardous Waste" and list "6-Methoxy-2,3-dihydro-1H-inden-1-amine" and any solvents used.
-
Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Liquid waste containing this compound should be collected in a sealed, compatible container (e.g., a glass bottle with a screw cap). Do not overfill waste containers.
Disposal Procedure
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS office for a scheduled pickup.
-
Do not, under any circumstances, dispose of this chemical or its waste down the drain.[16] Aromatic amines can be toxic to aquatic life.
-
Empty containers that held the neat compound must also be treated as hazardous waste and disposed of through the EHS office.
Spill Response
In the event of a spill:
-
Alert colleagues and evacuate the immediate area.
-
If the spill is small and you are trained and equipped to handle it:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
-
For large spills, or if you are ever in doubt, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.
Conclusion: A Culture of Safety
Handling chemicals with unknown toxicological profiles, such as 6-Methoxy-2,3-dihydro-1H-inden-1-amine, demands a heightened level of caution and a steadfast commitment to safety protocols. By treating this compound with the respect it deserves, based on the potential hazards of its chemical class, researchers can protect themselves and their colleagues while advancing the frontiers of science. Always consult your institution's EHS department for specific guidance and training. Your safety is paramount.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Forsberg, K. (1989). Guidelines for the selection of gloves for the workplace. NIOSH. PubMed. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of California, Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
University of Glasgow. (n.d.). COSHH, RISK ASSESSMENT AND CHEMICAL SAFETY. Retrieved from [Link]
-
ISN. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved from [Link]
-
Tucker Safety. (n.d.). PPE Requirements – OSHA. Retrieved from [Link]
-
Ally Safety. (2025, February 26). OSHA's New PPE Requirements - Fit Matters [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. twu.edu [twu.edu]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 6. tuckersafety.com [tuckersafety.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chemistryviews.org [chemistryviews.org]
- 14. web.mit.edu [web.mit.edu]
- 15. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 16. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
